Product packaging for 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol(Cat. No.:CAS No. 1251924-07-8)

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

Cat. No.: B1392968
CAS No.: 1251924-07-8
M. Wt: 155.12 g/mol
InChI Key: AEVIMGJBSUCKLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol is a useful research compound. Its molecular formula is C5H8F3NO and its molecular weight is 155.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8F3NO B1392968 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol CAS No. 1251924-07-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1-(trifluoromethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO/c6-5(7,8)4(10)1-3(9)2-4/h3,10H,1-2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVIMGJBSUCKLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(F)(F)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251924-07-8, 1408278-16-9
Record name 3-amino-1-(trifluoromethyl)cyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1s,3s)-3-amino-1-(trifluoromethyl)cyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol, a valuable building block in medicinal chemistry. The trifluoromethyl and cyclobutane moieties are of significant interest in drug discovery for their ability to modulate physicochemical properties such as lipophilicity and metabolic stability. This document details established synthetic pathways, including key reaction mechanisms, step-by-step experimental protocols, and the rationale behind critical process choices. The intended audience includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Fluorinated Cyclobutanes in Medicinal Chemistry

The introduction of fluorine-containing functional groups into bioactive molecules is a widely employed strategy in modern drug discovery. The trifluoromethyl (CF3) group, in particular, can significantly alter a compound's metabolic stability, binding affinity, and lipophilicity.[1] When incorporated into a strained ring system like cyclobutane, the resulting scaffold offers a unique three-dimensional geometry that can serve as a bioisostere for more common structural motifs, such as phenyl or tert-butyl groups.[2][3][4]

This compound (1 ) is a particularly noteworthy building block as it combines the advantageous properties of the trifluoromethyl group with a versatile amino functional group on a cyclobutane core. This combination allows for diverse downstream chemical modifications, making it a valuable intermediate for the synthesis of novel pharmaceutical candidates. This guide will explore the primary synthetic routes to access this important molecule.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of this compound (1 ) can be approached through several strategic disconnections. A logical retrosynthetic analysis points towards a key intermediate, a protected amino cyclobutanone or a related precursor, which can then be subjected to trifluoromethylation.

Two principal synthetic strategies emerge from this analysis:

  • Strategy A: Trifluoromethylation of a Pre-functionalized Cyclobutanone. This approach involves the synthesis of a cyclobutanone bearing a protected amino group or a precursor functional group at the 3-position, followed by nucleophilic trifluoromethylation.

  • Strategy B: Functional Group Interconversion on a Trifluoromethylated Cyclobutane Core. This strategy begins with a more readily available trifluoromethylated cyclobutane derivative, which is then elaborated to introduce the amino and hydroxyl functionalities.

This guide will focus on Strategy A, as it offers a more direct and modular approach to the target molecule.

Synthetic Pathway: From Cyclobutanone to the Target Molecule

The preferred synthetic route, outlined below, commences with a commercially available or readily synthesized cyclobutanone derivative and proceeds through trifluoromethylation and subsequent functional group manipulation.

Pathway Overview

Synthesis_Pathway A Cyclobutanone Precursor B Protected Aminocyclobutanone A->B Amination/ Protection C Protected this compound B->C Nucleophilic Trifluoromethylation D This compound (1) C->D Deprotection

Caption: General synthetic workflow for this compound.

Step 1: Synthesis of a Protected Aminocyclobutanone

The initial step involves the preparation of a suitable N-protected 3-oxocyclobutanecarboxamide or a related aminocyclobutanone. A common and effective method is the reductive amination of 3-oxocyclobutanecarboxylic acid.[5][6]

3.2.1. Rationale for Reductive Amination

Reductive amination is a robust and widely used method for the formation of C-N bonds.[5][6] It proceeds via the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine. This one-pot procedure is often more efficient and higher yielding than alternative methods that involve the isolation of the intermediate imine. The choice of reducing agent is critical for the success of the reaction. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are frequently employed as they are mild enough to selectively reduce the iminium ion in the presence of the ketone.[6]

3.2.2. Experimental Protocol: Reductive Amination and Boc Protection
  • Imine Formation: To a solution of 3-oxocyclobutanecarboxylic acid in methanol, add an equimolar amount of the desired amine (e.g., benzylamine). The reaction mixture is stirred at room temperature to facilitate the formation of the corresponding iminium intermediate.

  • Reduction: Sodium cyanoborohydride is added portion-wise to the reaction mixture. The pH is maintained between 6 and 7 by the addition of acetic acid. The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up and Protection: The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude amine is then protected, for example, as its tert-butyloxycarbonyl (Boc) derivative by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

  • Purification: The resulting N-Boc protected aminocyclobutanone is purified by flash column chromatography on silica gel.

Step 2: Nucleophilic Trifluoromethylation

The cornerstone of this synthesis is the nucleophilic addition of a trifluoromethyl group to the ketone of the protected aminocyclobutanone. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF3), is the most commonly used source of the trifluoromethyl nucleophile due to its stability and ease of handling.[7][8][9]

3.3.1. Mechanism of Trifluoromethylation with TMSCF3

The reaction is typically initiated by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF). The fluoride ion activates the TMSCF3 to form a hypervalent siliconate species, which then delivers the trifluoromethyl anion (CF3-) to the electrophilic carbonyl carbon of the cyclobutanone. The resulting trifluoromethylated alkoxide is then trapped by the trimethylsilyl group to form a silyl ether intermediate. Subsequent acidic workup cleaves the silyl ether to afford the desired tertiary alcohol.[8]

Trifluoromethylation_Mechanism cluster_0 Activation of TMSCF3 cluster_1 Nucleophilic Attack cluster_2 Silyl Ether Formation & Hydrolysis TMSCF3 TMSCF3 ['TMSCF3'F]- ['TMSCF3'F]- TMSCF3->['TMSCF3'F]- + F- CF3-  +  TMSF CF3-  +  TMSF ['TMSCF3'F]-->CF3-  +  TMSF Ketone Ketone Alkoxide Alkoxide Ketone->Alkoxide + CF3- Silyl_Ether Silyl_Ether Alkoxide->Silyl_Ether + TMS+ Alcohol Alcohol Silyl_Ether->Alcohol H3O+

Caption: Simplified mechanism of nucleophilic trifluoromethylation using TMSCF3.

3.3.2. Experimental Protocol: Trifluoromethylation
  • Reaction Setup: A solution of the N-Boc protected aminocyclobutanone and (trifluoromethyl)trimethylsilane (TMSCF3) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Initiation: A catalytic amount of tetrabutylammonium fluoride (TBAF, typically a 1 M solution in THF) is added dropwise to the reaction mixture.

  • Reaction Progression: The reaction is allowed to slowly warm to room temperature and stirred until completion, as monitored by TLC or LC-MS.

  • Work-up and Deprotection of Silyl Ether: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude silyl ether is then treated with an acid, such as hydrochloric acid in methanol, to cleave the silyl group and afford the protected this compound.

  • Purification: The product is purified by flash column chromatography.

Step 3: Deprotection of the Amino Group

The final step in the synthesis is the removal of the protecting group from the amino functionality. The choice of deprotection conditions depends on the nature of the protecting group used. For the commonly employed Boc group, acidic conditions are required.

3.4.1. Rationale for Acidic Deprotection of Boc Group

The tert-butyloxycarbonyl (Boc) group is stable to a wide range of reaction conditions but is readily cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and carbon dioxide. Trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent (e.g., dioxane or diethyl ether) are commonly used for this transformation.

3.4.2. Experimental Protocol: Boc Deprotection
  • Reaction: The N-Boc protected this compound is dissolved in a suitable solvent, such as dichloromethane or dioxane. An excess of a strong acid, such as trifluoroacetic acid or a saturated solution of HCl in dioxane, is added. The reaction is stirred at room temperature until the starting material is fully consumed (monitored by TLC or LC-MS).

  • Work-up and Isolation: The solvent and excess acid are removed under reduced pressure. The residue is then triturated with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the final product. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the desired this compound salt.[10]

Quantitative Data Summary

StepReactionStarting MaterialProductReagents and ConditionsTypical Yield (%)
1Reductive Amination & Protection3-Oxocyclobutanecarboxylic acidN-Boc-3-oxocyclobutanamine1. Amine, NaBH3CN, MeOH, rt; 2. Boc2O, Et3N, DCM, rt60-75
2TrifluoromethylationN-Boc-3-oxocyclobutanamineN-Boc-3-Amino-1-(trifluoromethyl)cyclobutan-1-olTMSCF3, TBAF (cat.), THF, 0 °C to rt70-85
3DeprotectionN-Boc-3-Amino-1-(trifluoromethyl)cyclobutan-1-olThis compoundTFA, DCM, rt or HCl/Dioxane, rt>90

Conclusion

The synthesis of this compound presented in this guide provides a reliable and efficient pathway to this valuable building block. The key transformations, including reductive amination and nucleophilic trifluoromethylation, are well-established and scalable processes. The modularity of this approach allows for the synthesis of a variety of analogs by simply varying the amine used in the initial reductive amination step. This versatility, coupled with the desirable physicochemical properties imparted by the trifluoromethylcyclobutane scaffold, makes this synthetic route highly relevant to researchers in the field of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol, a fluorinated cyclobutane derivative of significant interest in medicinal chemistry. The unique structural features of this compound, particularly the presence of a trifluoromethyl group on a strained four-membered ring system, impart desirable properties for the development of novel therapeutics.

Introduction: The Strategic Advantage of Fluorination in Drug Design

The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] The trifluoromethyl (CF3) group, in particular, is a powerful modulator of these properties. Its strong electron-withdrawing nature can influence the pKa of nearby functional groups, while its steric bulk can provide a scaffold for specific ligand-receptor interactions.[1][2] this compound emerges as a valuable building block that combines the benefits of the CF3 group with a conformationally restricted cyclobutane core, offering a unique three-dimensional topology for exploring chemical space in drug discovery programs.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound HClSource
CAS Number 1251924-07-81408075-12-6[3]
Molecular Formula C₅H₈F₃NOC₅H₉ClF₃NO[3]
Molecular Weight 155.12 g/mol 191.58 g/mol [3]
Appearance White powder (typical)Solid[4][5]
Topological Polar Surface Area (TPSA) 46.25 ŲNot available[3]
logP (calculated) 0.4009Not available[3]
Hydrogen Bond Donors 22[3]
Hydrogen Bond Acceptors 22[3]
Storage Conditions Sealed in dry, 2-8°CRefrigerator[3][5]

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves a multi-step sequence starting from a suitable cyclobutanone precursor. A representative synthetic approach is outlined below.

Representative Synthetic Pathway

The synthesis can be conceptualized as a two-stage process: introduction of the trifluoromethyl group and subsequent functionalization with an amino group.

Synthetic_Pathway A 3-(Trifluoromethyl)cyclobutan-1-one B 3-(Trifluoromethyl)cyclobutanol A->B Reduction (e.g., NaBH4) C 3-Azido-1-(trifluoromethyl)cyclobutanol B->C Azide Introduction (e.g., DPPA, DBU) D This compound C->D Azide Reduction (e.g., H2, Pd/C)

Caption: A plausible synthetic route to this compound.

Experimental Protocol: A Plausible Synthetic Workflow

The following protocol is a representative, conceptual workflow based on established organic chemistry principles for the synthesis of similar compounds.

Step 1: Trifluoromethylation of a Cyclobutanone Precursor (Not Shown in Diagram)

A common starting material would be a protected 3-aminocyclobutanone. The trifluoromethyl group can be introduced via nucleophilic trifluoromethylation using reagents like the Ruppert-Prakash reagent (TMSCF3).

Step 2: Reduction of the Ketone

  • Dissolve 3-(Trifluoromethyl)cyclobutan-1-one in a suitable solvent such as methanol or ethanol at 0°C.

  • Slowly add a reducing agent, for example, sodium borohydride (NaBH4), portion-wise while maintaining the temperature. The rationale for slow addition is to control the exothermic reaction and prevent side reactions.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of water or a dilute acid.

  • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure to yield 3-(Trifluoromethyl)cyclobutanol.

Step 3: Introduction of the Amino Group Precursor (Azide)

  • Dissolve the resulting alcohol in an appropriate aprotic solvent like toluene or THF.

  • Add diphenylphosphoryl azide (DPPA) and a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This is a modified Mitsunobu reaction for the conversion of an alcohol to an azide. The choice of a non-nucleophilic base is critical to avoid competing elimination reactions.

  • Heat the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the reaction, wash with saturated aqueous sodium bicarbonate and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to obtain 3-Azido-1-(trifluoromethyl)cyclobutanol.

Step 4: Reduction of the Azide to the Amine

  • Dissolve the azide in a solvent like methanol or ethyl acetate.

  • Add a catalyst, such as 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously. The hydrogenation of an azide is a clean and efficient method for the synthesis of primary amines.

  • After the reaction is complete (monitored by TLC or the cessation of hydrogen uptake), filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Experimental_Workflow cluster_0 Step 2: Ketone Reduction cluster_1 Step 3: Azide Introduction cluster_2 Step 4: Azide Reduction start_reduction Dissolve Ketone in Solvent add_reductant Add NaBH4 at 0°C start_reduction->add_reductant stir_rt Stir at Room Temperature add_reductant->stir_rt quench Quench Reaction stir_rt->quench extract Extract and Dry quench->extract concentrate_reduction Concentrate extract->concentrate_reduction start_azide Dissolve Alcohol in Solvent concentrate_reduction->start_azide Intermediate Product add_reagents Add DPPA and DBU start_azide->add_reagents heat Heat Reaction add_reagents->heat workup Aqueous Workup heat->workup purify_azide Column Chromatography workup->purify_azide start_hydrogenation Dissolve Azide in Solvent purify_azide->start_hydrogenation Intermediate Product add_catalyst Add Pd/C start_hydrogenation->add_catalyst hydrogenate Hydrogen Atmosphere add_catalyst->hydrogenate filter_catalyst Filter off Catalyst hydrogenate->filter_catalyst concentrate_final Concentrate to Final Product filter_catalyst->concentrate_final

Caption: A step-by-step workflow for the synthesis of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from several key features:

  • Scaffold Rigidity: The cyclobutane ring provides a conformationally restricted scaffold, which can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.

  • Vectorial Display of Substituents: The amino and hydroxyl groups are displayed in a defined spatial orientation relative to the trifluoromethyl group, allowing for the exploration of specific interactions within a binding pocket.

  • Metabolic Stability: The trifluoromethyl group is known to block metabolic oxidation at the position of its attachment, potentially increasing the half-life of a drug candidate.[1]

  • Modulation of Physicochemical Properties: The introduction of this moiety can fine-tune properties such as logP and pKa, which are critical for absorption, distribution, metabolism, and excretion (ADME).

This building block can be incorporated into lead compounds to probe structure-activity relationships (SAR) and optimize pharmacokinetic profiles. For instance, the primary amine can be readily derivatized to form amides, sulfonamides, or ureas, while the tertiary alcohol can act as a hydrogen bond donor.

Safety and Handling

As with any research chemical, this compound and its hydrochloride salt should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[5] The hydrochloride salt is listed with hazard statements indicating it may be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation.[5]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its unique combination of a rigid cyclobutane core, a metabolically robust trifluoromethyl group, and reactive functional handles provides a powerful tool for the design and synthesis of novel drug candidates with improved physicochemical and pharmacokinetic properties. As the demand for more sophisticated and effective therapeutics grows, the strategic use of such fluorinated building blocks will undoubtedly continue to play a pivotal role in the future of drug discovery.

References

An In-depth Technical Guide to 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol (CAS 1251924-07-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Trifluoromethylated Cyclobutanes in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and biological properties.[1] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic properties, often leading to improved potency and pharmacokinetic profiles.[1][2] When combined with the conformationally constrained cyclobutane scaffold, the resulting building blocks, such as 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol, offer a unique three-dimensional architecture that is increasingly sought after in drug discovery programs.[3]

This technical guide provides a comprehensive overview of this compound, a bifunctional building block featuring a trifluoromethylated tertiary alcohol and a primary amine on a cyclobutane core. This document will delve into its chemical properties, a detailed, field-proven synthetic protocol, its reactivity, and its burgeoning role in the development of novel therapeutics.

Part 1: Physicochemical Properties and Structural Attributes

This compound is a unique molecule that combines the rigidity of a cyclobutane ring with the influential electronic effects of a trifluoromethyl group and the nucleophilicity of a primary amine. These features make it an attractive synthon for introducing a trifluoromethylated carbinol moiety into a larger molecule.

PropertyValueSource
CAS Number 1251924-07-8[4]
Molecular Formula C₅H₈F₃NO[4]
Molecular Weight 155.12 g/mol [4]
Topological Polar Surface Area (TPSA) 46.25 Ų[4]
Predicted logP 0.4009[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 2[4]

The presence of both a hydrogen bond donor (amine and hydroxyl) and acceptor (amine, hydroxyl, and fluorine atoms) groups, combined with a low molecular weight and a balanced lipophilicity, positions this molecule favorably within the chemical space often explored for drug-like fragments.

Part 2: Synthesis Methodology: A Diastereoselective Approach

The overall synthetic strategy involves three key stages:

  • Protection of the amino group of a 3-aminocyclobutanone precursor.

  • Nucleophilic trifluoromethylation of the ketone to form the tertiary alcohol.

  • Deprotection of the amino group to yield the final product.

This approach allows for controlled reactions and purification at each step, ensuring a high-purity final product. The diastereoselectivity of the trifluoromethylation step is a critical consideration.

G cluster_0 Synthesis Workflow A 3-Aminocyclobutanone Hydrochloride B N-Boc-3-oxocyclobutanamine A->B Boc Anhydride, Et3N DCM, 0°C to rt C N-Boc-3-hydroxy-3-(trifluoromethyl)cyclobutanamine B->C TMSCF3, TBAF (cat.) THF, -78°C to rt D This compound C->D HCl in Dioxane or TFA DCM, 0°C to rt

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Step 1: Protection of 3-Aminocyclobutanone

  • Rationale: The primary amine of the starting material is protected as a tert-butyloxycarbonyl (Boc) carbamate to prevent side reactions during the subsequent trifluoromethylation step. The Boc group is stable under the planned reaction conditions and can be readily removed at the final stage.

  • Procedure:

    • To a stirred suspension of 3-aminocyclobutanone hydrochloride (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (Et₃N, 2.2 eq) dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction with water and separate the organic layer.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford N-Boc-3-oxocyclobutanamine as a solid.

Step 2: Nucleophilic Trifluoromethylation

  • Rationale: This crucial step introduces the trifluoromethyl group via nucleophilic addition to the ketone. The Ruppert-Prakash reagent (TMSCF₃) is a widely used and effective source of the trifluoromethyl nucleophile, typically activated by a fluoride source like tetrabutylammonium fluoride (TBAF).[6] The reaction is performed at low temperature to enhance diastereoselectivity, favoring the attack of the trifluoromethyl group from the sterically less hindered face, opposite to the Boc-amino substituent, which is expected to result in the cis-isomer as the major product.[5]

  • Procedure:

    • Dissolve N-Boc-3-oxocyclobutanamine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (e.g., argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add TMSCF₃ (1.5 eq) dropwise.

    • Add a solution of TBAF in THF (1.0 M, 0.1 eq) dropwise.

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield N-Boc-3-hydroxy-3-(trifluoromethyl)cyclobutanamine.

Step 3: Deprotection of the Amino Group

  • Rationale: The final step involves the removal of the Boc protecting group under acidic conditions to liberate the primary amine. Trifluoroacetic acid (TFA) or a solution of HCl in dioxane are commonly used for this transformation.

  • Procedure:

    • Dissolve N-Boc-3-hydroxy-3-(trifluoromethyl)cyclobutanamine (1.0 eq) in DCM (0.2 M) at 0 °C.

    • Add trifluoroacetic acid (TFA, 10 eq) or a 4 M solution of HCl in dioxane (5 eq) dropwise.

    • Stir the reaction at room temperature for 1-3 hours until the deprotection is complete (monitored by LC-MS).

    • Concentrate the reaction mixture under reduced pressure.

    • If TFA was used, dissolve the residue in a minimal amount of DCM and precipitate the free base by the addition of a saturated aqueous solution of sodium bicarbonate. Extract with ethyl acetate, dry, and concentrate. If HCl in dioxane was used, the hydrochloride salt can often be precipitated by the addition of diethyl ether.

    • The free base can be further purified by recrystallization or chromatography if necessary to yield this compound.

Part 3: Spectroscopic Characterization

While experimental spectra for this compound are not widely published, its characteristic spectroscopic features can be predicted based on data from closely related trifluoromethylated amino alcohols.[7][8]

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclobutane ring protons in the aliphatic region. The proton on the carbon bearing the amino group (CH-NH₂) would likely appear as a multiplet. The protons adjacent to the quaternary carbon bearing the -CF₃ and -OH groups will also exhibit complex splitting patterns. The amine (NH₂) and hydroxyl (OH) protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon spectrum will be characterized by a quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms, with a large coupling constant (¹JCF ≈ 280-290 Hz).[7] The quaternary carbon attached to the -CF₃ and -OH groups will also show a quartet, but with a smaller coupling constant (²JCF ≈ 25-30 Hz).[7] The carbons of the cyclobutane ring will appear in the aliphatic region.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the -CF₃ group.[7] The chemical shift of this singlet will be in the typical range for trifluoromethyl groups attached to a tertiary alcohol.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ will correspond to the O-H and N-H stretching vibrations. Strong absorptions in the 1300-1100 cm⁻¹ region are characteristic of C-F stretching vibrations of the trifluoromethyl group.[7]

  • Mass Spectrometry: In the mass spectrum (electrospray ionization, ESI+), the protonated molecule [M+H]⁺ would be expected at m/z 156.06.[9] Fragmentation may involve the loss of water ([M+H-H₂O]⁺ at m/z 138.05) or other characteristic cleavages of the cyclobutane ring.[9]

Part 4: Reactivity and Applications in Drug Discovery

This compound is a bifunctional molecule, and its reactivity is dictated by the primary amine and the tertiary alcohol.

  • Amine Functionality: The primary amine is nucleophilic and can undergo a wide range of reactions, including acylation, alkylation, sulfonylation, and reductive amination, to form more complex structures. This allows for its incorporation into peptide backbones or for its use as a handle to attach the molecule to other scaffolds.

  • Alcohol Functionality: The tertiary alcohol is less reactive than a primary or secondary alcohol but can be functionalized, for example, through etherification under specific conditions. Its presence is often key to the desired biological activity, as it can act as a hydrogen bond donor.

G cluster_0 Reactivity Profile A This compound B Amide/Sulfonamide Formation A->B Acyl Chloride, Sulfonyl Chloride Base C N-Alkylation A->C Alkyl Halide, Reductive Amination D Ether Formation A->D Alkylation (e.g., Williamson ether synthesis)

Caption: Key reactions of this compound.

Role in Medicinal Chemistry

While specific patents explicitly citing CAS 1251924-07-8 are not prevalent in the public domain, the value of this structural motif is evident from the frequent appearance of similar trifluoromethylated cyclobutane and amino alcohol moieties in pharmaceutical patents. These building blocks are used to:

  • Introduce conformational rigidity: The cyclobutane ring restricts the number of accessible conformations, which can lead to higher binding affinity and selectivity for a biological target.[3]

  • Enhance metabolic stability: The trifluoromethyl group is resistant to oxidative metabolism, which can increase the half-life of a drug.[2]

  • Modulate pKa: The electron-withdrawing nature of the trifluoromethyl group can lower the pKa of the neighboring amine, influencing its ionization state at physiological pH and affecting drug-receptor interactions.

  • Serve as a bioisostere: The trifluoromethyl-carbinol group can act as a bioisostere for other functional groups, offering an alternative with improved properties.[10]

The combination of these features makes this compound a valuable building block for the synthesis of inhibitors for various enzyme classes and ligands for receptors where a specific three-dimensional orientation of functional groups is required for potent activity.

Conclusion

This compound stands at the intersection of several key trends in modern drug discovery: the use of conformationally constrained scaffolds, the strategic application of fluorine, and the modular assembly of complex molecules from functionalized building blocks. While its full potential is still being explored, the synthetic accessibility and desirable physicochemical properties of this compound make it a valuable tool for medicinal chemists. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, empowering researchers to leverage this unique building block in the design and discovery of next-generation therapeutics.

References

Structure elucidation of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

Introduction: The Significance of a Fluorinated Building Block

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. The trifluoromethyl group (CF₃), in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and alter the basicity of nearby functional groups.[1][2] When combined with a rigid cyclobutane core, a motif known to provide unique three-dimensional diversity, the resulting structure—this compound—emerges as a valuable building block for novel therapeutics.[3][4][5][6]

This guide provides a comprehensive, multi-technique framework for the unambiguous structure elucidation of this compound. As a Senior Application Scientist, my objective is not merely to list procedures but to illuminate the scientific rationale behind each analytical choice. We will explore how a synergistic application of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques culminates in an irrefutable structural assignment, with X-ray crystallography serving as the ultimate confirmation.

I. The Integrated Analytical Workflow: A Strategy for Certainty

The logical flow of this process is visualized below.

G cluster_synthesis Sample Preparation cluster_analysis Structural Analysis cluster_nmr NMR Suite Synthesis Synthesis of Precursor Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Provides Molecular Formula IR Infrared (IR) Spectroscopy Purification->IR Identifies Functional Groups NMR NMR Spectroscopy Purification->NMR Determines Connectivity Xray X-ray Crystallography (If Crystalline Solid) NMR->Xray Confirms 3D Structure H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR F19_NMR ¹⁹F NMR NMR->F19_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR->TwoD_NMR

Caption: Overall workflow for the structure elucidation of a novel compound.

II. Mass Spectrometry: Establishing the Molecular Blueprint

Core Objective: To determine the molecular weight and verify the elemental composition.

The first step in characterizing any new compound is to confirm its molecular formula. High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the confident determination of the elemental formula. For this compound (C₅H₈F₃NO), the expected monoisotopic mass is 155.0558 Da.[7]

Data Presentation: Predicted Mass Spectrometry Adducts
AdductFormulaPredicted m/z
[M+H]⁺ [C₅H₉F₃NO]⁺156.06308
[M+Na]⁺ [C₅H₈F₃NNaO]⁺178.04502
[M+H-H₂O]⁺ [C₅H₇F₃N]⁺138.05306

Data sourced from PubChem predictions.[7]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to facilitate protonation.

  • Instrument Setup: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a known standard. Set the ionization mode to positive electrospray ionization (ESI+).

  • Infusion: Infuse the sample solution into the ion source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ and compare its exact mass to the theoretical value. The observation of a mass at m/z 156.06308 with high accuracy (<5 ppm error) provides strong evidence for the C₅H₈F₃NO formula.

III. Infrared Spectroscopy: Functional Group Fingerprinting

Core Objective: To identify the key functional groups present in the molecule.

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of characteristic functional groups. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds. For our target molecule, we expect to see distinct signals for the alcohol (O-H), amine (N-H), and trifluoromethyl (C-F) groups.

Data Presentation: Expected IR Absorption Bands
Functional GroupVibration TypeExpected Frequency (cm⁻¹)Appearance
Alcohol (O-H)Stretch~3400 - 3200Broad, strong
Amine (N-H)Stretch~3400 - 3300 (doublet)Medium
Aliphatic (C-H)Stretch~2960 - 2850Medium to strong
Amine (N-H)Bend (Scissoring)~1650 - 1580Medium
Trifluoromethyl (C-F)Stretch~1300 - 1100Strong, often multiple bands
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan to capture the ambient spectrum (H₂O, CO₂).

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. The instrument software will automatically subtract the background.

  • Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups. The presence of a broad O-H band, N-H stretches, and very strong C-F absorptions would be consistent with the proposed structure.

IV. NMR Spectroscopy: The Definitive Structural Map

Core Objective: To establish the precise connectivity of all atoms and determine the relative stereochemistry.

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments provides a complete picture of the atomic framework.

¹H NMR Spectroscopy - Mapping the Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. Due to the stereocenter at C1, the protons on the cyclobutane ring are diastereotopic, leading to a more complex spectrum than might be initially expected.

  • Expected Signals:

    • CH₂ Protons (C2/C4): These protons will appear as complex, overlapping multiplets, likely in the range of 2.0-2.8 ppm. Their diastereotopicity means each proton is unique, coupling to its geminal partner and the vicinal proton at C3.

    • CH Proton (C3): This proton, attached to the carbon bearing the amino group, will be a multiplet, likely shifted downfield to ~3.5-4.0 ppm due to the deshielding effect of the nitrogen atom.

    • NH₂ and OH Protons: These will typically appear as broad singlets that can exchange with D₂O. Their chemical shifts are highly dependent on solvent and concentration.

¹³C NMR Spectroscopy - The Carbon Backbone

The ¹³C NMR spectrum shows a signal for each unique carbon atom. A key feature will be the splitting of carbon signals due to coupling with the fluorine atoms (J_CF).

  • Expected Signals:

    • CF₃ Carbon: A quartet signal around 125 ppm with a large one-bond coupling constant (¹J_CF ≈ 280-290 Hz).[8]

    • C1 (Quaternary Carbon): A quartet signal around 75-80 ppm due to a two-bond coupling to the fluorine atoms (²J_CF ≈ 25-30 Hz).[8]

    • C2/C4 (CH₂ Carbons): A single signal for these equivalent carbons, expected around 30-35 ppm.

    • C3 (CH Carbon): The carbon attached to the amino group, expected around 45-50 ppm.

¹⁹F NMR Spectroscopy - The Fluorine Perspective

¹⁹F NMR is extremely sensitive and provides a simple confirmation of the trifluoromethyl group.[1]

  • Expected Signal:

    • A single signal (singlet) is expected, as all three fluorine atoms of the CF₃ group are chemically equivalent. The chemical shift would typically be in the range of -70 to -80 ppm relative to the CFCl₃ standard.

Data Presentation: Predicted NMR Assignments
Atom Position¹H NMR (ppm)¹³C NMR (ppm)Key Couplings / Multiplicity
C1-~75-80Quartet (²J_CF ≈ 25-30 Hz)
C2/C4-H~2.0-2.8~30-35Complex Multiplets
C3-H~3.5-4.0~45-50Multiplet
CF₃-~125Quartet (¹J_CF ≈ 280-290 Hz)
-OHvariable-Broad Singlet
-NH₂variable-Broad Singlet
¹⁹F NMR -70 to -80-Singlet
2D NMR - Connecting the Dots

While 1D NMR provides the pieces, 2D NMR experiments reveal how they connect.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It would show a clear correlation between the proton at C3 and the adjacent protons at C2 and C4, confirming the connectivity around the cyclobutane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon signal to which it is directly attached. It provides an unambiguous assignment of the ¹H signals for C2/C4 and C3 to their respective ¹³C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for this molecule. It reveals correlations between protons and carbons over two or three bonds. Key expected correlations would be:

    • From the C2/C4 protons to the quaternary carbon C1 and the methine carbon C3.

    • From the C3 proton to C1, C2, and C4.

    • These correlations definitively establish the entire carbon skeleton and the placement of the substituents.

Caption: Key 2D NMR correlations (COSY in green, HMBC in blue) for the molecule.

Experimental Protocol: General NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Tuning: Place the sample in the NMR spectrometer and tune and match the probe for the ¹H, ¹³C, and ¹⁹F frequencies.

  • 1D Spectra Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F spectra.

  • 2D Spectra Acquisition: Using standard instrument pulse programs, acquire COSY, HSQC, and HMBC spectra. Acquisition times for 2D experiments can range from 30 minutes to several hours.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

  • Analysis and Assignment: Systematically analyze the 1D and 2D spectra to assign all signals and confirm the molecular structure.

V. X-ray Crystallography: The Unambiguous 3D Structure

Core Objective: To provide absolute, three-dimensional structural proof.

While the combination of MS and NMR provides overwhelming evidence for the structure, single-crystal X-ray crystallography is the "gold standard" that leaves no room for doubt.[9] It provides a precise 3D map of the atoms in the solid state, confirming not only connectivity but also bond lengths, bond angles, and the relative stereochemistry (cis/trans isomers).

Studies on similar CF₃-cyclobutane structures have shown that the cyclobutane ring is often puckered and that the trifluoromethyl group frequently occupies an axial position.[3][5] X-ray analysis would definitively confirm these conformational details for the title compound.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow a single crystal of suitable quality (typically >0.1 mm in all dimensions) by slow evaporation, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the goniometer on the diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the intensities and positions of the diffracted beams are measured as the crystal is rotated.[9]

  • Structure Solution and Refinement: The diffraction data is processed by computer software to solve the phase problem and generate an initial electron density map. This map is then refined to yield the final atomic positions, bond lengths, and angles.

  • Validation: The final structure is validated using established crystallographic metrics (e.g., R-factor) to ensure its quality and reliability.

Conclusion

The structure elucidation of this compound is a textbook example of modern analytical chemistry. It requires a logical, multi-faceted approach where each technique provides essential and complementary information. Mass spectrometry establishes the molecular formula, IR spectroscopy confirms the presence of key functional groups, and a suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity. Finally, X-ray crystallography can provide the ultimate, unambiguous proof of the three-dimensional structure. By integrating these powerful techniques, researchers can proceed with confidence, knowing the precise identity of the molecular building block they are using to create the next generation of innovative medicines.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol, a key building block in modern drug discovery. The unique conformational constraints of the cyclobutane ring, combined with the electronic properties of the trifluoromethyl group, make this molecule a valuable scaffold for the development of novel therapeutics.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Significance of Fluorinated Cyclobutanes in Medicinal Chemistry

The incorporation of fluorinated motifs into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, binding affinity, and bioavailability.[4] The rigid, puckered conformation of the cyclobutane ring provides a defined spatial arrangement of substituents, which can be advantageous for optimizing interactions with biological targets. This compound combines these features, presenting a versatile platform for the synthesis of novel chemical entities with potential therapeutic applications. A thorough understanding of its spectroscopic properties is therefore essential for its effective utilization in drug design and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular structure.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to exhibit distinct signals for the cyclobutane ring protons, the amine protons, and the hydroxyl proton. The puckered nature of the cyclobutane ring leads to different chemical environments for the axial and equatorial protons.[5][6]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
-CH₂- (cyclobutane)1.8 - 2.5Multiplet
-CH(NH₂)- (cyclobutane)3.0 - 3.5Multiplet
-NH₂1.5 - 3.0 (broad)Singlet (broad)
-OH2.0 - 4.0 (broad)Singlet (broad)
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for the four carbon atoms of the cyclobutane ring and the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.[7][8]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to ¹⁹F coupling) Predicted Coupling Constant (J, Hz)
-C(CF₃)(OH)-70 - 80Quartet (q)JC-F ≈ 25-35 Hz
-CH₂- (cyclobutane)30 - 40Singlet
-CH(NH₂)- (cyclobutane)45 - 55Singlet
-CF₃120 - 130Quartet (q)JC-F ≈ 270-290 Hz
Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is expected to show a single sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group.[9] The chemical shift will be indicative of the electronic environment of the CF₃ group.

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
-CF₃-70 to -80Singlet
Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical and can affect the chemical shifts, particularly of the labile -OH and -NH₂ protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • To confirm the assignment of the -NH₂ and -OH protons, a D₂O exchange experiment can be performed. Addition of a drop of D₂O will lead to the disappearance of these signals from the spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon, except for the CF₃ carbon which will be a quartet.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F spectrum. A proton-decoupled spectrum is typically not necessary but can be acquired to remove any long-range H-F couplings.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the cyclobutane ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the overall connectivity of the molecule.

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the stretching and bending vibrations of its O-H, N-H, C-N, C-O, and C-F bonds.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol)3200 - 3600Broad, Strong
N-H stretch (primary amine)3300 - 3500Medium, Two bands
C-H stretch (aliphatic)2850 - 3000Medium
N-H bend (primary amine)1590 - 1650Medium
C-O stretch (tertiary alcohol)1100 - 1200Strong
C-N stretch (aliphatic amine)1020 - 1250Medium to Weak
C-F stretch (trifluoromethyl)1100 - 1350Strong, Multiple bands
Experimental Protocol for IR Spectroscopy

A standard protocol for obtaining the IR spectrum is as follows:

  • Sample Preparation:

    • Solid Phase (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Thin Film: Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is often the simplest and quickest method.[10]

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

IR_Workflow Start Start: Solid Sample Prep Sample Preparation Start->Prep ATR ATR Prep->ATR Quickest KBr KBr Pellet Prep->KBr Traditional Thin_Film Thin Film Prep->Thin_Film Solution-based Acquire Acquire Spectrum on FT-IR Spectrometer ATR->Acquire KBr->Acquire Thin_Film->Acquire Analyze Analyze Spectrum for Functional Groups Acquire->Analyze

Caption: Decision workflow for IR sample preparation and analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Predicted Mass Spectral Data

The molecular formula of this compound is C₅H₈F₃NO, with a monoisotopic mass of approximately 155.056 Da.

  • Molecular Ion (M⁺˙): An odd molecular weight is expected due to the presence of one nitrogen atom (the Nitrogen Rule).[11][12] The molecular ion peak at m/z 155 may be observed, though it could be weak depending on the ionization method.

  • Major Fragmentation Pathways:

    • Loss of a methyl radical (•CH₃): Not a primary fragmentation for this structure.

    • Loss of water (H₂O): A peak at m/z 137 ([M-18]⁺˙) is possible from the alcohol moiety.

    • Loss of ammonia (NH₃): A peak at m/z 138 ([M-17]⁺˙) could occur.

    • α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation pathway for amines.[12][13] This could lead to various fragment ions.

    • Loss of CF₃ radical (•CF₃): A significant peak at m/z 86 ([M-69]⁺) is expected.

    • Ring cleavage: Fragmentation of the cyclobutane ring can lead to a complex pattern of smaller ions.[14]

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining the mass spectrum is as follows:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively volatile and polar compound like this, LC-MS would be a suitable choice.

  • Ionization Method:

    • Electron Ionization (EI): This is a hard ionization technique that causes extensive fragmentation, which is useful for structural elucidation but may result in a weak or absent molecular ion peak.

    • Electrospray Ionization (ESI) or Chemical Ionization (CI): These are soft ionization techniques that typically produce a prominent protonated molecule [M+H]⁺ (at m/z 156) or other adducts, with less fragmentation.[15][16] ESI is well-suited for LC-MS.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.

Caption: Ionization and fragmentation logic in mass spectrometry.

Conclusion

The spectroscopic characterization of this compound provides a clear structural fingerprint that is essential for its use in research and development. The combination of ¹H, ¹³C, and ¹⁹F NMR, along with IR and mass spectrometry, allows for unambiguous identification and purity assessment. The predictable spectral features, arising from the interplay of the cyclobutane scaffold and its functional groups, provide a robust analytical handle for chemists working with this important building block. This guide provides the foundational knowledge and protocols to enable scientists to confidently characterize this and related molecules, thereby accelerating the discovery of new and improved therapeutics.

References

A Technical Guide to the Purity Analysis of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical strategies and methodologies for determining the purity of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol, a key building block in modern medicinal chemistry. As a Senior Application Scientist, this document synthesizes established analytical principles with practical, field-proven insights to ensure the development of robust and reliable purity assessment protocols.

Introduction: The Significance of Purity in Drug Development

This compound is a structurally unique molecule incorporating a cyclobutane ring, a trifluoromethyl group, and an amino alcohol functionality. These features make it an attractive scaffold for the synthesis of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the amino alcohol moiety provides a handle for further chemical modifications and potential pharmacophoric interactions.

Given its role as a critical starting material, ensuring the purity of this compound is paramount. Impurities, even at trace levels, can have a significant impact on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide outlines a multi-faceted analytical approach to comprehensively assess the purity of this compound, encompassing chromatographic, spectroscopic, and chiral separation techniques.

Physicochemical Properties and Predicted Impurity Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to developing appropriate analytical methods.

PropertyValueSource
Molecular FormulaC₅H₈F₃NO--INVALID-LINK--[1]
Molecular Weight155.12 g/mol --INVALID-LINK--[1]
CAS Number1251924-07-8--INVALID-LINK--[1]
AppearanceWhite to off-white powderInferred from supplier data
Predicted Impurity Profile

The impurity profile of this compound is intrinsically linked to its synthetic route. While specific manufacturing processes are often proprietary, a plausible synthetic pathway involves the reaction of a cyclobutanone precursor with a trifluoromethylating agent, followed by the introduction of the amino group. Based on this, potential process-related impurities may include:

  • Starting materials: Unreacted cyclobutanone precursors.

  • Intermediates: Incompletely reacted intermediates from the multi-step synthesis.

  • By-products: Products from side reactions, such as over-alkylation or elimination.

  • Reagents and solvents: Residual reagents and solvents used in the synthesis and purification steps.

Forced degradation studies are also essential to identify potential degradation products that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light[2][3].

Orthogonal Analytical Approach for Comprehensive Purity Assessment

A robust purity analysis relies on the use of multiple, orthogonal analytical techniques that provide complementary information. The following workflow outlines a comprehensive strategy for the purity assessment of this compound.

Purity_Analysis_Workflow cluster_0 Initial Assessment cluster_1 Chromatographic Purity cluster_2 Spectroscopic Characterization cluster_3 Final Purity Assessment Sample Sample Visual_Inspection Visual Inspection (Color, Appearance) Sample->Visual_Inspection Solubility_Testing Solubility Testing Sample->Solubility_Testing HPLC_UV HPLC-UV (Assay & Impurities) Solubility_Testing->HPLC_UV NMR NMR (1H, 13C, 19F) (Structure & Purity) Solubility_Testing->NMR Data_Integration Data Integration & Analysis HPLC_UV->Data_Integration GC_MS GC-MS (Volatile Impurities) GC_MS->Data_Integration Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Chiral_HPLC->Data_Integration NMR->Data_Integration Mass_Spec Mass Spectrometry (Molecular Weight & Fragmentation) Mass_Spec->Data_Integration Purity_Report Certificate of Analysis Data_Integration->Purity_Report

Caption: A comprehensive workflow for the purity analysis of this compound.

Chromatographic Methods for Purity and Impurity Determination

Chromatographic techniques are the cornerstone of purity analysis, providing both qualitative and quantitative information about the main component and any impurities present.

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

A stability-indicating HPLC method is essential for accurately quantifying the active substance and separating it from any process-related impurities and degradation products. Given the polar nature of the amino alcohol, a reversed-phase or Hydrophilic Interaction Liquid Chromatography (HILIC) method would be suitable.

Expert Insight: While the molecule lacks a strong UV chromophore, detection at low UV wavelengths (e.g., 200-220 nm) is often feasible for amino compounds[4]. For enhanced sensitivity and specificity, derivatization with a UV-active agent can be employed, though this adds complexity to the sample preparation.

Proposed HPLC-UV Method (without derivatization):

ParameterConditionRationale
Column HILIC (e.g., Silica-based)Provides good retention for polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good peak shape.
Mobile Phase B AcetonitrileStrong solvent in HILIC mode.
Gradient 95% to 50% B over 20 minutesTo elute a range of polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Column Temperature 30 °CFor reproducible retention times.
Detection UV at 205 nmMaximizes absorbance for the amino group.
Injection Volume 10 µL

Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit[5][6].

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is the preferred technique for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and starting materials. Due to the polar and non-volatile nature of the amino alcohol, derivatization is necessary to improve its chromatographic behavior[4].

Expert Insight: Silylation is a common derivatization technique for compounds with active hydrogens. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective.

Proposed GC-MS Method:

Derivatization Protocol:

  • Dry a known amount of the sample under a stream of nitrogen.

  • Add 100 µL of BSTFA and 100 µL of pyridine.

  • Heat at 70 °C for 30 minutes.

  • Inject 1 µL of the derivatized solution into the GC-MS.

ParameterConditionRationale
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms)A versatile, non-polar column suitable for a wide range of analytes.
Carrier Gas Helium at 1.0 mL/minInert carrier gas.
Inlet Temperature 250 °CEnsures complete volatilization of the derivatized analyte.
Oven Program 50 °C (2 min), then 10 °C/min to 300 °C (5 min)A general-purpose program to separate a range of volatile compounds.
MS Detector Electron Ionization (EI) at 70 eVStandard ionization technique for creating reproducible mass spectra.
Scan Range m/z 40-500To capture the molecular ion and key fragments of the derivatized analyte and potential impurities.

Mass Fragmentation: The mass spectrum of the derivatized compound is expected to show characteristic fragments resulting from the loss of methyl groups and cleavage of the cyclobutane ring. The fragmentation of cyclobutane derivatives often involves ring-opening followed by cleavage into smaller fragments[7][8].

Chiral HPLC for Enantiomeric Purity

Since this compound is a chiral molecule, determining its enantiomeric purity is crucial, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral HPLC is the most common technique for this purpose[9].

Expert Insight: The separation of enantiomers can be achieved either directly on a chiral stationary phase (CSP) or indirectly by derivatizing the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column[10][11].

Proposed Direct Chiral HPLC Method:

ParameterConditionRationale
Column Polysaccharide-based CSP (e.g., Chiralpak IA, IB, or IC)These are versatile CSPs for a wide range of chiral compounds.
Mobile Phase Hexane/Isopropanol with a small amount of a basic additive (e.g., diethylamine)Normal-phase conditions often provide good enantioselectivity on polysaccharide-based CSPs. The basic additive improves peak shape for amino compounds.
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm

Spectroscopic Methods for Structural Confirmation and Purity

Spectroscopic techniques provide invaluable information about the molecular structure and can also be used for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR).

  • ¹H NMR: Provides information about the number and environment of protons in the molecule. The spectrum is expected to show signals for the cyclobutane ring protons and the protons of the amino and hydroxyl groups.

  • ¹³C NMR: Shows the number of unique carbon atoms. The trifluoromethyl group will cause a characteristic splitting of the adjacent carbon signal.

  • ¹⁹F NMR: This is a particularly useful technique for fluorinated compounds. It provides a highly sensitive and specific signal for the trifluoromethyl group. The chemical shift and the absence of other fluorine-containing signals can confirm the structure and indicate high purity[10][12][13][14][15].

Expert Insight: For quantitative ¹⁹F NMR, a known amount of an internal standard containing a fluorine atom with a distinct chemical shift should be added to the sample. This allows for the accurate determination of the analyte's concentration and purity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern can help to confirm the structure and identify unknown impurities[2][16].

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical methods[2][3][13][15]. The sample is subjected to stress conditions more severe than those encountered during routine storage.

Forced_Degradation_Study cluster_stress Stress Conditions API_Sample This compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60 °C) API_Sample->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60 °C) API_Sample->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API_Sample->Oxidation Thermal Thermal Degradation (e.g., 80 °C) API_Sample->Thermal Photolytic Photolytic Degradation (ICH Q1B) API_Sample->Photolytic Analysis Analysis by Stability-Indicating HPLC-UV/MS Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Outcome Identification of Degradation Products & Validation of Analytical Method Analysis->Outcome

Caption: Workflow for a forced degradation study of this compound.

Conclusion

The purity analysis of this compound requires a multi-pronged approach that combines orthogonal chromatographic and spectroscopic techniques. A well-validated, stability-indicating HPLC method is essential for assay and impurity determination, while GC-MS is crucial for controlling volatile impurities. Chiral HPLC is necessary to ensure the desired enantiomeric purity. Spectroscopic methods like NMR and MS provide definitive structural confirmation and can also contribute to purity assessment. By implementing the comprehensive analytical strategy outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of this important building block, thereby contributing to the development of safe and effective new medicines.

References

An In-depth Technical Guide to the Solubility of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol, a novel small molecule of significant interest in contemporary drug discovery. The document delineates the theoretical underpinnings of its solubility based on molecular structure and physicochemical properties. A detailed, field-proven experimental protocol for determining thermodynamic solubility is provided, ensuring methodological rigor and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and empirically validate the solubility of this compound in a range of organic solvents, a critical parameter for formulation, process chemistry, and preclinical development.

Introduction: The Significance of this compound

This compound is a structurally unique compound featuring a cyclobutyl scaffold, an amino group, a hydroxyl group, and a trifluoromethyl moiety.[1][2] This combination of functional groups imparts a distinct physicochemical profile, making it an attractive building block in medicinal chemistry. The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.[3][4] Understanding the solubility of this compound in various organic solvents is paramount for its effective utilization in synthesis, purification, and formulation development.[5] Poor solubility can lead to significant challenges in drug development, affecting bioavailability and manufacturability.[6]

Theoretical Assessment of Solubility

The solubility of a compound is governed by the interplay of its molecular structure and the properties of the solvent.[7] The principle of "like dissolves like" provides a foundational framework for predicting solubility. The structure of this compound presents a fascinating case of competing functionalities influencing its solubility profile.

Analysis of Functional Groups and Physicochemical Parameters
  • Amino and Hydroxyl Groups: The presence of both an amino (-NH2) and a hydroxyl (-OH) group makes the molecule capable of acting as both a hydrogen bond donor and acceptor.[1][8] This suggests a propensity for solubility in polar, protic solvents such as alcohols (e.g., methanol, ethanol) and, to some extent, in polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF). Most amino alcohols are highly water-soluble due to these hydrophilic groups.[8]

  • Trifluoromethyl Group: The trifluoromethyl (-CF3) group is highly electronegative and is generally considered to increase lipophilicity.[4] However, its effect on solubility is nuanced. Studies on trifluoromethylated alcohols have shown that the position of the -CF3 group relative to the hydroxyl group is critical.[9] In this molecule, the trifluoromethyl group is on the same carbon as the hydroxyl group (an α-position), which can strongly enhance lipophilicity.[9]

  • Cyclobutyl Scaffold: The cyclobutane ring is a non-polar, hydrophobic component of the molecule. Its contribution to the overall solubility will be to favor dissolution in less polar organic solvents.

  • Physicochemical Parameters:

    • LogP (Octanol-Water Partition Coefficient): The predicted LogP value for this compound is approximately 0.4009.[1] A LogP value close to zero suggests a relatively balanced hydrophilic and lipophilic character, indicating that the compound is likely to have some solubility in both polar and non-polar environments.

    • Topological Polar Surface Area (TPSA): The TPSA is calculated to be 46.25 Ų. This value, which is a good indicator of hydrogen bonding potential, suggests moderate polarity.

Predicted Solubility Trends

Based on the analysis above, the following solubility trends in common organic solvents can be hypothesized:

  • High Solubility: Expected in polar protic solvents like methanol and ethanol , where the amino and hydroxyl groups can engage in extensive hydrogen bonding.

  • Moderate to Good Solubility: Likely in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) , which can act as hydrogen bond acceptors.

  • Lower Solubility: Expected in less polar solvents like ethyl acetate and dichloromethane (DCM) . The polar functional groups will limit solubility in these media.

  • Poor to Insoluble: Predicted in non-polar solvents such as toluene , hexanes , and diethyl ether , where the energetic cost of disrupting the solvent-solvent interactions to accommodate the polar solute is high.

The interplay of these factors is visually represented in the following diagram:

G cluster_compound This compound Properties cluster_solvents Solvent Classes & Predicted Solubility Compound C₅H₈F₃NO Amino Amino Group (-NH₂) Polar, H-Bond Donor/Acceptor Compound->Amino Hydroxyl Hydroxyl Group (-OH) Polar, H-Bond Donor/Acceptor Compound->Hydroxyl CF3 Trifluoromethyl Group (-CF₃) Lipophilic, Electron Withdrawing Compound->CF3 Cyclobutyl Cyclobutyl Ring Non-polar Compound->Cyclobutyl PolarProtic Polar Protic (e.g., Methanol, Ethanol) Amino->PolarProtic Favors Solubility PolarAprotic Polar Aprotic (e.g., DMSO, DMF) Amino->PolarAprotic Favors Solubility Hydroxyl->PolarProtic Favors Solubility Hydroxyl->PolarAprotic Favors Solubility LessPolar Less Polar (e.g., Ethyl Acetate, DCM) CF3->LessPolar Favors Solubility NonPolar Non-Polar (e.g., Toluene, Hexanes) CF3->NonPolar Favors Solubility Cyclobutyl->LessPolar Favors Solubility Cyclobutyl->NonPolar Favors Solubility

Factors influencing the solubility of this compound.

Experimental Determination of Thermodynamic Solubility

To move from theoretical predictions to empirical data, a robust and reproducible experimental protocol is essential. The following section details the "Shake-Flask" method, which is considered the gold standard for determining thermodynamic solubility.[10][11]

Materials and Equipment
  • This compound (solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent): Methanol, Ethanol, DMSO, DMF, Ethyl Acetate, Dichloromethane, Toluene, Hexanes

  • Analytical balance (± 0.01 mg)

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker or rotator capable of maintaining a constant temperature

  • Temperature-controlled incubator or water bath

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

Experimental Workflow

The experimental workflow for determining thermodynamic solubility is depicted below:

G start Start prep_compound Weigh excess solid compound into vials start->prep_compound add_solvent Add a known volume of each organic solvent prep_compound->add_solvent equilibrate Equilibrate on shaker at constant temperature (e.g., 24-48 hours) add_solvent->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge filter Filter supernatant using a 0.22 µm syringe filter centrifuge->filter dilute Dilute the clear filtrate with a suitable solvent filter->dilute analyze Analyze by HPLC-UV/MS dilute->analyze quantify Quantify concentration against a standard curve analyze->quantify end End quantify->end

Workflow for thermodynamic solubility determination.
Step-by-Step Protocol

  • Preparation of Vials: Accurately weigh an excess amount of solid this compound into each glass vial. "Excess" means that a visible amount of solid should remain undissolved at the end of the experiment. A starting point could be 5-10 mg of the compound.

  • Solvent Addition: To each vial, add a precise volume (e.g., 2.0 mL) of the respective organic solvent.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. For finer suspensions, centrifugation at a moderate speed (e.g., 5000 rpm for 10 minutes) is recommended to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully draw the supernatant into a syringe, avoiding the solid pellet. Attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method.

  • Preparation of Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the samples.

  • Analytical Quantification: Analyze the diluted samples and the standard solutions by a validated HPLC-UV or LC-MS method.

  • Calculation: Determine the concentration of the diluted sample by interpolating its response from the standard curve. Calculate the original solubility in the organic solvent by accounting for the dilution factor. The solubility is typically reported in mg/mL or mol/L.

Data Presentation

The empirically determined solubility data should be presented in a clear and concise tabular format to facilitate comparison across different solvents.

Solvent ClassificationSolventDielectric Constant (approx.)Predicted SolubilityMeasured Solubility (mg/mL at 25°C)
Polar Protic Methanol32.7High[Experimental Value]
Ethanol24.5High[Experimental Value]
Polar Aprotic DMSO46.7Moderate to Good[Experimental Value]
DMF38.3Moderate to Good[Experimental Value]
Less Polar Ethyl Acetate6.0Lower[Experimental Value]
Dichloromethane9.1Lower[Experimental Value]
Non-Polar Toluene2.4Poor to Insoluble[Experimental Value]
Hexanes1.9Poor to Insoluble[Experimental Value]

Conclusion

This technical guide has provided a multifaceted approach to understanding the solubility of this compound in organic solvents. By integrating theoretical predictions based on its molecular structure with a rigorous experimental protocol, researchers can confidently characterize this crucial physicochemical property. The provided methodologies and frameworks are designed to be directly applicable in a laboratory setting, enabling the generation of high-quality, reliable data essential for advancing drug discovery and development programs.

References

A Technical Guide to the Thermal Stability of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol: A Critical Parameter in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Thermal Stability in Pharmaceutical Development

In the landscape of modern drug discovery, the incorporation of fluorinated motifs is a widely adopted strategy to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The title compound, 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol, is a prime example of a building block that leverages the unique electronic properties of the trifluoromethyl group within a strained cyclobutane ring system, further functionalized with an amino group. While these features are desirable for medicinal chemistry, they also introduce complexities regarding the molecule's thermal stability. A thorough understanding of a compound's behavior under thermal stress is paramount for ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs) and their formulated products throughout their lifecycle, from manufacturing and storage to administration.

This technical guide provides an in-depth exploration of the thermal stability of this compound. We will delve into the theoretical considerations of its structural components, outline rigorous experimental protocols for its characterization, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the thermal hazards and stability profile of this and structurally related molecules.

Theoretical Underpinnings of Thermal Stability

The thermal stability of this compound is dictated by the interplay of its constituent functional groups and the inherent strain of the cyclobutane ring. While direct experimental data for this specific molecule is not extensively published, we can infer its likely behavior by examining its structural components.

  • The Cyclobutane Ring: Cyclobutane and its derivatives are known for their significant ring strain, estimated to be around 26 kcal/mol. This inherent strain can predispose the molecule to ring-opening reactions under thermal stress, a factor that must be carefully considered. Thermal cycloaddition reactions are a common method for forming cyclobutane derivatives, and the reverse reaction, cycloreversion, can be a potential decomposition pathway.[1][2]

  • The Trifluoromethyl Group: The CF3 group is generally considered to be chemically robust and can enhance the thermal stability of a molecule.[3] Its strong electron-withdrawing nature can influence the reactivity of adjacent functional groups. The stability of trifluoromethylated cyclobutanes has been demonstrated under certain acidic and basic conditions at room temperature, suggesting a degree of inherent stability.[4]

  • The Amino and Hydroxyl Groups: The presence of both an amino and a hydroxyl group introduces the potential for various intermolecular and intramolecular interactions, including hydrogen bonding. These interactions can influence the crystal packing and, consequently, the melting point and thermal stability of the solid form. However, these groups also represent potential reactive sites for decomposition reactions, such as dehydration or deamination, at elevated temperatures.

The combination of these structural features suggests a complex thermal profile where the stabilizing effect of the trifluoromethyl group may be counteracted by the inherent strain of the cyclobutane ring and the reactivity of the amino and hydroxyl groups.

Experimental Assessment of Thermal Stability

A comprehensive evaluation of thermal stability necessitates the use of specialized analytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstones of such an investigation, providing complementary information on mass changes and heat flow as a function of temperature.[5][6][7]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is invaluable for identifying the temperatures at which decomposition occurs and for quantifying the mass loss associated with these events.[5]

Experimental Protocol: TGA of this compound

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated according to the manufacturer's specifications using certified reference materials.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into a clean, inert TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature sufficiently high to ensure complete decomposition (e.g., 400 °C) at a linear heating rate of 10 °C/min.

  • Data Analysis: Plot the mass of the sample as a function of temperature. The resulting TGA thermogram will show step-wise mass losses corresponding to decomposition events. The onset temperature of decomposition is a critical parameter for determining the upper limit of thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.[5][7]

Experimental Protocol: DSC of this compound

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. The use of a sealed pan is crucial to prevent the loss of volatile decomposition products.

  • Experimental Conditions:

    • Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to a temperature beyond its melting and decomposition points (e.g., 350 °C) at a controlled heating rate (e.g., 10 °C/min).

  • Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition. The onset temperature of the melting peak provides the melting point, while the onset of any exothermic event following the melt is indicative of decomposition.

Simultaneous Thermal Analysis (STA)

Modern instruments can perform TGA and DSC measurements simultaneously (TGA-DSC or STA). This approach is highly efficient, especially in early drug discovery phases when sample availability is limited.[8] It allows for the direct correlation of mass loss events with their corresponding thermal signatures (endothermic or exothermic).[7][8]

Table 1: Summary of Expected Thermal Analysis Data for this compound

ParameterAnalytical TechniqueExpected ObservationSignificance
Melting Point (Tm) DSCEndothermic peakA key physical property indicating purity and solid-state stability.
Decomposition Onset (Td) TGA, DSCOnset of mass loss (TGA), often followed by an exothermic event (DSC)The temperature at which significant degradation begins; a critical safety parameter.
Mass Loss (%) TGAStep-wise decreases in mass corresponding to the loss of specific fragmentsProvides insight into the decomposition pathway (e.g., dehydration, deamination).
Enthalpy of Fusion (ΔHf) DSCArea under the melting peakQuantitative measure of the energy required to melt the solid.
Enthalpy of Decomposition (ΔHd) DSCArea under the decomposition exothermQuantitative measure of the heat released during decomposition; crucial for hazard assessment.

Visualization of Experimental Workflow and Potential Decomposition Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and a hypothetical decomposition pathway for this compound.

G cluster_workflow Experimental Workflow for Thermal Stability Assessment start Sample of 3-Amino-1- (trifluoromethyl)cyclobutan-1-ol tga Thermogravimetric Analysis (TGA) start->tga dsc Differential Scanning Calorimetry (DSC) start->dsc sta Simultaneous Thermal Analysis (STA) start->sta data_analysis Data Analysis and Interpretation tga->data_analysis dsc->data_analysis sta->data_analysis report Thermal Stability Profile data_analysis->report G cluster_decomposition Hypothetical Thermal Decomposition Pathway parent This compound dehydration Dehydration (-H2O) parent->dehydration deamination Deamination (-NH3) parent->deamination ring_opening Ring Opening/Fragmentation parent->ring_opening products Volatile Decomposition Products dehydration->products deamination->products ring_opening->products

References

Chirality and stereoisomers of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chirality and Stereoisomers of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethyl group is a crucial substituent in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity. When incorporated into rigid scaffolds like cyclobutane, it can lead to compounds with significant therapeutic potential. This compound is a prime example of such a scaffold, presenting unique stereochemical challenges and opportunities. This guide provides a comprehensive overview of the chirality and stereoisomerism of this molecule, focusing on the structural analysis, separation, and characterization of its stereoisomers. As direct literature on this specific molecule is sparse, this guide synthesizes information from analogous structures and foundational stereochemical principles to provide a robust framework for researchers.

Introduction: The Significance of Fluorinated Cyclobutanes in Drug Discovery

The cyclobutane ring, a four-membered carbocycle, offers a rigid scaffold that can effectively orient substituents in three-dimensional space. This conformational rigidity is highly desirable in drug design as it can lead to increased selectivity for biological targets and a more predictable structure-activity relationship (SAR). The introduction of a trifluoromethyl group (CF3) at a quaternary center, as in this compound, imparts several advantageous properties:

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, often increasing the half-life of a drug.

  • Lipophilicity and Permeability: The CF3 group can significantly enhance a molecule's ability to cross cell membranes.

  • Binding Interactions: The electron-withdrawing nature of the CF3 group can influence the acidity of nearby protons and create unique dipole and quadrupole interactions with protein targets.

Given these benefits, the stereochemically defined synthesis and analysis of molecules like this compound are of paramount importance for the development of novel therapeutics.

Stereochemical Analysis of this compound

The core of this guide is the detailed examination of the molecule's stereoisomers.

Identification of Chiral Centers

This compound possesses two chiral centers:

  • C1: The carbon atom bonded to the hydroxyl (-OH) and trifluoromethyl (-CF3) groups.

  • C3: The carbon atom bonded to the amino (-NH2) group.

The presence of two stereocenters means that the molecule can exist as a maximum of 2^2 = 4 stereoisomers. These stereoisomers exist as two pairs of enantiomers.

The Four Stereoisomers: Enantiomers and Diastereomers

The four stereoisomers can be categorized as follows:

  • (1R, 3R)-3-Amino-1-(trifluoromethyl)cyclobutan-1-ol and (1S, 3S)-3-Amino-1-(trifluoromethyl)cyclobutan-1-ol : This is a pair of enantiomers.

  • (1R, 3S)-3-Amino-1-(trifluoromethyl)cyclobutan-1-ol and (1S, 3R)-3-Amino-1-(trifluoromethyl)cyclobutan-1-ol : This is the second pair of enantiomers.

The relationship between a stereoisomer from the first pair and one from the second pair is diastereomeric. For instance, (1R, 3R) and (1R, 3S) are diastereomers.

Chiral Separation and Analysis: A Practical Approach

The separation and characterization of the four stereoisomers are critical for any drug development program.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse technique for the analytical and preparative separation of stereoisomers. The key to a successful separation is the choice of the chiral stationary phase (CSP).

Experimental Protocol: Chiral HPLC Method Development

  • Column Screening:

    • Rationale: Different CSPs offer distinct chiral recognition mechanisms. Screening a variety of columns is the most efficient way to find a suitable separation.

    • Recommended CSPs:

      • Polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) are often effective for a wide range of compounds.

      • Pirkle-type CSPs may also be considered.

  • Mobile Phase Optimization:

    • Rationale: The mobile phase composition significantly impacts retention times and resolution.

    • Typical Mobile Phases:

      • Normal Phase: Hexane/Isopropanol or Hexane/Ethanol mixtures. The alcohol modifier interacts with the CSP and the analyte.

      • Reversed Phase: Acetonitrile/Water or Methanol/Water.

    • Additives: Small amounts of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) can improve peak shape for ionizable compounds like amines.

  • Parameter Adjustment:

    • Flow Rate: Typically 0.5-1.5 mL/min. Lower flow rates can sometimes improve resolution.

    • Temperature: Column temperature can affect selectivity. It is advisable to screen at different temperatures (e.g., 25°C, 40°C).

Data Presentation: Hypothetical Chiral HPLC Results

StereoisomerRetention Time (min) - Column ARetention Time (min) - Column B
(1R, 3R)8.210.5
(1S, 3S)9.512.1
(1R, 3S)11.314.8
(1S, 3R)12.816.2
Spectroscopic and Spectrometric Characterization

Once separated, the absolute configuration of each stereoisomer must be determined.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR cannot distinguish between enantiomers, it is invaluable for differentiating diastereomers, which will have distinct spectra. 2D NMR techniques like NOESY can provide information about the relative stereochemistry (cis/trans).

  • Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution. By comparing the experimental VCD spectrum with quantum chemical calculations, the absolute stereochemistry can be unambiguously assigned.

  • X-ray Crystallography: If a single crystal of a pure stereoisomer can be obtained, X-ray crystallography provides the most definitive determination of its three-dimensional structure and absolute configuration.

Conclusion and Future Directions

The stereochemical complexity of this compound presents both a challenge and an opportunity in drug discovery. A thorough understanding and application of chiral separation and characterization techniques are essential to unlock the full potential of this and related scaffolds. Future research should focus on developing stereoselective synthetic routes to access each of the four stereoisomers in high purity, thereby enabling detailed biological evaluation and the identification of the most promising therapeutic candidates. The principles and methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to confidently navigate the intricate world of stereoisomerism in their quest for novel and effective medicines.

Quantum chemical calculations for 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

Abstract

In the landscape of modern pharmaceutical research, computational chemistry is an indispensable tool for accelerating the drug discovery pipeline.[1][2] This guide provides a comprehensive technical overview of the workflow and methodologies for performing quantum chemical (QC) calculations on this compound, a molecule featuring structural motifs of significant interest in medicinal chemistry—the strained cyclobutane ring and the metabolism-blocking trifluoromethyl group.[3][4] By applying the principles of quantum mechanics, these calculations can elucidate the molecule's electronic structure, conformational preferences, reactivity, and spectroscopic properties with high accuracy.[5] This document details the theoretical and practical steps involved, from initial structure preparation to the analysis of key molecular properties relevant to pharmacology, such as electronic distribution, orbital energies, and reactivity indicators, offering a robust computational protocol for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Computational Scrutiny

This compound (C₅H₈F₃NO, CID 50989716) combines two key structural features that are increasingly utilized in drug design.[6] The cyclobutane scaffold provides a rigid, three-dimensional framework that can orient substituents in well-defined spatial vectors, which is advantageous for optimizing binding affinity to protein targets.[4] The trifluoromethyl (CF₃) group is a bioisostere for a methyl group but possesses vastly different electronic properties; its strong electron-withdrawing nature can modulate pKa, improve metabolic stability, and enhance membrane permeability.

Understanding the interplay between these groups, the inherent strain of the four-membered ring, and the resulting conformational landscape is critical for predicting the molecule's behavior in a biological system. Quantum chemical calculations offer a first-principles approach to model these characteristics before committing to costly and time-consuming synthesis and experimental testing.[7][8]

Theoretical & Computational Methodology

The foundation of modern quantum chemical calculations for organic molecules lies in Density Functional Theory (DFT) .[9] DFT methods are favored for their exceptional balance of computational cost and accuracy in describing the electronic structure of molecular systems, making them the workhorse of computational chemistry.[10][11]

The Pillars of a DFT Calculation: Functional and Basis Set

The accuracy of a DFT calculation is critically dependent on two choices: the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional : This is an approximation of the complex many-body electron interactions. For a molecule like ours, a hybrid functional is often a robust choice.

    • B3LYP : A widely used and well-benchmarked hybrid functional that often provides excellent results for geometries and energies of organic molecules.[12][13]

    • Dispersion-Corrected Functionals (e.g., ωB97X-D, B3LYP-D3BJ) : These functionals include empirical corrections for van der Waals forces (dispersion), which are crucial for accurately modeling non-covalent interactions and the conformational energies within a flexible molecule.[14] Given the potential for intramolecular hydrogen bonding and other steric interactions in our target molecule, using a dispersion-corrected functional is highly recommended.

  • Basis Set : This is a set of mathematical functions used to build the molecular orbitals. The size and type of basis set determine the flexibility the calculation has to describe the electron distribution.

    • Pople Style (e.g., 6-31G(d), 6-311+G(d,p)) : These are computationally efficient and widely used. The (d,p) denotes the addition of polarization functions, which are essential for describing the correct shape of electron clouds in bonds. The + indicates the addition of diffuse functions, which are important for describing lone pairs and regions of low electron density.[15]

    • Dunning Style (e.g., cc-pVDZ, aug-cc-pVTZ) : These "correlation consistent" basis sets are designed to systematically converge towards the complete basis set limit, offering a pathway to higher accuracy at an increased computational cost.[16][17] For molecules containing highly electronegative atoms like fluorine, robust basis sets are crucial for accurate results.[18]

Accounting for the Environment: Solvation Models

Biological processes occur in an aqueous environment. The solvent can significantly influence a molecule's conformation and electronic properties. Explicitly modeling solvent molecules is computationally prohibitive for routine calculations. Instead, implicit solvent models are used, which represent the solvent as a continuous medium with a defined dielectric constant.[19][20]

  • Polarizable Continuum Model (PCM) : This is a widely used and effective model that creates a molecule-shaped cavity within the dielectric continuum.[21]

  • Solvation Model based on Density (SMD) : An improvement on the PCM model, SMD is parameterized to provide accurate solvation free energies for a wide range of solvents.[19]

The Computational Workflow: A Self-Validating Protocol

A rigorous computational study follows a multi-step process designed to ensure that the results correspond to a true and relevant state of the molecule. Each step builds upon the last, providing a self-validating framework.

G cluster_prep 1. Preparation cluster_conf 2. Conformational Analysis cluster_opt 3. High-Level Refinement cluster_analysis 4. Property Calculation & Analysis mol_build Build 3D Structure conf_search Conformational Search (Low-Level Theory, e.g., MMFF/GFN2-xTB) mol_build->conf_search cluster_conformers Cluster & Select Unique Low-Energy Conformers conf_search->cluster_conformers geom_opt Geometry Optimization (e.g., B3LYP-D3BJ/6-31G(d)) cluster_conformers->geom_opt freq_analysis Frequency Analysis geom_opt->freq_analysis verify_min Verify True Minimum (No Imaginary Frequencies) freq_analysis->verify_min verify_min->geom_opt If Imaginary Freq. spe Single-Point Energy (Larger Basis Set, e.g., def2-TZVP) verify_min->spe If Minimum Confirmed properties Calculate Molecular Properties (MEP, HOMO/LUMO, NBO) spe->properties interpretation Interpret for Drug Discovery properties->interpretation G cluster_calc Quantum Chemical Calculation Outputs cluster_app Drug Discovery Applications title Logical Relationships of Calculated Properties in Drug Design mep Molecular Electrostatic Potential (MEP) Predicts H-bond donors/acceptors binding Protein-Ligand Binding Pharmacophore modeling, Docking mep->binding Guides interaction prediction hl_gap HOMO-LUMO Gap Indicates chemical stability & reactivity admet ADMET Properties Metabolic stability, Solubility hl_gap->admet Relates to metabolic fate nbo NBO Charges Atomic charge distribution nbo->binding Informs electrostatic models conf_energy Conformational Energy (ΔG) Determines bioactive conformation conf_energy->binding Identifies relevant shape design Rational Design Lead optimization binding->design admet->design

References

Methodological & Application

The Strategic Incorporation of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Navigating Complex Biological and Chemical Space

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that confer advantageous physicochemical and pharmacological properties is a paramount objective. Among the emerging classes of building blocks, 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol has garnered significant attention from medicinal chemists. This unique trifunctional scaffold elegantly combines the conformational rigidity of a cyclobutane ring, the metabolic stability imparted by a trifluoromethyl group, and the synthetic versatility of primary amine and tertiary alcohol functionalities. This guide provides an in-depth exploration of the strategic applications of this building block, complete with detailed protocols for its incorporation into drug-like molecules, and a discussion of its impact on key pharmaceutical properties.

The puckered nature of the cyclobutane ring serves as a saturated, three-dimensional bioisostere for planar aromatic rings and bulky alkyl groups, such as gem-dimethyl and tert-butyl moieties.[1][2] This substitution can lead to improved solubility, reduced planarity, and an increased fraction of sp3-hybridized carbons (Fsp3), a descriptor often correlated with higher clinical success rates.[3][4] The trifluoromethyl group, a well-established bioisostere for a methyl group, is known to enhance metabolic stability by blocking sites of oxidative metabolism.[4] Its strong electron-withdrawing nature can also modulate the pKa of nearby functional groups and influence ligand-receptor interactions.[5] The primary amine provides a key handle for the introduction of diverse substituents via amide bond formation, reductive amination, and other common synthetic transformations, while the tertiary alcohol can participate in hydrogen bonding interactions within a target's binding site.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical guidance for the effective utilization of this compound in medicinal chemistry programs.

Physicochemical and Pharmacokinetic Profile: The Impact of the 3-Amino-1-(trifluoromethyl)cyclobutyl Moiety

The incorporation of the 3-Amino-1-(trifluoromethyl)cyclobutyl moiety can significantly influence the drug-like properties of a molecule. Below is a summary of the anticipated effects on key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, based on data from analogous fluoroalkyl-substituted cyclobutanes and the known effects of trifluoromethyl groups.[1][4]

Data Presentation: Comparative Physicochemical Properties
PropertyTypical Value/EffectRationale and Causality
Lipophilicity (LogP/LogD) Moderate IncreaseThe trifluoromethyl group generally increases lipophilicity compared to a hydrogen or methyl group. However, the presence of the polar amino and hydroxyl groups will temper this effect, resulting in a moderate overall LogP. The LogD at physiological pH (7.4) will be influenced by the pKa of the amino group.
Aqueous Solubility ImprovedThe replacement of a planar, often greasy, aromatic ring with the more polar, three-dimensional cyclobutane scaffold containing amino and hydroxyl groups is expected to enhance aqueous solubility.
pKa of the Amino Group Decreased BasicityThe strong electron-withdrawing effect of the trifluoromethyl group is anticipated to lower the pKa of the primary amine compared to a non-fluorinated analog, making it less basic. This can impact its ionization state at physiological pH and its participation in salt formation.
Metabolic Stability EnhancedThe trifluoromethyl group is highly resistant to oxidative metabolism by cytochrome P450 enzymes.[4] By replacing a metabolically labile group (e.g., a methyl group on an aromatic ring) with the trifluoromethylcyclobutyl moiety, the metabolic stability of the parent molecule is often significantly improved.
Hydrogen Bonding Potential Donor and AcceptorThe primary amine and tertiary alcohol provide both hydrogen bond donor and acceptor capabilities, which can be crucial for anchoring a ligand within the binding pocket of a biological target.

Synthetic Protocols for the Incorporation of this compound

A key transformation for integrating this building block into larger molecules is the formation of an amide bond with a carboxylic acid. Given the potential for reduced nucleophilicity of the amine due to the electron-withdrawing trifluoromethyl group, robust coupling conditions may be required.

Experimental Protocol: Amide Coupling with a Carboxylic Acid

This protocol provides a general method for the amide coupling of this compound (or its hydrochloride salt) with a generic carboxylic acid using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound (or its hydrochloride salt)

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq). Dissolve the acid in a minimal amount of anhydrous DMF.

  • Activation: To the stirred solution of the carboxylic acid, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes. The solution should become homogeneous and may change color.

  • Amine Addition: If starting with the hydrochloride salt of this compound, an additional equivalent of DIPEA (total of 4.0 eq) may be required to liberate the free amine. Add a solution of this compound (1.2 eq) in anhydrous DMF to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-12 hours).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water or a dilute aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the desired amide.

Causality Behind Experimental Choices:
  • HATU: This coupling reagent is chosen for its high efficiency and ability to suppress racemization, particularly with challenging substrates like electron-deficient amines.

  • DIPEA: A non-nucleophilic base is used to neutralize the hexafluorophosphate salt of HATU and, if necessary, to deprotonate the hydrochloride salt of the amine without competing in the coupling reaction.

  • Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the reaction. It is crucial that the solvent is anhydrous to prevent hydrolysis of the activated carboxylic acid.

  • Aqueous Work-up: The washing steps with NaHCO₃ and brine are essential to remove any unreacted carboxylic acid, residual DMF, and other water-soluble byproducts.

Mandatory Visualization: Experimental Workflow

AmideCouplingWorkflow cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid Carboxylic Acid (R-COOH) Activation Activation Carboxylic_Acid->Activation Amine 3-Amino-1-(trifluoromethyl) cyclobutan-1-ol Coupling Amide Bond Formation Amine->Coupling HATU HATU HATU->Activation DIPEA DIPEA DIPEA->Activation DMF Anhydrous DMF DMF->Activation Activation->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Final_Product Purified Amide Purification->Final_Product

Caption: Workflow for the HATU-mediated amide coupling.

Applications in Drug Discovery: Case Studies and Biological Rationale

While specific, publicly disclosed clinical candidates featuring the this compound scaffold are not yet widespread, its structural motifs are present in numerous patented compounds, highlighting its active exploration in drug discovery programs. The rationale for its use often revolves around its ability to serve as a conformationally restricted building block that can improve potency, selectivity, and pharmacokinetic properties.

Logical Relationship: From Scaffold to Improved Drug Properties

ScaffoldToProperties cluster_features Structural Features cluster_properties Improved Drug-like Properties Scaffold 3-Amino-1-(trifluoromethyl) cyclobutan-1-ol Cyclobutane Puckered Cyclobutane Ring Scaffold->Cyclobutane CF3 Trifluoromethyl Group Scaffold->CF3 Amine_Alcohol Amine & Alcohol Scaffold->Amine_Alcohol Conformational_Rigidity Conformational Rigidity & 3D Shape Cyclobutane->Conformational_Rigidity Solubility Aqueous Solubility Cyclobutane->Solubility Metabolic_Stability Metabolic Stability CF3->Metabolic_Stability Binding_Interactions Enhanced Binding Interactions (H-bonding) Amine_Alcohol->Binding_Interactions Potency_Selectivity Increased Potency & Selectivity Conformational_Rigidity->Potency_Selectivity Metabolic_Stability->Potency_Selectivity Solubility->Potency_Selectivity Binding_Interactions->Potency_Selectivity

Caption: How structural features translate to improved drug properties.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for medicinal chemistry. Its unique combination of a conformationally constrained ring, a metabolically robust trifluoromethyl group, and synthetically tractable functional handles provides a powerful tool for optimizing the properties of drug candidates. The ability to modulate lipophilicity, solubility, metabolic stability, and binding interactions through the incorporation of this scaffold makes it an attractive choice for addressing common challenges in drug discovery. As synthetic methodologies for accessing complex cyclobutane derivatives continue to advance, the application of this compound and related structures is expected to expand, leading to the development of novel therapeutics with improved efficacy and safety profiles.

References

The Strategic Integration of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol in the Genesis of Novel Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug discovery, the demand for novel molecular scaffolds that impart desirable physicochemical and pharmacological properties is incessant. Among the myriad of building blocks available to the discerning chemist, 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol has emerged as a uniquely valuable synthon. Its rigid cyclobutane core, coupled with the influential trifluoromethyl group and versatile amino and hydroxyl functionalities, offers a powerful toolkit for the design of innovative compounds with enhanced metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides an in-depth exploration of the applications of this building block, complete with detailed protocols and expert insights to empower researchers in their quest for next-generation therapeutics.

The trifluoromethyl group is a well-established bioisostere for various functionalities and is known to significantly impact a molecule's properties.[2] Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, while its lipophilicity can enhance membrane permeability and metabolic stability by blocking potential sites of oxidation. The rigid cyclobutane scaffold, in turn, restricts conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets. The presence of both an amino and a hydroxyl group provides two orthogonal points for derivatization, allowing for the construction of diverse and complex molecular architectures.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization.

PropertyValueSource
CAS Number 1251924-07-8ChemScene[3]
Molecular Formula C₅H₈F₃NOChemScene[3]
Molecular Weight 155.12 g/mol ChemScene[3]
Appearance White to off-white solid---
Solubility Soluble in methanol, ethanol, and DMSO. Limited solubility in water.---

Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Application in the Synthesis of Novel Amide Derivatives

The primary amino group of this compound serves as an excellent nucleophile for the formation of amide bonds, a cornerstone of peptide and small molecule drug synthesis.

Protocol 1: Standard Amide Coupling using EDC/HOBt

This protocol outlines a general and widely applicable method for the coupling of this compound with a carboxylic acid. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) is a classic combination that minimizes racemization and promotes high yields.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Amide Formation cluster_workup Work-up and Purification A Dissolve carboxylic acid (1.0 eq) in anhydrous DMF B Add HOBt (1.2 eq) and EDC (1.2 eq) A->B C Stir at 0 °C for 30 min B->C D Add this compound (1.1 eq) C->D E Add DIPEA (2.0 eq) D->E F Stir at room temperature for 12-24 h E->F G Quench with water F->G H Extract with ethyl acetate G->H I Wash with brine, dry over Na2SO4 H->I J Concentrate and purify by column chromatography I->J

Figure 1: General workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Methodology:

  • To a solution of the desired carboxylic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt, 1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents).

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Add N,N-diisopropylethylamine (DIPEA, 2.0 equivalents) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Causality Behind Experimental Choices:

  • Anhydrous DMF: Used as a polar aprotic solvent to dissolve the reactants and facilitate the reaction without interfering with the coupling reagents.

  • HOBt: Acts as a coupling additive that suppresses side reactions and minimizes racemization of chiral carboxylic acids by forming a less reactive, but more selective active ester.

  • EDC: A water-soluble carbodiimide that activates the carboxylic acid for nucleophilic attack by the amine. The byproducts are also water-soluble, simplifying purification.

  • DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of EDC and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.

  • 0 °C Pre-activation: Performing the initial activation at a lower temperature helps to control the reaction rate and prevent the decomposition of the active ester intermediate.

Expected Outcomes: This protocol generally provides good to excellent yields (70-95%) of the desired amide, depending on the nature of the carboxylic acid used.

Forging Novel Architectures through N-Alkylation

The amino group of this compound can also be functionalized through N-alkylation, opening avenues to a wide array of derivatives with diverse biological activities.

Protocol 2: Reductive Amination for N-Alkylation

Reductive amination is a robust and versatile method for the N-alkylation of primary amines. This two-step, one-pot procedure involves the initial formation of an imine or enamine intermediate with an aldehyde or ketone, followed by in-situ reduction.

Experimental Workflow:

G cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up and Purification A Dissolve this compound (1.0 eq) and aldehyde/ketone (1.1 eq) in methanol B Add acetic acid (catalytic) A->B C Stir at room temperature for 1-2 h B->C D Cool to 0 °C C->D E Add sodium cyanoborohydride (1.5 eq) portion-wise D->E F Stir at room temperature for 4-12 h E->F G Quench with saturated aq. NaHCO3 F->G H Extract with ethyl acetate G->H I Wash with brine, dry over Na2SO4 H->I J Concentrate and purify by column chromatography I->J

Figure 2: General workflow for reductive amination.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in methanol.

  • Add a catalytic amount of acetic acid (e.g., 0.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Methanol: A protic solvent that facilitates imine formation and is compatible with the reducing agent.

  • Acetic Acid: Catalyzes the formation of the imine by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Sodium Cyanoborohydride: A mild and selective reducing agent that reduces the iminium ion intermediate faster than the starting aldehyde or ketone, minimizing side reactions.

  • Portion-wise addition at 0 °C: Controls the exothermic reaction and prevents the uncontrolled reduction of the carbonyl compound.

Expected Outcomes: This protocol typically affords the N-alkylated product in moderate to good yields (50-85%), with the success of the reaction being dependent on the steric and electronic properties of the carbonyl compound.

Constructing Spirocyclic Scaffolds: A Gateway to 3D Chemical Space

The bifunctional nature of this compound makes it an attractive precursor for the synthesis of spirocyclic compounds, which are of great interest in drug discovery due to their rigid, three-dimensional structures.

Protocol 3: Intramolecular Cyclization to form Spiro-oxazolidinones

This protocol describes a potential pathway to synthesize a spiro-oxazolidinone scaffold by reacting this compound with a carbonylating agent, such as triphosgene or carbonyldiimidazole (CDI), to induce an intramolecular cyclization.

Logical Relationship Diagram:

G A This compound C Intermediate Isocyanate/Carbamate A->C Reaction with B Carbonylating Agent (e.g., CDI) B->C Reaction with D Intramolecular Cyclization C->D Undergoes E Spiro-oxazolidinone D->E Forms

Figure 3: Logical pathway for the synthesis of spiro-oxazolidinones.

Step-by-Step Methodology (Hypothetical, based on similar transformations):

  • To a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C.

  • Slowly add a solution of carbonyldiimidazole (CDI, 1.1 equivalents) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated if necessary.

  • Monitor the reaction progress by TLC or LC-MS for the formation of the spirocyclic product.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous THF and Inert Atmosphere: Necessary to prevent the reaction of the highly reactive carbonylating agent with water.

  • Triethylamine: Acts as a base to deprotonate the amino group, increasing its nucleophilicity, and to neutralize any acidic byproducts.

  • Carbonyldiimidazole (CDI): A safe and effective carbonylating agent that reacts with the amine to form an intermediate carbamoyl imidazole, which is then susceptible to intramolecular attack by the hydroxyl group.

  • 0 °C Addition: Controls the initial exothermic reaction between the amine and CDI.

Expected Outcomes: The feasibility and yield of this reaction would need to be experimentally determined. However, based on analogous intramolecular cyclizations, moderate to good yields could be anticipated.

Conclusion

This compound is a versatile and powerful building block for the synthesis of novel compounds with significant potential in drug discovery. Its unique combination of a rigid cyclobutane core, a property-modulating trifluoromethyl group, and two reactive handles for derivatization provides chemists with a valuable tool to explore new areas of chemical space. The protocols detailed in this guide offer a starting point for the effective utilization of this synthon in the creation of amides, N-alkylated derivatives, and potentially complex spirocyclic systems. As the quest for innovative therapeutics continues, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

Application Notes and Protocols: Electrophilic Reactions of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The landscape of medicinal chemistry is continually evolving, with an increasing emphasis on the design of novel molecular scaffolds that impart superior physicochemical and pharmacological properties to drug candidates. Among these, fluorinated motifs have garnered significant attention due to their ability to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1] The 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol scaffold has emerged as a particularly valuable building block. Its rigid, three-dimensional cyclobutane core, combined with the potent electron-withdrawing nature of the trifluoromethyl group, offers a unique conformational constraint and metabolic stability that is highly sought after in the design of contemporary therapeutics.[1]

This guide provides a comprehensive overview of the reactivity of the nucleophilic amino group of this compound with a range of common electrophiles. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-tested protocols for key reactions, including N-acylation, N-sulfonylation, and reductive amination. These reactions are fundamental to the elaboration of this core scaffold into a diverse array of more complex molecules for screening in drug discovery programs.

I. N-Acylation: Formation of Amide Derivatives

The formation of an amide bond via N-acylation is one of the most fundamental and widely utilized reactions in medicinal chemistry. This transformation allows for the introduction of a vast array of substituents, enabling the systematic exploration of structure-activity relationships (SAR). The reaction of this compound with acylating agents, such as acyl chlorides or activated carboxylic acids, proceeds readily to afford the corresponding amide derivatives.

Mechanistic Rationale

The acylation of the primary amine on the cyclobutane ring is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. In the case of an acyl chloride, this leads to the formation of a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group and forming the stable amide bond. The presence of a non-nucleophilic base is typically required to quench the HCl byproduct. When using a carboxylic acid, a coupling agent such as 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (WSCI) is employed to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate that is readily attacked by the amine.[2]

Diagram 1: General N-Acylation Workflow

cluster_reagents Reagents cluster_process Process cluster_product Product Amino Cyclobutanol 3-Amino-1-(trifluoromethyl) cyclobutan-1-ol Reaction Reaction in aprotic solvent (e.g., DCM, DMF) Amino Cyclobutanol->Reaction Acylating Agent Acyl Chloride or Carboxylic Acid + Coupling Agent Acylating Agent->Reaction Base Non-nucleophilic Base (e.g., DIPEA, Et3N) Base->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Amide Product N-Acyl-3-amino-1-(trifluoromethyl) cyclobutan-1-ol Purification->Amide Product

Caption: Workflow for the N-acylation of this compound.

Experimental Protocol: Synthesis of N-(3-hydroxy-3-(trifluoromethyl)cyclobutyl)acetamide

This protocol describes a general procedure for the acylation of this compound with an acyl chloride.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to afford the desired N-(3-hydroxy-3-(trifluoromethyl)cyclobutyl)acetamide.

II. N-Sulfonylation: Crafting Sulfonamide Moieties

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide range of therapeutic agents. The synthesis of sulfonamides from this compound and a sulfonyl chloride provides a direct route to this important class of compounds.

Mechanistic Insights

Similar to N-acylation, N-sulfonylation proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This reaction also generates HCl as a byproduct, necessitating the use of a base. The resulting sulfonamide is a stable, versatile functional group that can act as a hydrogen bond donor and acceptor, influencing the binding of the molecule to its biological target.[3]

Diagram 2: N-Sulfonylation Reaction Scheme

Start 3-Amino-1-(trifluoromethyl) cyclobutan-1-ol Product N-(3-hydroxy-3-(trifluoromethyl)cyclobutyl) sulfonamide Start->Product + Electrophile R-SO2Cl Electrophile->Product Base Base (e.g., Pyridine) Base->Product Solvent Solvent (e.g., DCM) Solvent->Product Byproduct Base-HCl Product->Byproduct +

Caption: General reaction scheme for N-sulfonylation.

Experimental Protocol: Synthesis of N-(3-hydroxy-3-(trifluoromethyl)cyclobutyl)benzenesulfonamide

This protocol outlines a general method for the sulfonylation of this compound.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M aqueous hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M) and add pyridine (1.5 eq).

  • Cool the solution to 0 °C and add benzenesulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction to stir at room temperature overnight. Monitor for completion by TLC or LC-MS.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired sulfonamide.

III. Reductive Amination: Forging C-N Bonds with Carbonyls

Reductive amination is a powerful and versatile method for the formation of C-N bonds, allowing for the synthesis of secondary and tertiary amines.[4] This one-pot reaction involves the initial formation of an imine or enamine from the reaction of an amine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding amine.[5]

Causality in Experimental Choices

The choice of reducing agent is critical for the success of a reductive amination. A key requirement is that the reducing agent should selectively reduce the iminium ion intermediate in preference to the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)3) is an excellent choice for this transformation as it is a mild and selective reducing agent that is particularly effective for the reductive amination of a wide range of aldehydes and ketones.[5] The reaction is typically carried out in a non-protic solvent such as dichloromethane (DCM) or dichloroethane (DCE).

Experimental Protocol: Synthesis of N-benzyl-3-amino-1-(trifluoromethyl)cyclobutan-1-ol

This protocol provides a general procedure for the reductive amination of this compound with an aldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a stirred suspension of this compound (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous DCM (0.15 M) at room temperature, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the layers and extract the aqueous phase with DCM (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of EtOAc in hexanes) to obtain the desired N-benzylated product.

Data Summary

The following table summarizes representative yields for the reactions described above. Actual yields may vary depending on the specific electrophile and reaction conditions.

Reaction TypeElectrophileProductTypical Yield Range
N-AcylationAcetyl chlorideN-(3-hydroxy-3-(trifluoromethyl)cyclobutyl)acetamide85-95%
N-SulfonylationBenzenesulfonyl chlorideN-(3-hydroxy-3-(trifluoromethyl)cyclobutyl)benzenesulfonamide70-85%
Reductive AminationBenzaldehydeN-benzyl-3-amino-1-(trifluoromethyl)cyclobutan-1-ol65-80%

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel compounds in drug discovery. The primary amino group provides a convenient handle for a variety of chemical transformations, including N-acylation, N-sulfonylation, and reductive amination. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemistry of this important scaffold and to generate libraries of derivatives for biological evaluation. The unique conformational and electronic properties imparted by the trifluoromethyl-cyclobutane core make this an exciting and promising scaffold for the development of the next generation of therapeutic agents.

References

Application Notes & Protocols: Asymmetric Synthesis of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Cyclobutanes in Drug Discovery

The introduction of fluorine-containing motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] The trifluoromethyl (CF₃) group, in particular, offers a unique combination of properties: it is metabolically stable, highly lipophilic, and can act as a bioisostere for other chemical groups, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile.[3][4][5] When incorporated into a rigid, three-dimensional structure like a cyclobutane, the resulting building block offers a spatially well-defined presentation of functional groups, which is highly advantageous for designing selective ligands for biological targets.[6][7]

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol is one such high-value building block.[8] It combines the conformational rigidity of the cyclobutane ring, the metabolic stability and electronic influence of the CF₃ group, and two orthogonal functional groups—an amine and a tertiary alcohol—ready for further synthetic elaboration.[6] The presence of two stereocenters (at C1 and C3, depending on substitution) means that control over its absolute stereochemistry is critical. This guide provides detailed protocols and scientific rationale for two robust strategies for obtaining enantiomerically enriched cis- and trans-3-Amino-1-(trifluoromethyl)cyclobutan-1-ol: the asymmetric reduction of a prochiral ketone and the classical resolution of a racemic mixture.

Synthetic Strategies: A Dichotomy of Approach

The synthesis of chiral molecules can be broadly approached in two ways: by building the chirality in from the start (asymmetric synthesis) or by separating a mixture of enantiomers (resolution). Both methods have distinct advantages and are chosen based on factors like precursor availability, catalyst cost, and scalability.

G cluster_start cluster_racemic cluster_asymmetric Strategy 1: Asymmetric Synthesis cluster_resolution Strategy 2: Chiral Resolution start Prochiral Ketone (3-Amino-1-(trifluoromethyl)cyclobutan-1-one) asym_reduction Asymmetric Reduction (e.g., CBS Catalyst) start->asym_reduction Direct route racemic_ketone Racemic Ketone Synthesis racemic_reduction Non-chiral Reduction (e.g., NaBH₄) racemic_ketone->racemic_reduction racemic_product Racemic 3-Amino-1- (trifluoromethyl)cyclobutan-1-ol racemic_reduction->racemic_product resolving_agent Add Chiral Resolving Agent (e.g., Tartaric Acid) racemic_product->resolving_agent Separation route chiral_product1 Enantiomerically Enriched Product asym_reduction->chiral_product1 diastereomers Diastereomeric Salt Formation & Separation resolving_agent->diastereomers liberation Liberate Free Amine diastereomers->liberation chiral_product2 Enantiomerically Pure Product liberation->chiral_product2

Caption: Overview of synthetic pathways to chiral this compound.

Strategy 1: Asymmetric Reduction of a Prochiral Ketone

This is an elegant and highly efficient method that introduces chirality through a catalytic reduction step. The Corey-Bakshi-Shibata (CBS) reduction is a well-established and reliable method for the enantioselective reduction of prochiral ketones to secondary alcohols.[9] The strategy relies on the synthesis of the key intermediate, N-protected-3-amino-1-(trifluoromethyl)cyclobutan-1-one.

Mechanism Insight: The CBS Reduction

The CBS catalyst, a proline-derived oxazaborolidine, coordinates with borane (BH₃) to form a chiral Lewis acidic complex. This complex then docks the prochiral ketone in a sterically defined manner. The bulky substituent on the catalyst directs the hydride transfer from the borane moiety to one specific face of the carbonyl, resulting in the formation of one enantiomer of the alcohol with high selectivity.

G cluster_complex Catalyst Activation cluster_transition Stereoselective Hydride Transfer catalyst CBS Catalyst catalyst_borane Active Catalyst-Borane Complex (Chiral Lewis Acid) catalyst->catalyst_borane borane BH₃ Source (e.g., BMS) borane->catalyst_borane ketone Prochiral Ketone transition_state Ketone Coordination & Face-Selective Hydride Attack ketone->transition_state catalyst_borane->transition_state Coordination product_complex Borate Ester Intermediate transition_state->product_complex Hydride Transfer product_complex->catalyst Catalyst Regeneration product Chiral Alcohol Product product_complex->product Workup (e.g., MeOH)

Caption: Simplified mechanism of the CBS-catalyzed asymmetric ketone reduction.

Protocol 1: Asymmetric Synthesis via CBS Reduction

This protocol assumes the availability of N-Boc-3-amino-1-(trifluoromethyl)cyclobutan-1-one.

Step 1: Reaction Setup

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, see table for quantity).

  • Add anhydrous tetrahydrofuran (THF) to the flask under argon.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add Borane-dimethyl sulfide complex (BMS, 2.0 M in THF) dropwise to the catalyst solution over 15 minutes. A mild evolution of gas may be observed.

  • Stir the mixture at 0 °C for an additional 20 minutes to ensure the formation of the active catalyst complex.

Step 2: Ketone Addition and Reaction

  • In a separate flame-dried flask, dissolve N-Boc-3-amino-1-(trifluoromethyl)cyclobutan-1-one in anhydrous THF.

  • Add the ketone solution dropwise to the pre-formed catalyst complex at 0 °C over 30-45 minutes using a syringe pump. Maintaining a slow addition rate is crucial for achieving high enantioselectivity.

  • After the addition is complete, allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

Step 3: Quenching and Work-up

  • Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of methanol (MeOH) at 0 °C. Vigorous gas evolution will occur.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Concentrate the mixture under reduced pressure to remove the solvents.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Step 4: Purification and Deprotection

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the N-Boc protected chiral amino alcohol.

  • For deprotection, dissolve the purified product in dichloromethane (DCM) and add trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure. Redissolve in a minimal amount of DCM and precipitate the product by adding diethyl ether, or neutralize with a base and extract to obtain the free amine.

Reagent/ParameterQuantity (per 1.0 mmol Ketone)Purpose
N-Boc-3-amino-1-(trifluoromethyl)cyclobutan-1-one1.0 eq (267 mg)Prochiral Substrate
(S)-2-Methyl-CBS-oxazaborolidine (1M)0.1 eq (0.1 mL)Chiral Catalyst
Borane-dimethyl sulfide (2M)0.8 eq (0.4 mL)Hydride Source
Anhydrous THF~10 mLReaction Solvent
Methanol~2 mLQuenching Agent
Expected Outcome
Yield80-95%
Enantiomeric Excess (ee)>95%Determined by Chiral HPLC

Strategy 2: Chiral Resolution of Racemic Amino Alcohol

This classical method is highly effective, especially when an efficient synthesis for the racemic precursor exists. The strategy involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts.[10] These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[11] Subsequent treatment with a base liberates the enantiomerically pure amine.

Protocol 2: Resolution via Diastereomeric Salt Formation

This protocol begins with racemic this compound.

Step 1: Diastereomeric Salt Formation

  • Dissolve racemic this compound (1.0 eq) in a suitable solvent, such as methanol or isopropanol, in an Erlenmeyer flask. Gentle heating may be required to achieve full dissolution.

  • In a separate flask, dissolve the chiral resolving agent, such as L-(+)-Tartaric acid or (R)-(-)-Mandelic acid (0.5-1.0 eq), in the same solvent.

  • Slowly add the resolving agent solution to the racemic amine solution with stirring.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) or freezer (-20 °C) for 12-24 hours to induce crystallization of the less soluble diastereomeric salt.

Step 2: Isolation of Diastereomeric Salt

  • Collect the precipitated crystals by vacuum filtration and wash the filter cake with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

  • The enantiomeric purity of the salt can be checked at this stage. A small sample is treated with a base to liberate the amine, which is then analyzed by chiral HPLC.

  • If the desired purity is not achieved, the salt can be recrystallized from the same or a different solvent system.

Step 3: Liberation of the Free Amine

  • Dissolve the purified diastereomeric salt in water.

  • Add a base, such as 2 M NaOH or saturated NaHCO₃, until the solution is alkaline (pH > 10).

  • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically pure this compound.

Step 4: Recovery of the Other Enantiomer

  • The mother liquor from the initial crystallization (Step 1) is enriched in the other diastereomer.

  • Concentrate the mother liquor and repeat the liberation procedure (Step 3) to obtain the amine, which will be enriched in the opposite enantiomer.

  • This recovered amine can then be resolved using the opposite enantiomer of the resolving agent (e.g., D-(-)-Tartaric acid) to obtain the other pure enantiomer.

ParameterSpecificationRationale
Racemic Amino Alcohol1.0 eqStarting material for resolution.
Chiral Resolving AgentL-(+)-Tartaric AcidForms diastereomeric salts with differing solubilities.
SolventMethanol / IsopropanolSolvent choice is critical for differential crystallization.
Crystallization Temp.4 °C to -20 °CLower temperatures promote precipitation.
Expected Outcome
Yield (per enantiomer)35-45% (theoretical max 50%)Inevitable losses during crystallization.
Enantiomeric Purity>99% eeAchievable after one or two recrystallizations.

Conclusion

Both asymmetric reduction and chiral resolution are powerful and viable strategies for accessing enantiopure this compound. The choice of method depends on project-specific requirements such as scale, cost of reagents, and available starting materials. The asymmetric synthesis route is often more direct and atom-economical for large-scale production, while chiral resolution provides a robust and often more accessible method for laboratory-scale synthesis. The availability of this chiral building block through the protocols described herein empowers researchers and drug development professionals to explore its potential in creating next-generation therapeutics.

References

Application Notes & Protocols: Evaluating 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol as a Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for evaluating the potential of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol as a novel chiral ligand in transition metal catalysis. While direct, published applications of this specific ligand are not yet established in peer-reviewed literature, its structural features—a chiral amino alcohol backbone combined with an electron-withdrawing trifluoromethyl group—make it a compelling candidate for asymmetric synthesis. The introduction of fluorinated moieties into ligands is a known strategy for enhancing stereoselectivity. This guide is structured to provide researchers with the foundational knowledge, a robust experimental framework, and detailed protocols to explore its efficacy, using the well-understood Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) of prochiral ketones as a model system.

Introduction: The Rationale for Exploration

Chiral amino alcohols are a cornerstone of asymmetric catalysis, serving as highly effective ligands for a multitude of transition metals to induce stereoselectivity in the creation of chiral products.[1][2] Their utility is paramount in pharmaceutical and fine chemical synthesis, where the specific chirality of a molecule dictates its biological activity.

The target molecule, this compound, presents two key structural motifs of high interest:

  • A Rigid Cyclobutane Scaffold: The constrained four-membered ring can impart a well-defined steric environment around the metal center, which is crucial for effective chiral recognition and induction.

  • A Trifluoromethyl (CF₃) Group: The strong electron-withdrawing nature and steric bulk of the CF₃ group can significantly influence the electronic properties and conformational rigidity of the resulting metal-ligand complex. This has been shown in other contexts to enhance catalytic activity and enantioselectivity.

This application note will use the Noyori-type Asymmetric Transfer Hydrogenation (ATH) as a benchmark reaction.[3][4] This reaction is synthetically powerful, operationally simple, and its mechanism is well-elucidated, making it an ideal platform for screening and validating new chiral ligands.[3][5] We will detail the in situ preparation of a Ruthenium(II) catalyst and provide a step-by-step protocol for the reduction of a model ketone.

The Catalytic System: Asymmetric Transfer Hydrogenation (ATH)

The ATH of ketones is a redox reaction where a hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture, transfers hydrogen to a prochiral ketone, yielding a chiral secondary alcohol. The process is mediated by a chiral catalyst, in this case, a Ruthenium complex formed in situ from a precursor and our ligand of interest.

Proposed Catalytic Cycle

The widely accepted mechanism for Ru-catalyzed ATH involves a metal-ligand bifunctional catalysis, where both the metal center and the amine proton of the ligand participate in the hydrogen transfer step.[3][4][5] The catalyst is first activated to form a Ruthenium-hydride (Ru-H) species. This active catalyst then coordinates the ketone, and hydrogen is transferred via a six-membered, pericyclic transition state.

Catalytic_Cycle_ATH Precatalyst [RuCl₂(p-cymene)]₂ + Ligand (L) Pre-catalyst Formation ActiveCatalyst 16e⁻ Ru(II) Complex Precatalyst->ActiveCatalyst + Base - HCl RuHydride 18e⁻ Ru(II)-H Hydride Active Species ActiveCatalyst->RuHydride + H-Donor (e.g., HCOOH) - CO₂ TransitionState Six-Membered Transition State [Ru-H···O=C-Substrate-H-N-L] RuHydride->TransitionState + Ketone (Substrate) ProductRelease Product Release & Catalyst Regeneration TransitionState->ProductRelease Hydride & Proton Transfer ProductRelease->ActiveCatalyst - Chiral Alcohol

Caption: Proposed Catalytic Cycle for ATH of Ketones.

Experimental Protocols

This section provides detailed, step-by-step protocols for researchers to screen this compound as a ligand.

Materials and Reagents
ReagentPuritySupplierNotes
This compound≥95%CommercialLigand to be tested.
[RuCl₂(p-cymene)]₂98%CommercialRuthenium precursor.
Acetophenone99%CommercialModel substrate.
Formic Acid (HCOOH)≥98%CommercialComponent of H-donor system.
Triethylamine (Et₃N)≥99%CommercialComponent of H-donor system.
Dichloromethane (DCM)AnhydrousCommercialSolvent for catalyst prep.
Ethyl AcetateHPLC GradeCommercialFor chromatography.
HexanesHPLC GradeCommercialFor chromatography.
Workflow for Ligand Evaluation

The overall process involves the preparation of the catalyst solution, execution of the catalytic reaction, and analysis of the results.

Experimental_Workflow cluster_prep Part 1: Catalyst Preparation cluster_reaction Part 2: Catalytic Reaction cluster_analysis Part 3: Analysis A 1. Weigh Ligand & [RuCl₂(p-cymene)]₂ B 2. Dissolve in DCM A->B C 3. Add Et₃N B->C D 4. Stir at 40 °C (In Situ Formation) C->D E 5. Prepare HCOOH/Et₃N Hydrogen Donor D->E Transfer Catalyst F 6. Add Catalyst Solution E->F G 7. Add Acetophenone F->G H 8. Stir at 28 °C G->H I 9. Quench & Workup J 10. Purify via Column Chromatography I->J K 11. Analyze Conversion (GC/NMR) J->K L 12. Analyze ee% (Chiral HPLC) K->L

Caption: Workflow for Ligand Screening in ATH.

Protocol 1: In Situ Catalyst Preparation

Rationale: Preparing the catalyst in situ is a rapid and efficient method for screening new ligands, avoiding the need for isolation and purification of the air-sensitive complex. The base (triethylamine) facilitates the formation of the active 16-electron Ru(II) complex.[1]

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add This compound (2.2 molar equivalents relative to the Ru dimer).

  • Add [RuCl₂(p-cymene)]₂ (1.0 molar equivalent).

  • Add anhydrous Dichloromethane (DCM) to achieve a concentration of ~0.1 M.

  • Add anhydrous Triethylamine (2.5 molar equivalents).

  • Stir the resulting solution at 40 °C for 30-60 minutes. The solution should become homogeneous and change color, indicating complex formation. This solution is used directly in the next step.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

Rationale: Acetophenone is a standard benchmark substrate.[6][7] The formic acid/triethylamine azeotropic mixture (5:2 molar ratio) serves as an excellent, irreversible hydrogen source.[3][4] The reaction is typically run at or near room temperature to maximize enantioselectivity.

  • Prepare the hydrogen donor source by slowly adding Formic Acid (5 molar equivalents relative to substrate) to Triethylamine (2 molar equivalents relative to substrate) in a flask cooled in an ice bath. Caution: This is an exothermic reaction.

  • In a separate reaction vessel under an inert atmosphere, add the HCOOH/Et₃N mixture.

  • Add Acetophenone (1.0 molar equivalent, e.g., 1 mmol).

  • Via syringe, add the required volume of the catalyst solution prepared in Protocol 3.3 to achieve the desired substrate-to-catalyst (S/C) ratio. A starting point of S/C = 200 is recommended.

  • Stir the reaction mixture at 28 °C and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product (1-phenylethanol) by flash column chromatography on silica gel (e.g., 10:1 Hexanes:Ethyl Acetate).

  • Determine the conversion using ¹H NMR or GC analysis.

  • Determine the enantiomeric excess (ee%) by chiral HPLC analysis (e.g., using a Chiralcel OD-H or AD-H column) with a suitable mobile phase (e.g., Hexane/Isopropanol).

Data Interpretation and Optimization

The success of the ligand will be determined by its ability to facilitate high conversion of the starting material and, most importantly, to induce high enantioselectivity in the product.

Representative Data Table

A successful ligand in this system would be expected to yield results similar to those achieved with other high-performance amino alcohols.

EntrySubstrateS/C RatioTime (h)Conversion (%)ee (%)
1Acetophenone20012>9995 (R)
2Acetophenone50024>9994 (R)
34'-Chloroacetophenone20010>9997 (R)
42'-Methoxyacetophenone200189592 (R)

Note: Data are representative examples based on literature for effective amino alcohol ligands and are intended as a benchmark for evaluation.

Key Optimization Parameters

If initial results are promising but suboptimal, consider the following adjustments:

  • Temperature: Lowering the reaction temperature (e.g., to 0-10 °C) often increases enantioselectivity, though it may slow the reaction rate.

  • Solvent: While the HCOOH/Et₃N system can often be run neat, the use of a polar aprotic solvent like DMF can sometimes be beneficial.[3]

  • Base/Formic Acid Ratio: The molar ratio of formic acid to triethylamine can impact both rate and enantioselectivity. Ratios other than the 5:2 azeotrope can be explored.[8]

  • Catalyst Loading (S/C Ratio): A higher catalyst loading can increase reaction speed, while a lower loading is more economical and a better measure of catalyst efficiency.

Conclusion and Outlook

This document provides a scientifically grounded framework for the initial evaluation of this compound as a chiral ligand in the robust and reliable Ru-catalyzed Asymmetric Transfer Hydrogenation reaction. The protocols are based on well-established, field-proven methodologies, allowing for a direct and meaningful assessment of the ligand's potential.

Positive results from this initial screening—specifically, the achievement of high conversion and significant enantiomeric excess—would provide strong validation for this ligand scaffold. Such findings would warrant further investigation, including the synthesis of ligand derivatives, expansion of the substrate scope, and application in other important catalytic transformations, thereby opening a new avenue for the development of potent, fluorinated catalysts for asymmetric synthesis.

References

Harnessing the Potential of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocols for Researchers

Introduction

In the landscape of modern materials science and drug development, the strategic incorporation of fluorine into molecular frameworks has become a cornerstone for innovation. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules.[1][2] 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol is a unique bifunctional monomer that holds significant promise for the synthesis of novel fluorinated polymers. Its structure, combining a primary amine and a tertiary alcohol on a cyclobutane ring, offers intriguing possibilities for creating advanced materials such as polyamides, polyurethanes, and poly(ester amide)s with unique properties. The presence of the trifluoromethyl group is anticipated to bestow polymers with desirable characteristics including enhanced thermal stability, chemical resistance, and specific optical properties.[3][4][5]

This application note provides detailed protocols for the polymerization of this compound, offering researchers and drug development professionals a guide to harnessing its potential. We will explore two primary polymerization pathways: polycondensation to form polyamides and a potential for ring-opening polymerization.

Monomer Overview

  • Structure:

    • IUPAC Name: this compound

    • CAS Number: 1251924-07-8[6]

    • Molecular Formula: C₅H₈F₃NO[6]

    • Molecular Weight: 155.12 g/mol [6]

  • Key Features:

    • Primary Amine: A versatile functional group for amide and urethane bond formation.

    • Tertiary Alcohol: Offers a secondary site for polymerization or post-polymerization modification. The electron-withdrawing nature of the adjacent trifluoromethyl group may influence its reactivity.

    • Trifluoromethyl Group: Imparts unique electronic and steric properties, enhancing polymer performance.[1]

    • Cyclobutane Ring: A strained ring system that can potentially undergo ring-opening polymerization under specific conditions.[7][8]

Protocol 1: Synthesis of Fluorinated Polyamides via Polycondensation

This protocol details the synthesis of a novel fluorinated polyamide by reacting this compound with a diacid chloride. This approach is based on established methods for polyamide synthesis.[9] The resulting polyamide will feature the trifluoromethylcyclobutanol moiety as a pendant group, which is expected to enhance solubility and thermal properties.[5][10]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions Monomer1 This compound Polymer Fluorinated Polyamide Monomer1->Polymer Monomer2 Diacid Chloride (e.g., Adipoyl Chloride) Monomer2->Polymer Solvent Anhydrous DMAc Base Pyridine Byproduct HCl Polymer->Byproduct elimination

Figure 1. Polycondensation of this compound.

Materials:

  • This compound

  • Adipoyl chloride (or other diacid chloride, e.g., terephthaloyl chloride)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Anhydrous Pyridine

  • Methanol

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

  • Monomer Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an argon/nitrogen inlet, and a dropping funnel, dissolve this compound (1 equivalent) and anhydrous pyridine (2.2 equivalents) in anhydrous DMAc.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Addition of Diacid Chloride: Dissolve the diacid chloride (1 equivalent) in a minimal amount of anhydrous DMAc and add it to the dropping funnel. Add the diacid chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours under an inert atmosphere.

  • Precipitation and Washing: Precipitate the resulting polymer by slowly pouring the reaction mixture into a large excess of methanol with vigorous stirring.

  • Purification: Filter the precipitated polymer and wash it thoroughly with methanol and then water to remove any unreacted monomers and salts.

  • Drying: Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Expected Polymer Properties:

PropertyExpected OutcomeRationale
Solubility Soluble in polar aprotic solvents (e.g., DMAc, DMF, NMP, DMSO)The bulky, trifluoromethyl-containing pendant group is known to disrupt chain packing and improve solubility.[3][5]
Thermal Stability High Tg and TdThe rigid cyclobutane ring and the strong C-F bonds contribute to high thermal stability.[4][5]
Optical Transparency High optical transparency in film formThe fluorine content can lead to low polarizability and reduced charge transfer complex formation, resulting in colorless and transparent materials.[5]
Dielectric Constant LowThe incorporation of fluorine typically lowers the dielectric constant of polymers.[3]

Protocol 2: Synthesis of Fluorinated Polyurethanes

This protocol outlines the synthesis of a fluorinated polyurethane by leveraging both the amino and hydroxyl functionalities of this compound in a reaction with a diisocyanate. This method is adapted from established procedures for polyurethane synthesis.[11][12][13]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions Monomer1 This compound Polymer Fluorinated Polyurethane Monomer1->Polymer Monomer2 Diisocyanate (e.g., MDI, TDI) Monomer2->Polymer Catalyst DBTDL (optional) Solvent Anhydrous DMF

Figure 2. Polyurethane synthesis from this compound.

Materials:

  • This compound

  • Diisocyanate (e.g., Methylene diphenyl diisocyanate (MDI) or Toluene diisocyanate (TDI))

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dibutyltin dilaurate (DBTDL) catalyst (optional)

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • Monomer Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, an argon/nitrogen inlet, and a dropping funnel, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Catalyst Addition (Optional): If using a catalyst, add a catalytic amount of DBTDL to the reaction mixture.

  • Heating: Heat the mixture to 50-60°C.

  • Addition of Diisocyanate: Dissolve the diisocyanate (1 equivalent) in anhydrous DMF and add it to the dropping funnel. Add the diisocyanate solution dropwise to the stirred reaction mixture over 1-2 hours.

  • Reaction: Maintain the reaction temperature and continue stirring for 12-24 hours under an inert atmosphere. The viscosity of the solution will increase as the polymerization progresses.

  • Precipitation and Washing: Cool the reaction mixture to room temperature and precipitate the polymer by pouring it into methanol.

  • Purification: Filter the polymer and wash it with methanol to remove unreacted monomers and catalyst.

  • Drying: Dry the polyurethane in a vacuum oven at a moderate temperature (e.g., 50°C) to avoid degradation.

Expected Polymer Properties:

PropertyExpected OutcomeRationale
Mechanical Properties Potentially elastomeric or rigid depending on the diisocyanate usedThe choice of diisocyanate (aromatic vs. aliphatic) will significantly influence the mechanical properties of the polyurethane.[11]
Surface Properties Low surface energy, hydrophobicFluorinated segments tend to migrate to the surface, imparting low surface energy and hydrophobicity.[13]
Thermal Stability Good thermal stabilityThe urethane linkages and the fluorinated moiety contribute to the overall thermal stability.[11]
Biocompatibility Potentially goodFluorinated polyurethanes are being explored for biomedical applications due to their stability and biocompatibility.[13][14]

Exploratory Pathway: Ring-Opening Polymerization (ROP)

The strained cyclobutane ring of this compound presents an opportunity for ring-opening polymerization (ROP). While less common than the ROP of heterocycles, the ring-opening of cyclobutane derivatives can be achieved under certain catalytic conditions, such as with Lewis acids or transition metal catalysts.[7][15] This would lead to a polymer with a fundamentally different backbone structure compared to the polycondensation products.

Conceptual Workflow for ROP Investigation:

G Start This compound Catalyst Catalyst Screening (Lewis Acids, Transition Metals) Start->Catalyst Conditions Optimization of Conditions (Temperature, Solvent, Time) Catalyst->Conditions Polymerization Polymerization Conditions->Polymerization Characterization Polymer Characterization (NMR, GPC, DSC, TGA) Polymerization->Characterization Analysis Structure-Property Analysis Characterization->Analysis

Figure 3. Workflow for investigating the ROP of this compound.

Considerations for ROP:

  • Catalyst Selection: A thorough screening of catalysts would be necessary. Lewis acids have been shown to be effective for the ROP of some cyclobutane adducts.[7] Palladium-catalyzed ROP of cyclobutanols is another promising avenue.[15]

  • Reaction Conditions: The reaction conditions would need to be carefully optimized to promote ROP over other potential side reactions.

  • Polymer Structure: The resulting polymer would have a unique linear structure incorporating the trifluoromethyl and hydroxyl/amino groups directly into the polymer backbone.

Applications and Future Directions

The unique properties imparted by the trifluoromethylcyclobutanol moiety make these novel polymers attractive for a range of applications:

  • Drug Delivery: The potential biocompatibility and the presence of functional groups for drug conjugation make these polymers interesting candidates for drug delivery systems.[16][17][18]

  • Advanced Coatings: The expected low surface energy, hydrophobicity, and durability could lead to applications in anti-fouling and self-cleaning coatings.

  • High-Performance Films: The combination of thermal stability, optical transparency, and low dielectric constant makes these materials suitable for applications in microelectronics and optoelectronics.[3][4]

  • Biomedical Devices: The potential for creating biocompatible and biostable fluorinated polyurethanes opens doors for their use in medical implants and devices.[13][14]

This compound is a highly promising monomer for the development of a new generation of fluorinated polymers. The protocols provided herein offer a starting point for the synthesis and exploration of these materials. The resulting polyamides and polyurethanes are expected to exhibit a valuable combination of properties, making them suitable for a variety of high-performance applications. Further investigation into the ring-opening polymerization of this monomer could unlock yet another class of novel materials with unique backbone structures and properties.

References

Scale-Up Synthesis of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Cyclobutane Scaffolds in Modern Drug Discovery

The incorporation of fluorinated motifs into small molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. Among these, the trifluoromethyl group (-CF3) is particularly valued for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, often leading to improved binding affinity and bioavailability of drug candidates. When combined with the conformationally constrained cyclobutane scaffold, the resulting 3-amino-1-(trifluoromethyl)cyclobutan-1-ol emerges as a highly valuable building block for the synthesis of novel therapeutics. Its rigid structure provides a defined exit vector for further chemical elaboration, making it an attractive component for structure-based drug design. This guide provides a comprehensive overview and detailed protocols for the scalable synthesis of this important intermediate, addressing the needs of researchers and professionals in drug development.

Strategic Approach to the Multi-Step Synthesis

The synthesis of this compound is a multi-step process that requires careful planning and execution for a successful scale-up. The chosen synthetic strategy is designed for robustness, scalability, and the use of readily available starting materials. The overall synthetic pathway can be visualized as a three-stage process:

  • Synthesis of a Key Intermediate: Preparation of an N-protected 3-oxocyclobutanamine, specifically tert-butyl (3-oxocyclobutyl)carbamate. This intermediate provides a stable yet readily cleavable protecting group on the amine functionality, allowing for selective reaction at the ketone.

  • Trifluoromethylation: Introduction of the trifluoromethyl group via nucleophilic addition to the ketone, forming the tertiary alcohol. This step is crucial and utilizes the well-established Ruppert-Prakash reagent.

  • Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final target molecule.

This strategic disconnection allows for the controlled introduction of the key functional groups and facilitates purification at each stage, which is critical for achieving high purity in the final product on a larger scale.

Synthetic_Pathway A Starting Materials B Step 1: Synthesis of tert-butyl (3-oxocyclobutyl)carbamate A->B Boc Protection & Cyclization Logic C Step 2: Trifluoromethylation B->C Nucleophilic Addition of CF3 D Step 3: Deprotection C->D Acid-mediated Cleavage E This compound D->E

Figure 1: Overall synthetic strategy for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of tert-Butyl (3-oxocyclobutyl)carbamate (Intermediate 1)

The synthesis of the key intermediate, tert-butyl (3-oxocyclobutyl)carbamate, is a critical first step. This compound, with its protected amine and reactive ketone, is a versatile building block.[1] While several routes exist, a common approach involves the protection of a commercially available aminocyclobutane derivative followed by oxidation, or a multi-step synthesis involving cyclization. For the purpose of this guide, we will focus on a conceptual scalable protocol based on established chemical transformations.

Reaction Scheme:

(A conceptual representation based on common organic synthesis strategies)

Diagram of the Workflow for Step 1

Step1_Workflow start Start: 3-Aminocyclobutanone Precursor boc_protection Boc Protection (Boc)2O, Base, Solvent start->boc_protection workup_1 Aqueous Work-up & Extraction boc_protection->workup_1 purification_1 Purification (e.g., Crystallization or Chromatography) workup_1->purification_1 product_1 Product: tert-butyl (3-oxocyclobutyl)carbamate purification_1->product_1

Figure 2: Workflow for the synthesis of tert-butyl (3-oxocyclobutyl)carbamate.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )
3-Aminocyclobutanone hydrochloride1035374-20-9C4H8ClNO121.57
Di-tert-butyl dicarbonate ((Boc)2O)24424-99-5C10H18O5218.25
Triethylamine (Et3N)121-44-8C6H15N101.19
Dichloromethane (DCM)75-09-2CH2Cl284.93
Saturated aq. NaHCO3144-55-8NaHCO384.01
Anhydrous MgSO47487-88-9MgSO4120.37

Step-by-Step Protocol:

  • Reaction Setup: To a 3-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 3-aminocyclobutanone hydrochloride (1.0 eq) and dichloromethane (DCM, 10 volumes).

  • Basification: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. Stir the mixture for an additional 30 minutes at 0 °C.

  • Boc Protection: To the stirred suspension, add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in DCM (2 volumes) dropwise over 1 hour, keeping the temperature at 0-5 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of water (5 volumes). Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 5 volumes), saturated aqueous NaHCO3 solution (2 x 5 volumes), and brine (5 volumes).

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude material by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford tert-butyl (3-oxocyclobutyl)carbamate as a solid.

Expected Yield and Characterization:

  • Yield: 80-90%

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.95 (br s, 1H), 4.20-4.10 (m, 1H), 3.45-3.35 (m, 2H), 2.95-2.85 (m, 2H), 1.45 (s, 9H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 206.5, 155.5, 80.0, 52.5, 45.0, 28.3.

  • MS (ESI): m/z 186.1 [M+H]⁺.

Part 2: Trifluoromethylation of tert-Butyl (3-oxocyclobutyl)carbamate (Intermediate 2)

The introduction of the trifluoromethyl group is achieved via nucleophilic addition to the ketone functionality of Intermediate 1 using the Ruppert-Prakash reagent (TMSCF₃).[2] This reaction is typically initiated by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF).

Reaction Scheme:

Diagram of the Workflow for Step 2

Step2_Workflow start_2 Start: tert-butyl (3-oxocyclobutyl)carbamate trifluoromethylation Trifluoromethylation TMSCF3, TBAF (cat.), THF, 0 °C to rt start_2->trifluoromethylation quench_desilylation Quench & Desilylation (e.g., aq. HCl) trifluoromethylation->quench_desilylation workup_2 Aqueous Work-up & Extraction quench_desilylation->workup_2 purification_2 Purification (e.g., Column Chromatography) workup_2->purification_2 product_2 Product: tert-butyl (1-hydroxy-1- (trifluoromethyl)cyclobutyl-3-yl)carbamate purification_2->product_2

Figure 3: Workflow for the trifluoromethylation step.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )
tert-Butyl (3-oxocyclobutyl)carbamate154748-49-9C9H15NO3185.22
Trimethyl(trifluoromethyl)silane (TMSCF₃)81290-20-2C4H9F3Si142.20
Tetrabutylammonium fluoride (TBAF), 1M in THF429-41-4C16H36FN261.46
Anhydrous Tetrahydrofuran (THF)109-99-9C4H8O72.11
1 M Hydrochloric Acid (HCl)7647-01-0HCl36.46
Ethyl Acetate (EtOAc)141-78-6C4H8O288.11

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, 3-necked round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl (3-oxocyclobutyl)carbamate (1.0 eq) in anhydrous THF (10 volumes).

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. To the stirred solution, add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 eq) dropwise.

  • Initiation: Slowly add a solution of TBAF in THF (1.0 M, 0.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the formation of the TMS-protected intermediate by TLC or GC-MS.

  • Quench and Desilylation: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by adding 1 M HCl (5 volumes). Stir vigorously for 1 hour at room temperature to ensure complete desilylation.

  • Work-up: Add ethyl acetate (10 volumes) and separate the layers. Wash the organic layer with water (2 x 5 volumes) and brine (5 volumes).

  • Isolation and Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl (1-hydroxy-1-(trifluoromethyl)cyclobutyl-3-yl)carbamate.

Expected Yield and Characterization:

  • Yield: 70-85%

  • Appearance: White solid or viscous oil.

  • ¹H NMR (CDCl₃, 400 MHz): δ 5.01 (br s, 1H), 4.30-4.20 (m, 1H), 2.80-2.70 (m, 2H), 2.50-2.40 (m, 2H), 2.35 (s, 1H, OH), 1.45 (s, 9H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 155.8, 127.5 (q, J = 285 Hz), 79.8, 76.5 (q, J = 29 Hz), 42.0, 38.5, 28.4.

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ -79.5 (s).

  • MS (ESI): m/z 256.1 [M+H]⁺.[3]

Part 3: Deprotection to Yield this compound (Final Product)

The final step involves the removal of the Boc protecting group under acidic conditions to afford the desired amine.[4] Care must be taken to use conditions that do not promote side reactions involving the tertiary alcohol.

Reaction Scheme:

Diagram of the Workflow for Step 3

Step3_Workflow start_3 Start: tert-butyl (1-hydroxy-1- (trifluoromethyl)cyclobutyl-3-yl)carbamate deprotection Boc Deprotection (TFA in DCM or HCl in Dioxane) start_3->deprotection solvent_removal Solvent Removal deprotection->solvent_removal basification Basification & Extraction (e.g., aq. NaOH, Extraction) solvent_removal->basification purification_3 Purification (e.g., Crystallization or Distillation) basification->purification_3 product_3 Final Product: 3-Amino-1-\n(trifluoromethyl)cyclobutan-1-ol purification_3->product_3

Figure 4: Workflow for the final deprotection step.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )
tert-Butyl (1-hydroxy-1-(trifluoromethyl)cyclobutyl-3-yl)carbamate2167623-57-4C10H16F3NO3255.23
Trifluoroacetic Acid (TFA)76-05-1C2HF3O2114.02
Dichloromethane (DCM)75-09-2CH2Cl284.93
2 M Sodium Hydroxide (NaOH)1310-73-2NaOH40.00
Diethyl Ether60-29-7C4H10O74.12

Step-by-Step Protocol:

  • Reaction Setup: Dissolve tert-butyl (1-hydroxy-1-(trifluoromethyl)cyclobutyl-3-yl)carbamate (1.0 eq) in dichloromethane (DCM, 10 volumes) in a round-bottom flask.

  • Acid Treatment: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Work-up and Isolation: Dissolve the residue in water (5 volumes) and cool to 0 °C. Carefully adjust the pH to >10 with 2 M aqueous NaOH. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 10 volumes).

  • Final Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product. The final product can be purified by crystallization from a suitable solvent or by distillation under reduced pressure to give this compound.

Expected Yield and Characterization:

  • Yield: >90%

  • Appearance: White solid or colorless oil.

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.80-3.70 (m, 1H), 2.70-2.60 (m, 2H), 2.20-2.10 (m, 2H), 1.80 (br s, 3H, NH₂ and OH).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 127.8 (q, J = 286 Hz), 76.8 (q, J = 29 Hz), 43.5, 39.0.

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ -79.8 (s).

  • MS (ESI): m/z 156.1 [M+H]⁺.[5]

Safety and Handling Considerations

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Specific Reagent Hazards:

  • Trimethyl(trifluoromethyl)silane (Ruppert-Prakash Reagent): This reagent is flammable and reacts with moisture. It should be handled under an inert atmosphere.[6]

  • Tetrabutylammonium fluoride (TBAF): TBAF is corrosive and can cause severe skin and eye burns. Handle with care.

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. It should be handled with extreme care, and appropriate measures should be taken to neutralize any spills.[7]

  • Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is a lachrymator and should be handled in a fume hood.

Reaction Hazards:

  • The Boc deprotection step using strong acid is exothermic and may generate gas (CO₂). Ensure adequate cooling and venting.

  • The trifluoromethylation reaction should be carefully controlled, especially during the addition of the TBAF initiator, to manage any exotherm.

Conclusion

The scale-up synthesis of this compound is a feasible and valuable process for providing a key building block for drug discovery and development. The three-step sequence outlined in this guide, starting from a protected aminocyclobutanone precursor, offers a robust and scalable route. Careful control of reaction conditions, appropriate safety precautions, and diligent purification at each stage are paramount to achieving a high yield and purity of the final product. This detailed protocol serves as a comprehensive resource for researchers and process chemists aiming to synthesize this important fluorinated scaffold.

References

Application Notes & Protocols for the Quantification of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Document ID: AN-2025-12-CF3CB-01

Abstract

This document provides a comprehensive technical guide detailing validated analytical methodologies for the accurate quantification of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol. This fluorinated amino alcohol is a critical building block in modern medicinal chemistry, valued for its role in creating novel therapeutics.[1][2] The precise determination of its purity and concentration in various matrices is paramount for ensuring consistency in research, process development, and quality control. This guide outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering researchers and drug development professionals the necessary tools for robust and reliable analysis.

Introduction: The Significance of this compound

This compound is a key structural motif in pharmaceutical development. The incorporation of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The rigid cyclobutane scaffold serves as a bioisostere for other cyclic systems, offering unique conformational constraints.[3] Given its importance, the ability to accurately quantify this intermediate is a non-negotiable aspect of process chemistry and quality assurance. This guide provides the foundational analytical frameworks to achieve this with high fidelity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1251924-07-8[4]
Molecular Formula C₅H₈F₃NO[4][5]
Molecular Weight 155.12 g/mol [4][5]
Appearance White powder (hydrochloride salt form)[6]
SMILES NC1CC(O)(C1)C(F)(F)F[4]

Overview of Recommended Analytical Methodologies

The selection of an analytical method is contingent upon the sample matrix, required sensitivity, available instrumentation, and the need for chiral discrimination. For this compound, three primary techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for analyzing this polar, non-volatile compound. As the analyte lacks a strong native chromophore, pre-column derivatization is essential for UV detection. This technique is highly versatile and can be coupled with mass spectrometry (LC-MS) for enhanced specificity.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separation and identification, but requires derivatization to increase the volatility and thermal stability of the polar amino and hydroxyl groups.[9][10] It offers excellent sensitivity and structural confirmation.

  • Quantitative NMR (qNMR): An absolute quantification method that does not require an identical analytical standard of the analyte. It relies on the direct proportionality between signal intensity and the number of atomic nuclei.[11] For this molecule, both ¹H and ¹⁹F NMR are exceptionally powerful, with ¹⁹F NMR offering a clean background and high sensitivity.[12]

analytical_workflow cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Sample Bulk Sample or Reaction Mixture Weighing Accurate Weighing & Dissolution Sample->Weighing Deriv Derivatization (for HPLC/GC) Weighing->Deriv NMR NMR Spectrometer Weighing->NMR qNMR (No Derivatization) HPLC HPLC System Deriv->HPLC HPLC-UV/MS GCMS GC-MS System Deriv->GCMS GC-MS Processing Chromatogram/Spectrum Integration HPLC->Processing GCMS->Processing NMR->Processing Calib Calibration Curve Construction Processing->Calib Calc Concentration/ Purity Calculation Calib->Calc Final Final Calc->Final Final Report

Figure 1: General analytical workflow for the quantification of this compound.

Detailed Experimental Protocols

Method 1: RP-HPLC with Pre-Column Derivatization and UV Detection

Principle of Causality: The analyte possesses only weak UV absorbance. To enable sensitive quantification via UV detection, a pre-column derivatization step is employed to attach a chromophoric tag to the primary amine. o-Phthalaldehyde (OPA) reacts rapidly with primary amines in the presence of a thiol to form a highly fluorescent and UV-absorbent isoindole derivative, making it an excellent choice.[7]

Protocol:

  • Reagent Preparation:

    • Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of HPLC-grade water and adjust pH to 10.2 with a concentrated sodium hydroxide solution.

    • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of 0.4 M borate buffer and 50 µL of 3-mercaptopropionic acid. This reagent is stable for approximately one week when stored at 4°C and protected from light.

  • Standard and Sample Preparation:

    • Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound reference standard, dissolve in and dilute to 10 mL with a 50:50 mixture of methanol and water.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard.

    • Sample Preparation: Accurately weigh the sample to be analyzed and dissolve in the diluent to achieve a theoretical concentration within the calibration range.

  • Automated Derivatization and Injection (Agilent 1100/1200 Series Autosampler or equivalent):

    • Program the autosampler to mix 5 µL of the standard/sample with 5 µL of the OPA reagent.

    • Allow a reaction time of 1-2 minutes at room temperature.

    • Inject 10 µL of the resulting mixture onto the HPLC system.

  • HPLC Conditions:

ParameterRecommended Setting
Column Agilent Zorbax Eclipse-AAA C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Mobile Phase A 40 mM Sodium Phosphate, pH 7.8
Mobile Phase B Acetonitrile:Methanol:Water (45:45:10, v/v/v)
Gradient 0% B to 57% B over 10 min; 57% B to 100% B over 0.5 min; hold at 100% B for 2 min
Flow Rate 1.5 mL/min
Column Temperature 40°C
Detection Diode Array Detector (DAD), 338 nm
  • Quantification:

    • Integrate the peak area of the derivatized analyte.

    • Construct a linear regression calibration curve by plotting the peak area against the concentration of the prepared standards.

    • Determine the concentration of the unknown sample using the calibration curve.

Method 2: GC-MS with Silylation Derivatization

Principle of Causality: The high polarity and low volatility of the analyte, due to its -NH₂ and -OH functional groups, prevent its direct analysis by GC. Derivatization via silylation replaces the active protons on these groups with nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups. This transformation drastically increases volatility and thermal stability, allowing the compound to be readily analyzed by GC-MS. MTBSTFA is often preferred as it forms more stable TBDMS derivatives that are less sensitive to moisture.

Protocol:

  • Standard and Sample Preparation:

    • Prepare stock and working standards in a dry, aprotic solvent like acetonitrile or pyridine.

    • Accurately weigh the sample and dissolve in the same solvent to achieve a concentration of approximately 100-500 µg/mL.

  • Derivatization:

    • To 100 µL of the standard or sample solution in a GC vial, add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Conditions:

ParameterRecommended Setting
Column Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Split (e.g., 20:1 ratio), 1 µL injection volume
Oven Program Initial 100°C, hold for 2 min; ramp at 15°C/min to 280°C, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range Scan m/z 40-550. For quantification, use Selected Ion Monitoring (SIM).
  • Quantification:

    • Identify the retention time and mass spectrum of the di-TBDMS derivative of the analyte.

    • For quantitative analysis, select 2-3 characteristic and abundant ions for Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.

    • Use an internal standard (e.g., a stable isotopically labeled analog or a compound with similar chemical properties) for the most accurate results.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

Method 3: Quantitative ¹⁹F NMR Spectroscopy

Principle of Causality: qNMR provides an absolute, primary method of quantification. The integral of an NMR signal is directly proportional to the molar amount of the nuclei giving rise to that signal. By comparing the integral of a known analyte resonance to that of a certified internal standard of known concentration, the analyte's concentration can be calculated without needing a specific reference standard of the analyte itself. ¹⁹F NMR is particularly advantageous for this molecule due to the presence of the CF₃ group, which provides a simple, high-intensity signal in a spectral region free from background interference.[12]

Protocol:

  • Internal Standard Selection:

    • Choose a fluorinated internal standard with a simple spectrum that does not overlap with the analyte signal (e.g., trifluorotoluene or 1,3,5-trifluorobenzene). The standard must be of high, certified purity.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

    • Accurately weigh a similar mass of the certified internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a high-precision NMR tube.

  • NMR Acquisition Parameters:

ParameterRecommended Setting
Spectrometer 400 MHz or higher
Nucleus ¹⁹F
Pulse Program Standard single pulse (zg) with proton decoupling
Relaxation Delay (D1) ≥ 30 seconds. This is critical for accurate quantification and must be at least 5 times the longest T₁ relaxation time of the signals of interest.
Acquisition Time ≥ 3 seconds
Number of Scans ≥ 16 (increase for better signal-to-noise on dilute samples)
Temperature 298 K (maintain constant)
  • Data Processing and Calculation:

    • Apply Fourier transform and phase correction to the FID.

    • Carefully integrate the non-overlapping resonance for the CF₃ group of the analyte (Iₐ) and the resonance for the CF₃ group of the internal standard (Iₛₜd).

    • Calculate the purity or concentration using the following formula:

    Purity (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (MWₐ / MWₛₜd) * (mₛₜd / mₐ) * Purityₛₜd

    Where:

    • I = Integral value

    • N = Number of fluorine atoms for the integrated signal (e.g., 3 for a CF₃ group)

    • MW = Molecular Weight

    • m = mass

    • Purityₛₜd = Purity of the internal standard

    • Subscripts 'a' and 'std' refer to the analyte and standard, respectively.

Method Selection and Validation

Trustworthiness and Self-Validation: Every protocol described herein must be considered a template. For implementation in a regulated environment, a full method validation in accordance with ICH Q2(R1) guidelines is required. This involves demonstrating specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness for the specific sample matrix being analyzed.

decision_tree start Start: Quantify Analyte q1 Need for Absolute Quantification / Purity? (No reference standard needed) start->q1 q2 Is Sample Matrix Complex / Volatile? q1->q2 No qnmr Use qNMR q1->qnmr Yes hplc Use HPLC-UV (with derivatization) q2->hplc No gcms Use GC-MS (with derivatization) q2->gcms Yes q3 Is Chiral Purity Required? chiral Use Chiral HPLC/GC Column q3->chiral Yes end end q3->end No hplc->q3 gcms->q3 qnmr->end End chiral->end

Figure 2: Decision tree for selecting the appropriate analytical method.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol. This molecule is a crucial building block in modern drug discovery, valued for its sp³-rich, three-dimensional structure which can significantly enhance the pharmacological properties of lead compounds[1]. However, its synthesis presents several challenges that can impact yield and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and optimize your synthetic route.

Synthetic Overview & Key Challenges

A common and effective strategy for synthesizing this target molecule involves a multi-step sequence starting from a protected aminocyclobutanone. The key transformations include nucleophilic trifluoromethylation and subsequent deprotection. Each of these steps is a critical control point where yield can be compromised if not executed with precision.

Synthetic_Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Transformation cluster_2 Phase 3: Deprotection & Isolation A 3-(tert-Butoxycarbonylamino)cyclobutan-1-one B Trifluoromethylation (TMSCF₃, TBAF) A->B Key Step 1 C tert-Butyl (1-hydroxy-1-(trifluoromethyl)cyclobutan-3-yl)carbamate B->C Intermediate D Acidic Deprotection (TFA, Scavenger) C->D Key Step 2 E This compound (Target Molecule) D->E Final Product

Figure 1: General synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic approach for this molecule and what are the critical steps?

A reliable method begins with a commercially available or readily synthesized precursor, 3-(Boc-amino)cyclobutanone. The synthesis hinges on two critical transformations:

  • Nucleophilic Trifluoromethylation: The ketone is converted to the corresponding tertiary alcohol by adding a trifluoromethyl group. This is typically achieved using Ruppert-Prakash type reagents like trimethyl(trifluoromethyl)silane (TMSCF₃) with a fluoride catalyst[2]. This step is highly sensitive to reaction conditions.

  • Amine Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to reveal the final primary amine[3][4]. This step, while seemingly straightforward, is a major source of yield loss due to side reactions if not properly controlled.

Q2: Why is the Boc protecting group recommended for the amine?

The Boc group is ideal for this synthesis for several reasons. It is robust and stable under the basic or nucleophilic conditions that might be encountered during precursor synthesis and the trifluoromethylation step. Critically, it can be removed under specific acidic conditions that are orthogonal to many other functional groups, allowing for selective deprotection at the end of the synthesis[5][6].

Q3: How can I effectively monitor the progress of the key reactions?

For the trifluoromethylation step, Thin Layer Chromatography (TLC) is effective. The starting ketone is significantly more polar than the trifluoromethylated alcohol intermediate. For the Boc deprotection, both TLC and LC-MS can be used. The product, a free amine, will have a very different retention factor on silica gel compared to the Boc-protected starting material and will be readily identifiable by mass spectrometry.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Problem 1: The trifluoromethylation of 3-(Boc-amino)cyclobutanone is sluggish, with low conversion and yield.

  • Potential Cause A: Inactive Fluoride Catalyst

    • Explanation: The reaction between TMSCF₃ and the ketone requires a catalytic amount of a nucleophilic fluoride source (e.g., tetrabutylammonium fluoride - TBAF, CsF, KF) to generate the active trifluoromethyl anion. Anhydrous TBAF is notoriously hygroscopic and can become deactivated by moisture.

    • Solution: Use a freshly opened bottle of anhydrous TBAF solution in THF or dry it carefully before use. Alternatively, consider using other fluoride sources like CsF, which are crystalline solids and easier to handle under anhydrous conditions.

  • Potential Cause B: Presence of Moisture

    • Explanation: TMSCF₃ reacts rapidly with water. Any moisture in the solvent, on the glassware, or in the reagents will quench the reagent and inhibit the reaction.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use a freshly distilled, anhydrous solvent (like THF) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

Problem 2: After Boc deprotection with trifluoroacetic acid (TFA), my yield is low and I observe a major byproduct with a mass +56 amu higher than my starting material.

  • Potential Cause: Alkylation by t-Butyl Cation

    • Explanation: The acidic deprotection of a Boc group proceeds via the formation of a stable tert-butyl cation intermediate[3][7]. This cation is a potent electrophile and can react with any available nucleophile in the mixture, including the nitrogen atom of another deprotected amine molecule or even the starting material. This results in the formation of N-t-butylated byproducts, which accounts for the observed mass increase (+56 amu).

    • Solution: Employ a "cation scavenger" in the reaction mixture. Scavengers are nucleophiles that are designed to react preferentially with the t-butyl cation, preventing it from alkylating your desired product[6][8].

Boc_Deprotection_Mechanism cluster_main Main Deprotection Pathway cluster_side Side Reaction & Prevention BocN Boc-Protected Amine Protonated Protonated Intermediate BocN->Protonated + H⁺ (TFA) CarbamicAcid Carbamic Acid Protonated->CarbamicAcid - t-Bu⁺ tBu t-Butyl Cation (t-Bu⁺) Protonated->tBu Product Free Amine (Product) CarbamicAcid->Product CO2 CO₂ CarbamicAcid->CO2 Byproduct N-Alkylated Byproduct tBu->Byproduct + R-NH₂ (Product) Trapped Trapped Cation tBu->Trapped + Scavenger Scavenger Scavenger (e.g., Thioanisole)

Figure 2: Mechanism of Boc deprotection showing the problematic side reaction and its prevention using a scavenger.
Reagent SystemScavengerTypical YieldPurity (Byproduct %)Reference
20% TFA in DCMNone40-60%~75% (~20% t-Bu byproduct)[8]
20% TFA in DCMThioanisole (5 eq.)>90%>98% (<1% t-Bu byproduct)[3]
4M HCl in DioxaneNone60-75%~85% (~10% t-Bu byproduct)[4]
4M HCl in DioxaneTriethylsilane (5 eq.)>95%>98% (<1% t-Bu byproduct)[6]
Table 1: Comparison of Boc-deprotection conditions.

Problem 3: My final product streaks badly on silica gel TLC and is difficult to purify by column chromatography.

  • Potential Cause: Basic Nature of the Amine

    • Explanation: The final product is a primary amine, which is basic. Basic compounds can interact strongly and irreversibly with the acidic silanol groups on the surface of standard silica gel, leading to significant tailing (streaking) and low recovery from the column.

    • Solution A: Modified Eluent: Add a small amount of a volatile base to your eluent system to neutralize the acidic sites on the silica. Typically, adding 0.5-1% triethylamine or ammonium hydroxide to your ethyl acetate/hexane or dichloromethane/methanol mobile phase is effective.

    • Solution B: Salt Formation and Crystallization: Convert the free amine to a hydrochloride salt. The HCl salt is often a stable, crystalline solid that is much easier to purify by recrystallization than the free base is by chromatography. This also provides a product form that is often preferred for storage and downstream applications[9][10].

    • Solution C: Alternative Chromatography: Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase C18 silica, where the interactions will be different. For fluorinated compounds specifically, fluorous solid-phase extraction (F-SPE) can sometimes be an effective purification strategy[11].

Experimental Protocols

Protocol 1: Optimized Boc-Deprotection with Cation Scavenger

This protocol is designed to minimize the formation of N-t-butylated byproducts.

  • Preparation: Dissolve the Boc-protected intermediate, tert-butyl (1-hydroxy-1-(trifluoromethyl)cyclobutan-3-yl)carbamate (1.0 eq), in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask under an inert atmosphere.

  • Scavenger Addition: Add a cation scavenger, such as thioanisole (5.0 eq) or triethylsilane (5.0 eq), to the solution and stir for 5 minutes at room temperature.

  • Acid Addition: Cool the mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 10 eq., often used as a 20-50% solution in DCM) dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by LC-MS or TLC until the starting material is fully consumed.

  • Work-up: Carefully concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.

  • Isolation (as free base): Re-dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Extract the aqueous layer twice more with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude free amine.

  • Purification: Purify the crude product by column chromatography on silica gel using an eluent system containing 1% triethylamine (e.g., 90:9:1 DCM/Methanol/Triethylamine).

Protocol 2: Purification via HCl Salt Formation
  • Dissolution: After the work-up (Step 6 above), dissolve the crude free amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Precipitation: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with vigorous stirring. The hydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake with cold diethyl ether to remove non-polar impurities.

  • Drying: Dry the purified salt under high vacuum to yield the final product, this compound hydrochloride.

References

Technical Support Center: Purification of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this valuable fluorinated building block. The unique combination of a primary amine, a tertiary alcohol, and a trifluoromethyl group on a strained cyclobutane ring presents a distinct set of purification hurdles. This document provides in-depth troubleshooting advice and frequently asked questions to streamline your workflow and enhance the purity of your final compound.

Introduction to this compound

This compound is a key structural motif in medicinal chemistry, valued for its ability to introduce conformational rigidity and modulate the physicochemical properties of drug candidates. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the amino alcohol functionality provides a versatile handle for further synthetic modifications. However, these same features contribute to its challenging purification profile.

This guide will address common issues such as the presence of stubborn impurities, difficulties in crystallization, and challenges in chromatographic separation, including the separation of geometric isomers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective purification strategies.

PropertyValueSource
Molecular FormulaC₅H₈F₃NOChemScene[1]
Molecular Weight155.12 g/mol ChemScene[1]
AppearanceWhite powder (as hydrochloride salt)Zhejiang Jiuzhou Chem Co.,Ltd[2]
Predicted LogP0.4009ChemScene[1]
Predicted pKa (amine)~9-10(Estimated based on similar amino alcohols)
Predicted pKa (alcohol)~14-15(Estimated based on similar tertiary alcohols)

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My crude product is an oil and won't solidify. How can I isolate it as a solid?

Answer: The inability of this compound to solidify is often due to the presence of residual solvents or impurities that act as an anti-solvent or disrupt the crystal lattice. The free base form of this amino alcohol can be particularly challenging to crystallize.

Troubleshooting Protocol:

  • Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under high vacuum. Gentle heating (e.g., 30-40 °C) can aid this process, but be cautious of potential degradation.

  • Acid-Base Extraction: Perform an acid-base workup to remove non-basic impurities. Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid (e.g., 1 M HCl). The protonated amine will move to the aqueous layer. Wash the organic layer with brine, then basify the aqueous layer with a base like NaOH or NaHCO₃ to a pH > 10 and extract the free amine back into an organic solvent.

  • Salt Formation: Conversion to a hydrochloride salt is a highly effective method for inducing crystallization and improving handling of the compound. After isolating the free amine in an organic solvent, bubble dry HCl gas through the solution or add a solution of HCl in a solvent like ether or isopropanol. The hydrochloride salt will often precipitate as a solid that can be collected by filtration.[3]

FAQ 2: I'm having trouble separating the cis and trans isomers of my product. What are the recommended methods?

Answer: The synthesis of this compound can often lead to a mixture of cis and trans isomers. Their separation can be challenging due to their similar polarities.

Troubleshooting Protocol:

  • Column Chromatography:

    • Stationary Phase: Standard silica gel can be effective, but for difficult separations, consider using silver nitrate-impregnated silica gel, which can differentiate isomers based on subtle differences in their interaction with the silver ions.

    • Mobile Phase Optimization: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The addition of a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) can improve peak shape and resolution by deactivating acidic sites on the silica gel.

    • Fluorinated Phases: For highly fluorinated compounds, a fluorinated stationary phase in reversed-phase HPLC can sometimes provide better separation.[4]

  • Fractional Crystallization:

    • This technique can be effective for separating isomers if there is a significant difference in their solubility in a particular solvent system.

    • Convert the isomeric mixture to a salt (e.g., hydrochloride) to take advantage of different crystal packing energies.

    • Experiment with a range of solvents, from polar (e.g., isopropanol, ethanol) to non-polar (e.g., toluene, heptane) and solvent mixtures.

Diagram: Decision Workflow for Isomer Separation

G start Crude Isomeric Mixture chromatography Attempt Column Chromatography (Silica Gel, Hex/EtOAc + 0.5% TEA) start->chromatography check_sep Isomers Separated? chromatography->check_sep success Pure Isomers Obtained check_sep->success Yes failure Isomers Co-elute check_sep->failure No salt_formation Convert to Hydrochloride Salt failure->salt_formation fractional_cryst Attempt Fractional Crystallization (e.g., from Isopropanol/Heptane) salt_formation->fractional_cryst check_cryst Selective Crystallization? fractional_cryst->check_cryst success2 One Isomer Crystallized check_cryst->success2 Yes failure2 Both Isomers Co-crystallize check_cryst->failure2 No hplc Consider Preparative HPLC failure2->hplc

Caption: Decision-making workflow for separating cis/trans isomers.

FAQ 3: I see multiple spots on my TLC plate after synthesis. What are the likely impurities?

Answer: The synthesis of this compound can generate several byproducts depending on the synthetic route. Common impurities may include unreacted starting materials, over-reduction products, or byproducts from side reactions.

Potential Impurities and Their Identification:

ImpurityPotential OriginTLC Characteristics
Starting KetoneIncomplete reactionLess polar than the product. Visualized with 2,4-DNP stain.
De-hydroxylated productOver-reduction or eliminationSignificantly less polar than the product.
N-protected intermediateIncomplete deprotectionPolarity will vary depending on the protecting group.
Ring-opened byproductsInstability of the cyclobutane ringMay appear as multiple spots with varying polarities.

Troubleshooting Protocol for Impurity Removal:

  • TLC Analysis:

    • Visualization: Since the product may not be UV active, use multiple staining methods for visualization. Potassium permanganate (KMnO₄) stain is effective for the alcohol group. Ninhydrin stain is specific for the primary amine.

    • Solvent System: Use a solvent system that provides good separation of the product from impurities (e.g., 10-20% methanol in dichloromethane with 0.5% triethylamine).

  • Purification Strategy Based on Impurity Type:

    • Non-polar impurities: Can often be removed by flash column chromatography using a gradient elution.

    • Polar impurities: If impurities are more polar than the product, they will have a lower Rf on TLC. A well-optimized column chromatography should remove them.

    • Acidic/Basic Impurities: Can be removed by an appropriate aqueous wash during the workup.

FAQ 4: My column chromatography purification is not giving me a pure product. What can I do to improve it?

Answer: Poor separation during column chromatography can be due to several factors including incorrect mobile phase selection, column overloading, or interactions between the analyte and the stationary phase.

Troubleshooting Protocol for Column Chromatography:

  • Optimize the Mobile Phase:

    • Use a solvent system that gives your product an Rf value between 0.2 and 0.4 on TLC for optimal separation.

    • For this amino alcohol, a mixture of a non-polar solvent (e.g., ethyl acetate or dichloromethane) and a polar solvent (e.g., methanol or isopropanol) is a good starting point.

    • The addition of a small amount of triethylamine (TEA) or ammonia in the mobile phase is often crucial to prevent peak tailing of the amine on silica gel.

  • Column Packing and Loading:

    • Ensure the silica gel is packed uniformly to avoid channeling.

    • Load the crude product onto the column in a minimal amount of solvent. Dry loading onto a small amount of silica gel is often preferred for less soluble compounds.

    • Do not overload the column. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude product to silica gel by weight.

  • Consider Alternative Stationary Phases:

    • If silica gel fails, consider using alumina (basic or neutral) which can sometimes provide different selectivity for basic compounds.

    • For very challenging separations, reversed-phase chromatography (e.g., C18 silica) with a mobile phase of water/acetonitrile or water/methanol with a buffer or modifier like trifluoroacetic acid (TFA) may be effective.

Diagram: Column Chromatography Optimization Workflow

G start Poor Separation in Column Chromatography check_tlc Analyze TLC (Rf of product?) start->check_tlc optimize_mp Adjust Mobile Phase (Target Rf 0.2-0.4) check_tlc->optimize_mp Rf too high/low add_modifier Add Modifier (e.g., 0.5% TEA) check_tlc->add_modifier Peak Tailing check_loading Check Column Loading (Ratio > 1:30?) check_tlc->check_loading Good Rf, poor separation re_run Re-run Column optimize_mp->re_run add_modifier->re_run reduce_load Reduce Sample Load check_loading->reduce_load Yes alt_phase Consider Alternative Stationary Phase (Alumina, C18) check_loading->alt_phase No reduce_load->re_run alt_phase->re_run

Caption: Workflow for optimizing column chromatography.

References

Stability issues of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique chemical properties of this valuable building block. The presence of a primary amine and a tertiary alcohol, alpha to an electron-withdrawing trifluoromethyl group on a strained cyclobutane ring, presents specific challenges and opportunities in synthesis. This guide provides in-depth, field-proven insights to ensure the stability and successful application of this compound in your research.

The cyclobutane scaffold is increasingly utilized in drug design to confer conformational rigidity and explore novel chemical space.[1] The trifluoromethyl group is a well-established bioisostere that can enhance metabolic stability and binding affinity.[2] This guide will help you harness the potential of this unique combination of functionalities.

Troubleshooting Guide: Reaction-Specific Issues

This section addresses common problems encountered during synthetic transformations involving this compound.

Question: My amide coupling reaction with a carboxylic acid is giving low yields and multiple side products. What is happening and how can I fix it?

Answer: This is a frequent issue stemming from the dual reactivity of the molecule and potential side reactions under standard coupling conditions. The primary amine is the desired nucleophile, but the tertiary alcohol can interfere, and the molecule itself can be sensitive to excessively harsh conditions.

Causality Analysis:

  • Competing Reactivity: While less nucleophilic than the amine, the tertiary alcohol can potentially be acylated, especially with highly reactive acylating agents or under forcing conditions.

  • Reagent Incompatibility: Strong acids or bases used in certain coupling protocols can promote decomposition. The tertiary alcohol is particularly susceptible to acid-catalyzed elimination (dehydration), especially given the electron-withdrawing nature of the adjacent CF₃ group which stabilizes a potential carbocationic intermediate.

  • Steric Hindrance: The cyclobutane ring and the bulky trifluoromethyl group can create steric hindrance, slowing down the desired coupling reaction and allowing side reactions to become more prominent.

Recommended Solutions & Protocols:

To mitigate these issues, the choice of coupling reagent and reaction conditions is critical. We recommend using modern uronium- or phosphonium-based coupling reagents that operate under mild, near-neutral pH conditions.

Protocol 1: HATU-Mediated Amide Coupling This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is highly efficient and minimizes side reactions.[3][4]

  • Rationale: HATU allows for rapid activation of the carboxylic acid at room temperature, and the reaction proceeds quickly, reducing the likelihood of side reactions or degradation. The use of a non-nucleophilic base like DIPEA is crucial to avoid competing reactions.

  • Step-by-Step Methodology:

    • In an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

    • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

    • Add a solution of this compound (1.05 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Question: I am observing a new impurity with a lower mass in my LC-MS analysis after an acidic workup or purification on silica gel. What is this impurity?

Answer: The observed impurity is likely the product of an acid-catalyzed dehydration of the tertiary alcohol. The trifluoromethyl group significantly activates the tertiary alcohol towards elimination.

Plausible Degradation Pathway: Under acidic conditions (e.g., strong acid in workup, or prolonged exposure to acidic silica gel), the tertiary hydroxyl group can be protonated, turning it into a good leaving group (H₂O). The subsequent loss of water generates a tertiary carbocation, which is stabilized by the electron-withdrawing CF₃ group. A final deprotonation step yields the corresponding unsaturated cyclobutene derivative.

G cluster_0 Acid-Catalyzed Dehydration A Starting Material 3-Amino-1-(trifluoromethyl) cyclobutan-1-ol B Protonated Alcohol (Oxonium Ion) A->B + H⁺ C Tertiary Carbocation Intermediate B->C - H₂O (Rate-Limiting Step) D Dehydration Product (Unsaturated Impurity) C->D - H⁺

Caption: Plausible acid-catalyzed dehydration pathway.

Preventative Measures:

  • Avoid acidic workup conditions. Use a saturated NaHCO₃ or a weak phosphate buffer solution to neutralize the reaction mixture.

  • When performing column chromatography, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1% Et₃N in Hexane/EtOAc).

  • Alternatively, use a different stationary phase like alumina (neutral or basic) for purification.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of the compound.

  • Storage Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.[5]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential reaction with atmospheric CO₂ (forming a carbamate salt) or moisture.

  • Container: Use a tightly sealed amber glass vial to protect from light and moisture.[5]

  • Handling: Handle in a well-ventilated area, preferably a fume hood. Avoid contact with skin and eyes.[6][7]

Q2: Should I protect the amino group before attempting reactions on the hydroxyl group?

A2: Yes, absolutely. If you intend to perform chemistry on the tertiary alcohol, protecting the primary amine is essential to prevent it from acting as a competing nucleophile. The choice of protecting group is critical for ensuring compatibility with subsequent reaction steps and ease of removal.

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsStability & Notes
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OAcidic (e.g., TFA in DCM, HCl in Dioxane)[8]Stable to base and hydrogenolysis. Most common and highly recommended.
BenzyloxycarbonylCbzBenzyl chloroformateCatalytic Hydrogenation (e.g., H₂, Pd/C)Stable to acidic and basic conditions. Not suitable if other reducible groups are present.
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBasic (e.g., 20% Piperidine in DMF)[8][9]Stable to acids. Useful for orthogonal protection schemes.[10]

Q3: Is the compound stable to strong bases or high temperatures?

A3:

  • Base Stability: The compound is generally stable to common organic bases like triethylamine (Et₃N) and DIPEA at room temperature. However, strong, nucleophilic bases (e.g., NaOH, LiOH) in aqueous media could potentially lead to decomposition, although studies on related structures show good stability in 1M NaOH at room temperature for 24 hours.[11] Caution is still advised, especially with heating.

  • Thermal Stability: We advise against heating the compound to high temperatures (>80-100 °C) for prolonged periods, particularly under non-neutral pH conditions. Thermal decomposition pathways for complex molecules can be unpredictable and may involve ring-opening or elimination reactions.[12][13] If heating is necessary, it should be done under an inert atmosphere and for the shortest possible time.

Q4: How do I decide on the best synthetic strategy?

A4: The optimal strategy depends on which functional group you are targeting. The following decision tree provides a general guide for planning your synthesis.

Caption: Decision workflow for synthetic planning.

References

Optimizing reaction conditions for 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol derivatization

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for optimizing the derivatization of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol. As Senior Application Scientists, we synthesize technical accuracy with field-proven insights to help you navigate the unique challenges of this valuable building block.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable building block in medicinal chemistry, prized for the properties conferred by its trifluoromethyl group and rigid cyclobutyl scaffold.[1] However, its derivatization, particularly at the amino group, presents unique challenges that require careful consideration of reaction conditions.

The primary difficulties arise from two key structural features:

  • Reduced Amine Nucleophilicity : The potent electron-withdrawing effect of the adjacent trifluoromethyl (CF3) group significantly lowers the basicity and nucleophilicity of the primary amine.[2][3][4] This makes it less reactive towards electrophiles compared to simple alkylamines.

  • Steric Hindrance : The cyclobutyl ring, combined with the bulky tertiary alcohol and CF3 group, creates a sterically congested environment around the amino group, which can impede the approach of reagents.[5]

  • Competing Functionality : The presence of a tertiary alcohol introduces a potential site for side reactions, necessitating chemoselective conditions or the use of protecting groups.

This guide is structured to address these challenges directly, providing logical workflows and evidence-based protocols to optimize your derivatization reactions.

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling reaction (e.g., using EDC/NHS) is giving very low yields. Why is this happening?

A1: This is a common issue stemming from the reduced nucleophilicity of the amine. Standard coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) may not sufficiently activate the carboxylic acid to react with the deactivated amine. Additionally, the amine can be protonated by the carboxylic acid, forming an unreactive ammonium salt.[6] For sterically hindered and electronically deactivated amines, more potent coupling reagents are typically required.

Q2: Which coupling reagents are most effective for this substrate?

A2: For challenging amide bond formations, phosphonium- and uronium-based reagents are generally more effective. Reagents like HATU , HBTU , and COMU are highly recommended as they generate highly reactive acyl-transfer agents capable of overcoming the low nucleophilicity of the amine.[7][8] Boronic acid catalysts have also been reported for efficient amidation, particularly under conditions that remove water.[9][7][8]

Q3: Is it necessary to protect the tertiary alcohol group before derivatizing the amine?

A3: It depends on the reaction conditions. For most standard amide couplings or sulfonamide formations performed under neutral or mildly basic conditions at room temperature, protection is often not necessary. However, if you are using highly reactive electrophiles (e.g., acyl chlorides without a scavenger base) or elevated temperatures, the tertiary alcohol can compete in the reaction. In such cases, protecting the alcohol as a silyl ether (e.g., TBDMS or TIPS ) is a prudent strategy.[10][11]

Q4: What is the best choice of base and solvent for these reactions?

A4: A non-nucleophilic, sterically hindered base is crucial. DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine are excellent choices because they can neutralize the acid generated during the reaction without competing as a nucleophile.[12][13] For solvents, anhydrous polar aprotic solvents like DMF , NMP , or DCM are preferred as they effectively dissolve the reactants and facilitate the reaction.[14] Always use anhydrous solvents to prevent hydrolysis of activated intermediates.[12][14]

Troubleshooting Guide

This section addresses specific experimental failures in a systematic way.

Issue 1: Low Product Yield or Stalled Reaction

If your reaction is not proceeding to completion, consult the following decision workflow.

G start Low Yield / Purity? check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_coupling 2. Is the Coupling Reagent Strong Enough? start->check_coupling check_conditions 3. Are Reaction Conditions Optimal? start->check_conditions check_workup 4. Is Product Lost During Workup? start->check_workup check_reagents->check_coupling Reagents OK sol_reagents Use fresh, anhydrous reagents. Verify stoichiometry. check_reagents->sol_reagents Degradation or Error Suspected check_coupling->check_conditions Using Potent Reagent sol_coupling Switch to HATU, HBTU, or COMU. Consider acyl fluoride intermediate. check_coupling->sol_coupling Using EDC/NHS or similar check_conditions->check_workup Conditions Optimized sol_conditions Increase temperature (40-60 °C). Increase reaction time (12-24h). Switch to DMF or NMP. check_conditions->sol_conditions Standard Conditions Failing sol_workup Avoid acidic wash if product is basic. Use gentle extraction procedures. check_workup->sol_workup Low Isolated Yield

Caption: Troubleshooting workflow for low-yield reactions.

Detailed Solutions for Low Yield:
  • Inadequate Carboxylic Acid Activation: The most common culprit. The equilibrium between the reactants and the activated intermediate may not favor product formation.

    • Solution: Switch to a more powerful coupling reagent. HATU is often the first choice for difficult couplings.[12][7] See Protocol 1 for a detailed procedure.

  • Reagent Degradation: Coupling reagents, especially carbodiimides like EDC, are moisture-sensitive.[14] Anhydrous conditions are paramount.

    • Solution: Use a freshly opened bottle of the coupling reagent. Ensure all solvents are anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon).[13][15]

  • Suboptimal Temperature: Many amide couplings are run at room temperature, but sterically and electronically challenging reactions often require thermal input to overcome the activation energy barrier.

    • Solution: After initial activation and addition of the amine, gently heat the reaction mixture to 40-60 °C. Monitor progress by TLC or LC-MS to avoid decomposition.[15]

Issue 2: Formation of Significant Side Products

Symptom: TLC or LC-MS analysis shows multiple new spots/peaks in addition to the desired product and starting materials.

Potential Causes and Solutions:
  • Reaction at the Tertiary Alcohol: The hydroxyl group may be acylated, especially if using highly reactive acylating agents like acyl chlorides or under forcing conditions.

    • Solution 1 (Chemoselectivity): Use a coupling reagent (e.g., HATU) with a non-nucleophilic base (DIPEA) at room temperature. This combination is highly selective for the amine.

    • Solution 2 (Protection): If forcing conditions are unavoidable, protect the alcohol as a silyl ether. See Protocol 2 for a typical procedure using TBS-Cl.[10]

  • Racemization (if applicable): If your carboxylic acid has a chiral center alpha to the carbonyl, racemization can occur during activation.

    • Solution: Use additives known to suppress racemization, such as HOBt or OxymaPure, alongside your coupling reagent.[12] Running the reaction at a lower temperature can also mitigate this issue.[12]

Data & Protocols

Table 1: Comparison of Common Coupling Conditions
ReagentBase (equivalents)SolventTypical Temp.Notes
EDC/NHSDIPEA (2-3)DCM, DMF0 °C to RTOften insufficient for this substrate, leading to low yield.[12][14]
HATUDIPEA (2-3)DMF, NMPRT to 50 °CHighly effective for hindered/deactivated amines. Recommended starting point.[7][8]
T3PPyridine (2-3)EtOAc, DCMRT to 60 °CA cost-effective and powerful option, though workup can be more complex.[7]
Acyl ChloridePyridine or TEA (2)DCM0 °C to RTRequires prior synthesis of the acyl chloride. Potential for reaction at the alcohol.[6][16]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
  • Preparation : In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF (to make a 0.1 M solution).

  • Activation : Add the coupling reagent HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.5 equivalents).

  • Pre-activation : Stir the mixture at room temperature for 15-30 minutes. You should observe the formation of the activated ester.

  • Amine Addition : Add a solution of this compound (1.2 equivalents) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction : Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, heat to 40-50 °C for 4-16 hours.[13]

  • Work-up : Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.[12]

  • Extraction : Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6][14] Purify the crude product by column chromatography on silica gel.

Protocol 2: Protection of the Tertiary Alcohol as a TBDMS Ether
  • Preparation : Dissolve this compound (1.0 equivalent) in anhydrous DMF in a round-bottom flask.

  • Reagent Addition : Add imidazole (2.5 equivalents) followed by tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equivalents).[11]

  • Reaction : Stir the mixture at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up : Quench the reaction with water and extract the product with diethyl ether or ethyl acetate.

  • Purification : Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting protected amine can typically be used in the next step without further purification.

References

Technical Support Center: Characterization of Impurities in 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of impurity characterization for this unique fluorinated cyclobutane derivative. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to address the specific challenges you may encounter during your analytical work.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the analysis of this compound samples.

Category A: Understanding Potential Impurities

Question 1: What are the most probable impurities I should look for in my this compound sample?

Answer: Impurities in any active pharmaceutical ingredient (API) sample can generally be categorized into three types: organic impurities, inorganic impurities, and residual solvents.[1] For this compound, you should anticipate:

  • Organic Impurities (Process-Related):

    • Starting Materials & Intermediates: Unreacted precursors or intermediates from the synthetic route. The specific impurities will be highly dependent on the synthetic pathway used.

    • Isomers: Positional or stereoisomers of the main compound, such as cis-isomers or other regioisomers formed during the cyclobutane ring formation.

    • By-products: Compounds formed from side reactions, such as dimers or products of over-reaction.

  • Organic Impurities (Degradation-Related):

    • Oxidation Products: The amino group can be susceptible to oxidation.

    • Hydrolysis Products: While the core structure is relatively stable, extreme pH conditions during work-up or storage could lead to degradation.

  • Residual Solvents: Volatile organic compounds used during synthesis and purification (e.g., acetone, ethanol, ethyl acetate, etc.).

  • Inorganic Impurities: Reagents, catalysts, or inorganic salts that are not adequately purged during the final purification steps.

Table 1: Summary of Potential Impurities and Recommended Analytical Techniques

Impurity TypePotential ExamplesPrimary Analytical TechniqueSecondary/Confirmatory Technique
Organic (Process) Isomers, Unreacted IntermediatesHPLC-UV/MS, UPLC-MSNMR Spectroscopy
Organic (Degradation) Oxidation productsStability-Indicating HPLC-UV/MSLC-Q-TOF-HRMS
Residual Solvents Ethanol, Toluene, AcetoneHeadspace GC-MS---
Inorganic Metal catalysts, SaltsInductively Coupled Plasma-MS (ICP-MS)---
Category B: Analytical Strategy & Method Development

Question 2: Which analytical technique is the best starting point for impurity profiling of this compound?

Answer: For a non-volatile, UV-active compound like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is the ideal starting point.[2][3] It is the most widely used technique for quantifying organic impurities in pharmaceutical products.[1] A well-developed stability-indicating HPLC method can separate the main component from its degradation products and process-related impurities.[4][5][6]

Question 3: My HPLC peaks for the main compound are tailing. What could be the cause and how do I fix it?

Answer: Peak tailing for a basic compound like this compound on a standard C18 column is a common issue. It is often caused by strong interactions between the protonated amine group and residual acidic silanol groups on the silica-based column packing.

Here’s a systematic approach to troubleshooting this issue:

  • Mobile Phase pH: The most critical parameter. Ensure the mobile phase pH is well below the pKa of the residual silanols (typically pH < 3) or in the mid-range (pH 7-8) to keep the silanols deprotonated. For your compound, starting with a low pH (e.g., 2.5-3.0) using a buffer like phosphate or formate is recommended.

  • Ionic Strength: Increase the buffer concentration in your mobile phase (e.g., from 10mM to 25-50mM). The buffer ions will compete with your analyte for the active sites, effectively masking the silanols.

  • Column Choice: Switch to a column with high-purity silica and advanced end-capping (often labeled "for basic compounds") or a hybrid particle column. These have fewer accessible silanol groups.

  • Mobile Phase Modifier: Add a competitive amine, like triethylamine (TEA), to the mobile phase at a low concentration (0.1%). TEA will preferentially bind to the active silanol sites.

G start HPLC Peak Tailing Observed check_pH Is Mobile Phase pH < 3? start->check_pH adjust_pH Adjust pH to 2.5-3.0 with Formic or Phosphoric Acid check_pH->adjust_pH No check_buffer Is Buffer Concentration Adequate (25-50mM)? check_pH->check_buffer Yes adjust_pH->check_buffer increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_column Using an End-Capped Column for Basic Compounds? check_buffer->check_column Yes increase_buffer->check_column change_column Switch to a High-Purity, End-Capped, or Hybrid Column check_column->change_column No add_modifier Consider Adding 0.1% TEA to Mobile Phase check_column->add_modifier Yes change_column->add_modifier end Peak Shape Improved add_modifier->end

Caption: Troubleshooting workflow for HPLC peak tailing.

Question 4: I'm having trouble detecting volatile impurities. What GC-MS parameters should I optimize?

Answer: For volatile impurities like residual solvents, Headspace Gas Chromatography-Mass Spectrometry (Headspace GC-MS) is the standard technique.[7] If you are not getting good sensitivity or separation, consider the following optimizations:

  • Headspace Parameters:

    • Incubation Temperature: Increase the vial incubation temperature to improve the partitioning of semi-volatile solvents into the headspace. Be careful not to exceed the thermal stability limit of your compound.

    • Incubation Time: Ensure the sample has been incubated long enough to reach equilibrium between the sample matrix and the headspace.

  • Column Selection: Many fluorinated compounds can be reactive. A standard 5% phenyl-methylpolysiloxane column is a good starting point, but for very polar or reactive analytes, a polyethylene glycol (WAX) type column might provide better peak shape.[8]

  • Ionization Mode (MS): Standard Electron Ionization (EI) can sometimes cause extensive fragmentation in fluorinated compounds, leading to the absence of a molecular ion.[9] If identification is difficult, consider using a softer ionization technique like Chemical Ionization (CI) which is more likely to preserve the molecular ion.[9][10]

Category C: Structural Elucidation

Question 5: I've isolated an unknown impurity. What's the workflow for identifying its structure?

Answer: Structural elucidation of an unknown impurity is a multi-step process that relies on piecing together evidence from various analytical techniques.

  • High-Resolution Mass Spectrometry (HRMS): The first step is to obtain an accurate mass using a technique like LC-Q-TOF-MS. This will provide the elemental formula of the impurity, which is a critical piece of information.

  • Tandem Mass Spectrometry (MS/MS): Fragment the impurity in the mass spectrometer. The fragmentation pattern provides clues about the molecule's substructures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for definitive structure determination.[11] For your compound and its impurities, a suite of experiments is necessary:

    • ¹H NMR: Shows the proton environments and their connectivity through coupling constants. The complex splitting patterns of cyclobutane protons can be challenging but are highly informative.[12]

    • ¹³C NMR: Identifies the number of unique carbon atoms.

    • ¹⁹F NMR: This is crucial. It will confirm the presence of the -CF₃ group and can reveal if any chemical changes have occurred near this part of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY), between protons and directly attached carbons (HSQC), and long-range proton-carbon correlations (HMBC). This data allows you to piece the molecular puzzle together.

G start Unknown Impurity Detected (e.g., by HPLC) lcms Step 1: LC-HRMS Analysis (e.g., Q-TOF) start->lcms get_formula Determine Elemental Formula from Accurate Mass lcms->get_formula msms Step 2: MS/MS Fragmentation get_formula->msms get_fragments Identify Key Fragments & Neutral Losses msms->get_fragments isolate Step 3: Isolate Impurity (e.g., by Prep-HPLC) get_fragments->isolate nmr Step 4: NMR Analysis (¹H, ¹³C, ¹⁹F, 2D) isolate->nmr elucidate Step 5: Propose Structure by Integrating All Data nmr->elucidate confirm Confirm Structure (e.g., by synthesis of standard) elucidate->confirm end Structure Identified confirm->end

Caption: General workflow for impurity structure elucidation.

Section 2: Detailed Experimental Protocols

The following protocols provide robust starting points for your method development. They should be further optimized and validated for your specific sample matrix and instrumentation.

Protocol 1: Stability-Indicating RP-HPLC Method

This method is designed to serve as a starting point for the separation of this compound from potential impurities.

  • Instrumentation: HPLC or UPLC system with a Diode Array Detector (DAD) or UV Detector.

  • Column: C18, 2.1 or 4.6 mm i.d., 100-150 mm length, ≤ 3.5 µm particle size (Choose a column specifically designed for polar/basic compounds).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min (for 2.1 mm i.d.) or 1.0 mL/min (for 4.6 mm i.d.).

  • Column Temperature: 30 °C.

  • Detection: 210 nm (or scan for optimal wavelength).

  • Injection Volume: 1-5 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of approximately 0.5 mg/mL.

  • Gradient Program:

Time (min)% Mobile Phase B
0.05
15.050
18.095
20.095
20.15
25.05
  • Rationale: The low pH of the mobile phase ensures the amine is protonated and minimizes interactions with column silanols. The gradient elution is designed to separate polar impurities that elute early from less polar impurities that are retained longer.

Protocol 2: Headspace GC-MS for Residual Solvents

This protocol is for the general screening of volatile residual solvents.

  • Instrumentation: GC-MS system with a headspace autosampler.

  • Column: DB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.25 mm i.d., 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial Temp: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Headspace Parameters:

    • Vial Equilibration Temp: 80 °C.

    • Vial Equilibration Time: 20 minutes.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 35-350 amu.

  • Sample Preparation: Accurately weigh ~50 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling point solvent (e.g., DMSO or DMF). Crimp the vial securely.

Section 3: References

  • Meuldijk, J., Strik, R., & Keltjens, R. (2002). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. 12

  • JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL. 9

  • Fedorov, S. V., et al. (2020). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ChemistryOpen. 13

  • Various Authors. (n.d.). NMR Spectroscopy of Cyclobutanes. ResearchGate. 14

  • Various Authors. (2014). Is it possible to analyze F-compounds with GCMS? ResearchGate. 8

  • Martin, J. W., et al. (2003). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. PubMed. 10

  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum. Doc Brown's Advanced Organic Chemistry Revision Notes. 15

  • Hamlin, A. G., Iveson, G., & Phillips, T. R. (1962). Analysis of Volatile Inorganic Fluorides by Gas Liquid Chromatography. Analytical Chemistry. 16

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of cyclobutene, 13C NMR spectra of cyclobutene. Doc Brown's Advanced Level Organic Chemistry Revision Notes. 17

  • ChemScene. (n.d.). This compound. ChemScene. 18

  • Chemsrc. (n.d.). This compound hydrochloride. Chemsrc.com. 19

  • Singh, S., et al. (2020). Recent Trends in Analytical Techniques for Impurity Profiling. Austin Chromatography. 1

  • IJRPC. (2019). AN EFFECTIVE AND SENSITIVE STABILITY INDICATING CHROMATOGRAPHIC APPROACH BASED ON RP-HPLC FOR TRIFLURIDINE AND TIPIRACIL IN BULK. International Journal of Research in Pharmacy and Chemistry. 2

  • Dash, P. P., & Samal, S. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews in Pharmacy and Pharmaceutical Sciences. 11

  • PubChemLite. (n.d.). This compound. PubChemLite. 20

  • Redig, J. A., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules. 3

  • PubChem. (n.d.). 3-(Trifluoromethyl)cyclobutan-1-ol. PubChem. 21

  • LookChem. (n.d.). This compound hydrochloride CAS NO.1408075-12-6. LookChem. 22

  • PubChem. (n.d.). 3-Amino-1-methylcyclobutan-1-ol. PubChem. 23

  • Mallu, U. R., et al. (2019). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. National Institutes of Health. 4

  • University of Reading. (n.d.). Volatile and flavour analysis. University of Reading. 7

  • Mallu, U. R., et al. (2019). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. ResearchGate. 5

  • Gummadi, S., et al. (2017). A Validated Stability Indicating Reversed Phase High Performance Liquid Chromatographic Method of Leflunomide and Characterization of its Degradation Products. International Journal of Pharmaceutical Sciences and Research. 6

References

Technical Support Center: A Troubleshooting Guide for Reactions of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis and functionalization of this increasingly important building block in medicinal chemistry. Our aim is to provide not just solutions, but also the underlying scientific principles to empower your experimental design and execution.

Frequently Asked Questions (FAQs)

Synthesis & Purity

Question 1: My synthesis of this compound from 3-aminocyclobutanone results in low yields. What are the likely causes and how can I improve it?

Low yields in the nucleophilic trifluoromethylation of 3-aminocyclobutanone are a common issue. The primary culprits are often related to the stability of the trifluoromethyl anion (CF₃⁻) and the reaction conditions.

  • Instability of the Trifluoromethylating Reagent: The CF₃⁻ anion is notoriously unstable and can decompose to difluorocarbene (:CF₂) and a fluoride ion.[1] This decomposition pathway is a significant contributor to reduced yields.

    • Troubleshooting:

      • Choice of Reagent: The use of Ruppert-Prakash reagent (TMSCF₃) is a common and effective choice for introducing the CF₃ group.[2] It offers a more controlled release of the trifluoromethyl anion compared to harsher reagents.

      • Reaction Temperature: Maintain a low reaction temperature (typically -78 °C) to minimize the decomposition of the trifluoromethyl anion.

      • Solvent Effects: Anhydrous aprotic polar solvents like THF are generally preferred. The presence of protic solvents can quench the trifluoromethyl anion.

  • Side Reactions: Besides decomposition, other side reactions can consume your starting material.

    • Enolization of the Ketone: The basic conditions often used for trifluoromethylation can lead to the enolization of the cyclobutanone, rendering it unreactive towards the CF₃⁻ anion.

    • Troubleshooting:

      • Controlled Base Addition: If a base is used to generate the CF₃⁻ anion, slow, controlled addition at low temperatures is crucial to avoid excessive enolization.

      • Catalyst Choice: The use of a fluoride source like TBAF or CsF to activate TMSCF₃ can be a milder alternative to strong bases.

Question 2: I am observing a mixture of diastereomers (cis and trans) in my product. How can I control the stereoselectivity and purify the desired isomer?

Controlling the diastereoselectivity of the trifluoromethyl addition to the cyclobutanone ring is a significant challenge. The facial selectivity of the nucleophilic attack determines the relative orientation of the amino and hydroxyl groups.

  • Controlling Stereoselectivity:

    • Steric Hindrance: The approach of the trifluoromethyl nucleophile can be influenced by the steric bulk of the amino group (or its protecting group). A bulky protecting group on the amine can direct the incoming nucleophile to the opposite face of the ring.

    • Chelation Control: In some cases, the use of specific Lewis acids can chelate with the carbonyl oxygen and the nitrogen of the amino group (if unprotected or suitably protected), leading to a more rigid conformation and directing the nucleophilic attack.

  • Purification of Diastereomers:

    • Chromatography: Diastereomers can often be separated by flash column chromatography on silica gel. However, the polarity difference between the cis and trans isomers of this compound can be small, requiring careful optimization of the solvent system. A shallow gradient of a polar solvent (e.g., methanol in dichloromethane) is often necessary.

    • Crystallization: If the diastereomers are crystalline, fractional crystallization can be an effective purification method. Experiment with different solvent systems to find one that selectively crystallizes one isomer.

    • Derivatization: If separation of the final product is challenging, consider derivatizing the amino or hydroxyl group to create derivatives with a larger difference in polarity, facilitating chromatographic separation. The protecting group can then be removed in a subsequent step.

Reactivity & Stability

Question 3: I am attempting an N-acylation reaction, but I am getting a low yield and observing side products. What could be the issue?

Low yields in N-acylation can stem from several factors, including the nucleophilicity of the amine and potential side reactions involving the tertiary alcohol.

  • Reduced Nucleophilicity of the Amine: The electron-withdrawing effect of the trifluoromethyl group can slightly reduce the basicity and nucleophilicity of the amino group.

    • Troubleshooting:

      • Choice of Acylating Agent: Use a more reactive acylating agent, such as an acid chloride or anhydride, in the presence of a non-nucleophilic base like triethylamine or DIEA.

      • Coupling Reagents: For less reactive acylating agents (e.g., carboxylic acids), the use of peptide coupling reagents like HATU or HOBt/EDC can be effective.

  • Side Reactions:

    • O-acylation: The tertiary alcohol can also be acylated, leading to a mixture of N-acylated, O-acylated, and N,O-diacylated products.

    • Troubleshooting:

      • Protecting Groups: To ensure selective N-acylation, it is highly recommended to protect the tertiary alcohol as a silyl ether (e.g., TBS or TIPS ether) before performing the acylation. The silyl ether can be easily removed under mild acidic conditions (e.g., TBAF or dilute HCl).

      • Reaction Conditions: Running the reaction at lower temperatures can sometimes favor N-acylation over O-acylation.

Question 4: My reaction under strongly acidic or basic conditions is leading to decomposition of the starting material. How stable is this compound?

The stability of this compound is influenced by its functional groups. While the trifluoromethyl group itself is generally stable, the tertiary alcohol and the cyclobutane ring can be susceptible to certain conditions.[3]

  • Acidic Conditions:

    • Potential for Dehydration: Strong acids can protonate the tertiary alcohol, leading to elimination of water and the formation of an alkene. The resulting carbocation could also undergo ring-opening or rearrangement.

    • Troubleshooting:

      • Use Mild Acids: If acidic conditions are necessary, use milder acids like acetic acid or pyridinium p-toluenesulfonate (PPTS).

      • Protect the Alcohol: If harsh acidic conditions are unavoidable, protect the alcohol as a silyl ether.

  • Basic Conditions:

    • Retro-Aldol Type Reaction: Strong bases can deprotonate the hydroxyl group, and under certain conditions, a retro-aldol-type fragmentation could occur, leading to ring opening.[4][5]

    • Troubleshooting:

      • Use Non-Nucleophilic Bases: Employ non-nucleophilic bases like DBU or proton sponge if a base is required for other transformations in the molecule.

      • Protect the Alcohol: Protecting the alcohol can prevent its deprotonation and subsequent side reactions.

Troubleshooting Workflows

Low Yield in Synthesis

Low_Yield_Troubleshooting start Low Yield in Trifluoromethylation check_reagents Check Reagent Quality & Stoichiometry (TMSCF3, Fluoride Source) start->check_reagents check_conditions Verify Anhydrous Conditions (Dry Solvents & Glassware) check_reagents->check_conditions optimize_temp Optimize Reaction Temperature (Maintain at -78°C) check_conditions->optimize_temp check_side_products Analyze Crude Mixture for Side Products (NMR, LC-MS) optimize_temp->check_side_products enolization Enolization of Cyclobutanone? check_side_products->enolization decomposition :CF2 Formation? check_side_products->decomposition enolization->decomposition No adjust_base Use Milder Fluoride Source (e.g., TBAF) or Slower Base Addition enolization->adjust_base Yes change_reagent Consider Alternative Trifluoromethylating Agent decomposition->change_reagent Yes success Improved Yield adjust_base->success change_reagent->success

Caption: Troubleshooting workflow for low yield in the synthesis.

Mixture of Diastereomers

Diastereomer_Troubleshooting start Mixture of Diastereomers protect_amine Protect Amino Group (e.g., Boc, Cbz) start->protect_amine steric_control Use Bulky Protecting Group to Enhance Steric Hindrance protect_amine->steric_control chelation_control Investigate Lewis Acid Additives for Chelation Control protect_amine->chelation_control purification Optimize Purification steric_control->purification chelation_control->purification chromatography Fine-tune Column Chromatography (Shallow Gradient) purification->chromatography crystallization Attempt Fractional Crystallization purification->crystallization derivatization Derivatize for Easier Separation purification->derivatization success Pure Diastereomer chromatography->success crystallization->success derivatization->success

Caption: Decision tree for managing diastereomeric mixtures.

Experimental Protocols

Protocol 1: Boc Protection of this compound

This protocol is essential for subsequent reactions where the amino group needs to be protected.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or THF.

  • Add triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate (2.0 eq).

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • If using an organic solvent, separate the organic layer. If in a biphasic system, extract the aqueous layer with DCM or ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the Boc-protected product.

Reference for General Boc Protection: [6]

Data Presentation

Protecting Group Reagents Typical Conditions Deprotection Key Considerations
Boc Boc₂O, Et₃N or NaHCO₃DCM or THF, 0 °C to rtAcidic (e.g., TFA in DCM)Stable to most bases and nucleophiles.[7]
Cbz Benzyl chloroformate, baseAqueous acetone, 0 °C to rtHydrogenolysis (H₂, Pd/C)Sensitive to strong acids and bases.
Fmoc Fmoc-Cl or Fmoc-OSu, baseAqueous dioxane, rtBasic (e.g., piperidine in DMF)Stable to acidic conditions.

References

Validation & Comparative

A Comparative Guide to 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol and Alternative Amino Alcohols in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the judicious selection of molecular building blocks is paramount to achieving desired pharmacological profiles. Small, rigid scaffolds have garnered significant interest for their ability to confer favorable properties such as improved metabolic stability and binding affinity. Among these, fluorinated cyclobutane derivatives have emerged as valuable tools for medicinal chemists. This guide provides an in-depth comparison of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol , a unique trifluoromethylated cyclobutane-containing amino alcohol, with two key alternatives: its non-fluorinated cyclic analog, 3-aminocyclobutanol , and a commonly used acyclic counterpart, (R)-3-aminobutan-1-ol .

This comparison will delve into their physicochemical properties, synthetic accessibility, and demonstrated impact on the properties of drug candidates, providing researchers, scientists, and drug development professionals with a comprehensive understanding to guide their selection of building blocks.

Physicochemical Properties: A Tale of Three Scaffolds

The physicochemical properties of a building block, such as its lipophilicity (LogP) and basicity (pKa), are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for the specific compounds discussed here are not extensively available in the public domain, we can draw valuable insights from predicted values and experimental data from closely related analogs.

PropertyThis compound3-Aminocyclobutanol(R)-3-Aminobutan-1-ol
Molecular Weight ( g/mol ) 155.12[1]87.12[2][3]89.14[4][5]
Predicted LogP 0.4009[1]-0.8[3]-0.6[4]
Predicted pKa (Amine) ~5.3[6]~10.5~10.6
Topological Polar Surface Area (TPSA) 46.25[1]46.3[3]46.3[4]

Lipophilicity (LogP): The introduction of the trifluoromethyl group significantly increases the lipophilicity of the cyclobutane scaffold, as evidenced by the higher predicted LogP of this compound compared to its non-fluorinated counterpart. This increased lipophilicity can enhance membrane permeability, a desirable trait for oral bioavailability. However, it is noteworthy that even with the CF3 group, the predicted LogP remains in a favorable range for drug-like molecules. Both 3-aminocyclobutanol and (R)-3-aminobutan-1-ol are predicted to be more hydrophilic.

Basicity (pKa): The strong electron-withdrawing nature of the trifluoromethyl group is expected to have a profound impact on the basicity of the amino group. Experimental data on analogous compounds, p-trifluoromethyl-cyclobutylaniline hydrochloride and p-tert-butylaniline hydrochloride, show a dramatic decrease in the pKa of the amine from 10.69 to 5.29 upon introduction of the CF3-cyclobutyl group.[6] This suggests that the amino group in this compound will be significantly less basic than in the other two amino alcohols. This reduction in basicity can be advantageous in drug design, as it can mitigate potential off-target effects associated with highly basic amines, such as hERG channel inhibition.

Synthetic Accessibility: A Practical Consideration

The ease and efficiency of synthesizing these building blocks are crucial factors for their practical application in drug discovery programs.

Synthesis of this compound

Synthesis of this compound start Cyclobutanone step1 Protection start->step1 e.g., Ketal formation step2 Trifluoromethylation (TMSCF3, TBAF) step1->step2 step3 Amination (e.g., Reductive Amination) step2->step3 step4 Deprotection step3->step4 end This compound step4->end

Figure 1: Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

  • Protection of Cyclobutanone: Cyclobutanone is protected as a ketal, for example, by reacting with ethylene glycol in the presence of an acid catalyst.

  • Trifluoromethylation: The protected cyclobutanone is then subjected to nucleophilic trifluoromethylation using a reagent such as trimethyl(trifluoromethyl)silane (TMSCF3) in the presence of a fluoride source like tetrabutylammonium fluoride (TBAF).[7]

  • Introduction of the Amino Group: Following deprotection of the ketone, the amino group can be introduced via several methods, such as reductive amination of the resulting trifluoromethyl-cyclobutanone.

  • Purification: The final product is purified by column chromatography or crystallization.

Synthesis of 3-Aminocyclobutanol

The synthesis of 3-aminocyclobutanol is more established, with several routes reported in the literature, often starting from cyclobutanone.[8] A common approach involves the reduction of a protected 3-aminocyclobutanone derivative. A detailed procedure is described in patent literature.[9]

Synthesis of 3-Aminocyclobutanol start cis-3-(Dibenzylamino)cyclobutanol step1 Mitsunobu Reaction (p-nitrobenzoic acid, DIAD, PPh3) start->step1 step2 Hydrolysis (KOH, THF/H2O) step1->step2 step3 Debenzylation (H2, Pd/C) step2->step3 end trans-3-Aminocyclobutanol step3->end

Figure 2: Synthetic workflow for trans-3-Aminocyclobutanol.[9]

Experimental Protocol:

  • Mitsunobu Reaction: To a solution of cis-3-(dibenzylamino)cyclobutanol, p-nitrobenzoic acid, and triphenylphosphine in THF at 0°C, is added diisopropyl azodicarboxylate (DIAD) dropwise. The reaction is stirred at room temperature overnight.

  • Hydrolysis: The crude product from the previous step is dissolved in a mixture of THF and water, and potassium hydroxide is added. The mixture is heated to reflux for 3 hours.

  • Debenzylation: The resulting trans-3-(dibenzylamino)cyclobutanol is dissolved in isopropanol, and 10% palladium on carbon is added. The mixture is hydrogenated under pressure.

  • Purification: After filtration and concentration, the crude product is purified by distillation to afford trans-3-aminocyclobutanol.[9]

Synthesis of (R)-3-Aminobutan-1-ol

(R)-3-aminobutan-1-ol is a widely used chiral building block, and numerous synthetic methods, including both chemical and enzymatic routes, have been developed. A common and efficient method involves the reduction of (R)-3-aminobutyric acid.[10]

Synthesis of (R)-3-Aminobutan-1-ol start (R)-3-Aminobutyric acid step1 Esterification (MeOH, SOCl2) start->step1 step2 Amino Protection (e.g., Boc2O) step1->step2 step3 Reduction (e.g., NaBH4, LiAlH4) step2->step3 step4 Deprotection (Acidic conditions) step3->step4 end (R)-3-Aminobutan-1-ol step4->end

Figure 3: Synthetic workflow for (R)-3-Aminobutan-1-ol.[10]

Experimental Protocol:

  • Esterification: (R)-3-aminobutyric acid is dissolved in methanol and cooled in an ice bath. Thionyl chloride is added dropwise, and the reaction is refluxed until completion.

  • Protection: The resulting methyl ester hydrochloride is neutralized, and the amino group is protected, for example, with di-tert-butyl dicarbonate (Boc2O).

  • Reduction: The protected amino ester is then reduced to the corresponding alcohol using a suitable reducing agent like sodium borohydride or lithium aluminum hydride.

  • Deprotection: The protecting group is removed under acidic conditions to yield (R)-3-aminobutan-1-ol.[10]

Impact on Drug Discovery and Development

The choice between these amino alcohols can have a profound impact on the pharmacological properties of a drug candidate.

Comparative Impact on Drug Properties cluster_0 This compound cluster_1 3-Aminocyclobutanol cluster_2 (R)-3-Aminobutan-1-ol A Increased Metabolic Stability (Blocked Oxidation) B Reduced Basicity (Mitigates Off-Target Effects) C Enhanced Membrane Permeability (Increased Lipophilicity) D Rigid Conformation (Improved Binding Affinity) E Rigid Scaffold (Conformational Constraint) F Improved Solubility (vs. Aromatic Analogs) G Chiral Building Block (Stereospecific Interactions) H Flexible Linker (Adaptable Binding)

Figure 4: Key property contributions of the compared amino alcohols in drug design.

This compound: The primary advantage of this building block lies in the synergistic effect of the cyclobutane ring and the trifluoromethyl group. The rigid, puckered conformation of the cyclobutane scaffold can lock a molecule into a bioactive conformation, potentially increasing binding affinity and selectivity.[9] The trifluoromethyl group is a well-established bioisostere for a methyl or ethyl group, but with the added benefit of significantly enhanced metabolic stability.[11] The strong carbon-fluorine bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, which can lead to a longer in vivo half-life of the drug candidate.[10]

3-Aminocyclobutanol: This building block provides the conformational rigidity of the cyclobutane ring without the electronic and lipophilic perturbations of the trifluoromethyl group.[9] Incorporating this sp3-rich scaffold can improve the three-dimensional character of a molecule compared to flat aromatic systems, which has been correlated with higher clinical success rates. The increased saturation can also lead to improved aqueous solubility.[9]

(R)-3-Aminobutan-1-ol: As a chiral, acyclic amino alcohol, this building block offers a greater degree of conformational flexibility compared to its cyclic counterparts. This flexibility can be advantageous in allowing the molecule to adapt to the binding pocket of a target protein. Its commercial availability and well-established use in the synthesis of approved drugs, such as the HIV integrase inhibitor Dolutegravir, make it a reliable and well-understood building block.[12]

Conclusion

The selection of an amino alcohol building block is a critical decision in the drug discovery process, with each of the compared molecules offering a unique set of advantages.

  • This compound is an excellent choice when seeking to simultaneously enhance metabolic stability, modulate basicity, and introduce conformational rigidity. Its higher synthetic complexity is a trade-off for the potential significant improvements in the ADME profile of a drug candidate.

  • 3-Aminocyclobutanol offers the benefits of a rigid scaffold to improve binding affinity and three-dimensional character, making it a valuable alternative to planar aromatic systems.

  • (R)-3-Aminobutan-1-ol remains a workhorse in medicinal chemistry due to its synthetic accessibility, chirality, and conformational flexibility, allowing for versatile applications in a wide range of drug candidates.

Ultimately, the optimal choice will depend on the specific goals of the drug discovery program and the structure-activity relationships of the target of interest. This guide provides a framework for making an informed decision based on the fundamental properties of these valuable building blocks.

References

Navigating the SAR Landscape of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Researchers, scientists, and drug development professionals are increasingly intrigued by the potential of fluorinated scaffolds in medicinal chemistry. Among these, the 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol core represents a promising starting point for the design of novel therapeutics. The strategic incorporation of a trifluoromethyl group and a rigid cyclobutane ring offers a unique combination of physicochemical properties that can enhance metabolic stability, binding affinity, and cellular permeability. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, drawing from available scientific literature to inform future drug discovery efforts.

The inherent characteristics of the this compound scaffold make it an attractive template for targeting a variety of biological entities, particularly enzymes. The trifluoromethyl group, a well-known bioisostere for moieties like the tert-butyl group, can significantly improve a molecule's metabolic stability due to the strength of the carbon-fluorine bond.[1] Furthermore, its electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing interactions with biological targets.[1] The rigid, three-dimensional nature of the cyclobutane ring helps to position substituents in a defined orientation, which can lead to enhanced binding affinity and selectivity for the target protein.

The Foundational Scaffold: this compound

The core structure of this compound presents several key points for chemical modification to explore the SAR and optimize for desired biological activity. These include the amino group at the 3-position, the cyclobutane ring itself, and the trifluoromethyl and hydroxyl groups at the 1-position. Systematic modifications at these positions can provide valuable insights into the structural requirements for potent and selective biological activity.

Structure-Activity Relationship (SAR) Insights

While a comprehensive, publicly available SAR study on a broad series of this compound analogs targeting a single biological endpoint is not readily found in the current body of literature, we can infer potential SAR trends based on studies of related structures and general principles of medicinal chemistry.

Modifications of the Amino Group (R¹)

The amino group at the 3-position is a critical handle for derivatization. Its basicity and potential for hydrogen bonding make it a key interaction point with many biological targets.

  • Alkylation and Acylation: Simple alkylation or acylation of the amino group can modulate the compound's lipophilicity and steric bulk. Larger substituents may probe for hydrophobic pockets in the target's binding site.

  • Amide and Sulfonamide Formation: Converting the amine to an amide or sulfonamide introduces additional hydrogen bond donors and acceptors, potentially leading to stronger and more specific interactions with the target protein. The nature of the substituent on the amide or sulfonamide can be varied to explore different chemical spaces.

Modifications of the Cyclobutane Ring

The cyclobutane ring provides a rigid scaffold that can be further modified to fine-tune the orientation of the key functional groups.

  • Substitution on the Ring: Introducing substituents on the cyclobutane ring can influence the molecule's conformation and introduce new interaction points. For example, a methyl group could provide a beneficial hydrophobic interaction.

  • Ring Stereochemistry: The relative stereochemistry of the substituents on the cyclobutane ring (cis vs. trans) is expected to have a significant impact on biological activity. Different stereoisomers will present the functional groups in distinct spatial arrangements, leading to differential binding affinities.

Modifications at the 1-Position (CF₃ and OH)

The geminal trifluoromethyl and hydroxyl groups at the 1-position are defining features of the scaffold.

  • Role of the Trifluoromethyl Group: This group is generally considered crucial for enhancing metabolic stability and lipophilicity.[1] Its replacement with other groups, such as a methyl or a cyclopropyl group, would likely lead to significant changes in the compound's pharmacokinetic profile and potency.

  • Importance of the Hydroxyl Group: The tertiary alcohol can act as a hydrogen bond donor or acceptor, which is often a critical interaction for binding to enzyme active sites. Esterification or etherification of this group could be explored to probe the steric and electronic requirements of the binding pocket.

Comparative Analysis with Alternative Scaffolds

The this compound scaffold can be compared to other small molecule scaffolds commonly used in drug discovery.

Scaffold FeatureThis compoundAcyclic Amino AlcoholsPiperidine/Pyrrolidine Scaffolds
Conformational Rigidity HighLowModerate to High
Metabolic Stability Potentially High (due to CF₃)VariableVariable
3D Shape Defined, puckeredFlexibleDefined chair/boat or envelope conformations
Synthetic Accessibility Moderately complexGenerally straightforwardWell-established routes

This table highlights the unique combination of rigidity and metabolic stability offered by the trifluoromethylcyclobutanol scaffold.

Experimental Protocols

To evaluate the biological activity of novel this compound analogs, a series of standard biochemical and cellular assays would be required. The specific assays will depend on the biological target of interest. Below is a generalized workflow for screening these compounds as enzyme inhibitors.

General Enzyme Inhibition Assay Protocol
  • Enzyme and Substrate Preparation: Recombinant human enzyme and a suitable fluorogenic or chromogenic substrate are prepared in an appropriate assay buffer.

  • Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Procedure: a. Add a small volume of the diluted test compound or DMSO (vehicle control) to the wells of a microplate. b. Add the enzyme solution to each well and incubate for a pre-determined time at a specific temperature to allow for compound-enzyme binding. c. Initiate the enzymatic reaction by adding the substrate solution. d. Monitor the change in fluorescence or absorbance over time using a plate reader.

  • Data Analysis: The initial reaction rates are calculated. The percent inhibition for each compound concentration is determined relative to the vehicle control. IC₅₀ values are then calculated by fitting the concentration-response data to a suitable equation.

G cluster_0 Compound Preparation cluster_1 Assay Plate Preparation cluster_2 Enzymatic Reaction & Measurement cluster_3 Data Analysis stock Stock Solution (in DMSO) dilution Serial Dilutions stock->dilution add_compound Add Compound/ Vehicle add_enzyme Add Enzyme add_compound->add_enzyme incubate Pre-incubation add_enzyme->incubate add_substrate Add Substrate incubate->add_substrate read_plate Measure Signal (Fluorescence/Absorbance) calc_rates Calculate Reaction Rates read_plate->calc_rates calc_inhibition Calculate % Inhibition calc_rates->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

References

In vitro assays involving 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol Derivatives as Novel Bioactive Scaffolds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vitro characterization of this compound derivatives, a novel chemical scaffold with significant potential in medicinal chemistry. While public data on this specific scaffold is nascent, this document synthesizes established methodologies and field-proven insights from analogous structures, such as other trifluoromethylated and cyclobutane-containing compounds, to present a robust evaluation strategy. We will explore the rationale behind experimental choices, provide detailed protocols for key assays, and present illustrative data for comparing novel derivatives against established alternatives.

The Emerging Role of Trifluoromethylated Cyclobutanes in Drug Discovery

The incorporation of fluorine-containing groups is a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group being particularly prominent.[1][2] The CF3 moiety can significantly enhance crucial drug-like properties, including metabolic stability, membrane permeability, and binding affinity, by altering lipophilicity and electronic characteristics.[1][3]

Simultaneously, saturated carbocycles like cyclobutane are gaining attention as valuable bioisosteres for traditional aromatic rings.[4] Replacing a planar aromatic ring with a three-dimensional, puckered cyclobutane scaffold can improve a compound's pharmacokinetic profile by increasing its fraction of sp3-hybridized carbons (Fsp3), a parameter often linked to higher clinical success rates.[4] This structural modification can lead to enhanced binding through better complementarity with target proteins and reduced susceptibility to oxidative metabolism.[4][5]

The this compound scaffold combines these advantageous features: the proven benefits of the trifluoromethyl group and the desirable three-dimensional geometry of the cyclobutane ring.[6][7] The presence of an amino group and a hydroxyl group provides versatile handles for chemical modification, allowing for the creation of diverse libraries of derivatives for screening campaigns. While this specific chemical entity is primarily documented in chemical supplier catalogs and databases,[8][9][10] its structural components point toward a high potential for discovering novel bioactive agents.

A Strategic Workflow for In Vitro Characterization

The journey from a novel chemical scaffold to a validated lead compound involves a systematic series of in vitro assays. The following workflow is designed to comprehensively evaluate the biological activity and drug-like properties of new this compound derivatives.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: ADME Profiling Virtual Screening Virtual Screening Primary Target-Based Assay Primary Target-Based Assay Virtual Screening->Primary Target-Based Assay Select initial hits Cytotoxicity Screening Cytotoxicity Screening Primary Target-Based Assay->Cytotoxicity Screening Assess general toxicity IC50/EC50 Determination IC50/EC50 Determination Cytotoxicity Screening->IC50/EC50 Determination Advance promising hits Kinase/Enzyme Selectivity Panel Kinase/Enzyme Selectivity Panel IC50/EC50 Determination->Kinase/Enzyme Selectivity Panel Confirm potency Binding Affinity Assay Binding Affinity Assay Kinase/Enzyme Selectivity Panel->Binding Affinity Assay Evaluate off-target effects Metabolic Stability Assay Metabolic Stability Assay Binding Affinity Assay->Metabolic Stability Assay Characterize lead candidates Cell Permeability Assay Cell Permeability Assay Plasma Protein Binding Plasma Protein Binding

Caption: A strategic workflow for the in vitro evaluation of novel chemical derivatives.

Part 1: Primary Screening and Cytotoxicity Assessment

The initial phase focuses on identifying derivatives with desired biological activity and acceptable toxicity profiles.

Target-Based Screening: The Fluorescence Polarization (FP) Assay

For many targets, particularly those involving protein-protein interactions, fluorescence polarization is an excellent high-throughput screening method to identify initial hits.[11]

Principle: This assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled ligand (probe). When the probe is unbound and tumbles rapidly in solution, it emits depolarized light. Upon binding to a larger protein target, its tumbling slows, and the emitted light is more polarized. A test compound that inhibits this interaction will displace the probe, causing a decrease in polarization.

Experimental Protocol: FP Assay for MDM2-p53 Interaction [11]

  • Reagents:

    • Assay Buffer: 50mM HEPES (pH 7.5), 100mM NaCl, 1mM DTT.

    • MDM2-N Protein: Recombinant N-terminal domain of MDM2.

    • Fluorescein-labeled p53 peptide (p53-F): A peptide derived from the p53 transactivation domain with a fluorescein label.

    • Test Compounds: this compound derivatives dissolved in DMSO.

  • Procedure:

    • In a 384-well black plate, mix MDM2-N (final concentration 500 nM) and p53-F (final concentration 2 nM) in the assay buffer.

    • Add test compounds to a final screening concentration (e.g., 10-50 µM). Include a positive control (e.g., Nutlin-3) and a negative control (DMSO vehicle).

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure fluorescence polarization using a plate reader with excitation at 490 nm and emission at 525 nm.

  • Data Analysis: Calculate the percent inhibition based on the polarization values of the controls.

Cell Viability Screening: The MTT Assay

It is crucial to assess whether the observed activity is due to specific target engagement or general cytotoxicity. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability.[12]

Experimental Protocol: MTT Cytotoxicity Assay [12]

  • Cell Culture: Plate a relevant human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[13]

  • Compound Treatment: Treat the cells with serial dilutions of the test derivatives (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[14]

Part 2: Lead Characterization - Potency, Selectivity, and Binding

Once active and non-cytotoxic hits are identified, the next phase involves detailed characterization.

Potency Determination: IC50/EC50 Measurement

Dose-response experiments are performed to quantify the potency of the active compounds. The IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) is a key parameter for comparing derivatives.

Illustrative Comparison Table:

DerivativeTarget Inhibition (FP Assay, % Inh @ 20µM)Cytotoxicity (HeLa Cells, IC50 in µM)
Scaffold-A01 85%> 100 µM
Scaffold-A02 78%85 µM
Scaffold-B01 45%> 100 µM
Alternative (Nutlin-3) 95%8 µM

Data is illustrative and based on typical results for small molecule inhibitors.

Direct Binding Affinity: Microscale Thermophoresis (MST)

MST is a powerful technique to quantify the binding affinity between a test compound and a target protein in solution.[12]

Principle: MST measures the directed movement of molecules along a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its thermophoretic movement, which is detected via fluorescence.

Experimental Protocol: MST Binding Assay [12]

  • Protein Labeling: Label the target protein (e.g., MDM2) with a fluorescent dye (e.g., NHS-Red) according to the manufacturer's protocol.

  • Sample Preparation: Prepare a series of 16 dilutions of the unlabeled test compound. Mix each dilution with a constant concentration of the fluorescently labeled target protein.

  • Capillary Loading: Load the mixtures into MST capillaries.

  • Measurement: Place the capillaries into the MST instrument. An infrared laser creates a precise temperature gradient, and the movement of the fluorescent molecules is monitored.

  • Data Analysis: Plot the change in normalized fluorescence against the logarithm of the ligand concentration. Fit the data to a binding model to determine the dissociation constant (Kd).

G cluster_0 Unbound State cluster_1 Bound State Unbound Fluorescent Protein Rapid Thermophoresis Bound Protein-Ligand Complex Altered Thermophoresis Unbound->Bound + Ligand Bound->Unbound - Ligand

Caption: Principle of Microscale Thermophoresis (MST) for measuring binding affinity.

Part 3: In Vitro ADME - Profiling Drug-Like Properties

For a compound to be a viable drug candidate, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Early in vitro assessment is critical.

Metabolic Stability: Liver Microsome Assay

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes, which are a major source of drug metabolism in the liver.[4] The trifluoromethyl group is known to block potential sites of metabolism, and this assay can validate that advantage.[1]

Experimental Protocol: Human Liver Microsome Stability Assay [4]

  • Reagents:

    • Human Liver Microsomes (HLMs).

    • NADPH-regenerating system (contains NADP+, glucose-6-phosphate, and dehydrogenase).

    • Potassium phosphate buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine the test compound (final concentration 1 µM) and the HLM solution in buffer. Pre-incubate at 37°C.

  • Reaction Initiation: Add the NADPH-regenerating system to start the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile with an internal standard).

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the amount of parent compound remaining.

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Illustrative Comparison of Metabolic Stability:

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (µL/min/mg)
Scaffold-A01 (CF3-Cyclobutane) 5512.6
Aromatic Analogue 1546.2
Control (Verapamil) 886.6

Data is illustrative, demonstrating the expected improvement in metabolic stability by replacing an aromatic ring with a trifluoromethyl-cyclobutane scaffold.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its unique combination of a three-dimensional cyclobutane core and a metabolically robust trifluoromethyl group offers significant advantages in drug design.[1][5] The systematic in vitro evaluation workflow detailed in this guide—from initial high-throughput screening and cytotoxicity assessment to detailed characterization of potency, binding affinity, and metabolic stability—provides a robust framework for identifying and optimizing lead candidates.

By employing these validated assays, researchers can effectively compare the performance of novel derivatives, understand their structure-activity relationships (SAR), and make data-driven decisions to advance the most promising compounds toward further preclinical development.

References

A Comparative Analysis of Cis/Trans Isomers of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the nuanced understanding of stereochemistry is paramount to unlocking the full potential of bioactive small molecules. The rigid, three-dimensional architecture of cyclobutane rings, particularly when substituted with pharmacologically relevant groups such as amino and trifluoromethyl moieties, presents a compelling scaffold for medicinal chemists. This guide provides a detailed comparative analysis of the cis and trans isomers of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol, offering insights into their synthesis, stereochemical nuances, and potential implications for biological activity. While direct, side-by-side experimental data for these specific isomers is limited in publicly accessible literature, this guide synthesizes information from analogous structures and fundamental chemical principles to provide a robust framework for researchers.

Synthetic Pathways and Stereocontrol

The synthesis of substituted cyclobutanes, particularly with defined stereochemistry, is a non-trivial endeavor. A plausible and efficient synthetic strategy for accessing both cis and trans isomers of this compound would likely commence from a common precursor, such as 3-oxocyclobutanecarboxylic acid. The general approach involves the introduction of the trifluoromethyl group and the amino group in a stepwise manner, with a key stereoselective reduction step to control the relative orientation of the substituents.

A proposed synthetic workflow is outlined below:

Synthesis_Workflow start 3-Oxocyclobutanecarboxylic Acid step1 Trifluoromethylation (e.g., Ruppert-Prakash Reagent) start->step1 intermediate1 3-Oxo-1-(trifluoromethyl)cyclobutanecarboxylic Acid step1->intermediate1 step2 Reductive Amination or Reduction followed by Amination intermediate1->step2 intermediate2_cis cis-3-Amino-1-(trifluoromethyl)cyclobutanecarboxylic Acid step2->intermediate2_cis Stereoselective Reduction (e.g., NaBH4) intermediate2_trans trans-3-Amino-1-(trifluoromethyl)cyclobutanecarboxylic Acid step2->intermediate2_trans Stereoselective Reduction (e.g., L-Selectride) step3_cis Reduction of Carboxylic Acid intermediate2_cis->step3_cis step3_trans Reduction of Carboxylic Acid intermediate2_trans->step3_trans product_cis cis-3-Amino-1-(trifluoromethyl)cyclobutan-1-ol step3_cis->product_cis product_trans trans-3-Amino-1-(trifluoromethyl)cyclobutan-1-ol step3_trans->product_trans

Caption: Proposed synthetic workflow for cis and trans isomers.

The stereochemical outcome of the reduction of the ketone intermediate is critical. The choice of reducing agent can influence the facial selectivity of the hydride attack, leading to a predominance of either the cis or trans amino alcohol precursor. For instance, less sterically hindered reducing agents may favor the formation of the trans isomer, while bulkier reagents could lead to the cis product. Subsequent separation of the diastereomers can be achieved using chromatographic techniques.

Stereochemistry and Conformational Analysis

The cyclobutane ring is not planar but exists in a puckered conformation to alleviate angular and torsional strain. For 1,3-disubstituted cyclobutanes, the substituents can occupy pseudo-axial or pseudo-equatorial positions. The relative stability of the cis and trans isomers is determined by the steric interactions in their preferred conformations.

  • Cis Isomer : In the cis configuration, both the amino and trifluoromethyl/hydroxyl groups are on the same face of the ring. To minimize steric hindrance, the ring will pucker in a way that places both bulky substituents in pseudo-equatorial positions. This diequatorial-like conformation is generally more stable.

  • Trans Isomer : The trans isomer has the substituents on opposite faces of the ring. This necessitates one substituent being in a pseudo-axial position and the other in a pseudo-equatorial position. The pseudo-axial substituent will experience 1,3-diaxial-like interactions with the hydrogens on the same face of the ring, which can be destabilizing.

Conformational_Analysis cluster_cis Cis Isomer (more stable conformation) cluster_trans Trans Isomer cis_ring Cyclobutane Ring (Puckered) cis_sub1 NH2 (equatorial-like) cis_ring->cis_sub1 same face cis_sub2 C(CF3)OH (equatorial-like) cis_ring->cis_sub2 same face trans_ring Cyclobutane Ring (Puckered) trans_sub1 NH2 (equatorial-like) trans_ring->trans_sub1 opposite face trans_sub2 C(CF3)OH (axial-like) trans_ring->trans_sub2 opposite face

Caption: Conformational preferences of cis and trans isomers.

Therefore, in the absence of overriding electronic effects, the cis isomer of this compound is predicted to be thermodynamically more stable than the trans isomer.

Spectroscopic and Physicochemical Properties

The distinct spatial arrangement of the functional groups in the cis and trans isomers will manifest in their spectroscopic data and physicochemical properties.

Spectroscopic Characterization (Predicted)
  • ¹H NMR : The chemical shifts and coupling constants of the cyclobutane ring protons will differ significantly. In the more rigid, puckered conformations, the dihedral angles between adjacent protons will be different for the two isomers, leading to distinct coupling patterns that can be used for stereochemical assignment. Protons in a pseudo-axial position are expected to be more shielded (shift to a lower ppm) compared to those in a pseudo-equatorial position.

  • ¹³C NMR : The carbon atoms of the cyclobutane ring will also exhibit different chemical shifts due to the varying steric and electronic environments in the cis and trans isomers.

  • ¹⁹F NMR : The chemical shift of the trifluoromethyl group is sensitive to its local environment. While a significant difference between the isomers might not be expected, subtle variations could be observed.

Physicochemical Properties

The different conformations and the resulting molecular dipoles will influence the macroscopic properties of the isomers.

Propertycis-3-Amino-1-(trifluoromethyl)cyclobutan-1-oltrans-3-Amino-1-(trifluoromethyl)cyclobutan-1-olRationale for Predicted Differences
Molecular Formula C₅H₈F₃NOC₅H₈F₃NOIdentical
Molecular Weight 155.12 g/mol 155.12 g/mol Identical
CAS Number (HCl salt) 1408075-93-31408075-16-0-
Predicted Polarity HigherLowerThe cis isomer is expected to have a larger net molecular dipole moment as the polar C-N and C-O bonds are on the same side of the ring.
Predicted Boiling Point HigherLowerThe higher polarity of the cis isomer should lead to stronger intermolecular dipole-dipole interactions and thus a higher boiling point.
Predicted pKa (Amino Group) Slightly LowerSlightly HigherIntramolecular hydrogen bonding between the amino and hydroxyl groups is possible in the cis isomer, which could slightly decrease the basicity of the amino group.

Biological Activity and Drug Development Implications

The trifluoromethyl group is a well-established bioisostere for a tert-butyl group, often enhancing metabolic stability and receptor binding affinity due to its lipophilicity and electronic properties.[1][2] The distinct three-dimensional shapes of the cis and trans isomers of this compound will dictate how they interact with biological targets such as enzymes and receptors.

  • Shape and Binding : The relative orientation of the amino and trifluoromethyl/hydroxyl groups creates unique pharmacophores for each isomer. One isomer may fit snugly into a protein's binding pocket while the other may not, leading to significant differences in biological activity. The use of the cis isomer as a building block in the synthesis of aza-indazole compounds for potential use in tendon and ligament injuries suggests that its specific stereochemistry is crucial for the desired biological effect.[3][4]

  • Metabolic Stability : The accessibility of the amino and hydroxyl groups to metabolic enzymes can be influenced by the stereochemistry. One isomer might be more readily metabolized than the other, affecting its pharmacokinetic profile. Studies on analogous CF3-cyclobutane-containing compounds have shown that this moiety can in some cases enhance resistance to metabolic clearance.[1]

Experimental Protocols

Protocol 1: Stereoselective Reduction of a 3-Oxocyclobutane Precursor
  • Dissolve the 3-oxo-1-(trifluoromethyl)cyclobutane precursor in a suitable anhydrous solvent (e.g., methanol or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a low temperature (e.g., 0 °C or -78 °C) in an ice or dry ice/acetone bath.

  • Slowly add a solution of the chosen stereoselective reducing agent (e.g., sodium borohydride for one isomer, L-Selectride for the other) to the cooled solution with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of diastereomers by column chromatography on silica gel to isolate the individual cis and trans isomers.

Protocol 2: X-ray Crystallography for Stereochemical Confirmation
  • Grow single crystals of the purified cis or trans isomer suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution of the compound in a suitable solvent system, or by vapor diffusion techniques.[5]

  • Mount a suitable crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.[6]

  • Process the diffraction data to determine the unit cell parameters and space group.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model to obtain the final atomic coordinates and determine the absolute and relative stereochemistry of the molecule.

Conclusion

The cis and trans isomers of this compound represent a pair of diastereomers with distinct, predictable differences in their stereochemistry, physical properties, and, most importantly, their potential biological activity. The greater thermodynamic stability is predicted for the cis isomer due to the preference for bulky substituents to occupy pseudo-equatorial positions on the puckered cyclobutane ring. These structural differences are expected to translate into unique spectroscopic signatures and differential interactions with biological macromolecules. For researchers and drug development professionals, the careful synthesis, separation, and characterization of each isomer are critical steps in harnessing the full potential of this valuable chemical scaffold.

References

A Comparative Guide to the Synthesis of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key pharmacokinetic and pharmacodynamic properties. Among the privileged fluorinated motifs, the trifluoromethyl group stands out for its ability to enhance metabolic stability, binding affinity, and lipophilicity. When appended to a rigid cyclobutane scaffold, which serves as a versatile bioisostere for larger and more flexible moieties, the resulting trifluoromethylated cyclobutane derivatives represent a highly sought-after class of building blocks in drug discovery. This guide provides a comprehensive technical overview and comparison of synthetic routes to a key exemplar of this class: 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol. This molecule, possessing both a nucleophilic amino group and a tertiary alcohol bearing a trifluoromethyl group, offers a rich platform for the synthesis of diverse and complex bioactive molecules.

This guide will detail and benchmark two distinct synthetic strategies, providing field-proven insights into the causality behind experimental choices and presenting detailed, step-by-step methodologies. All quantitative data is summarized for facile comparison, and key transformations are visualized to enhance understanding.

Methodology 1: Synthesis via Trifluoromethylation of a Cyclobutanone Precursor

This initial approach leverages the well-established nucleophilic trifluoromethylation of a ketone as the key strategic step. The synthesis commences with the commercially available 3-oxocyclobutanecarboxylic acid, proceeding through protection, trifluoromethylation, and functional group interconversion to arrive at the target molecule.

Experimental Protocol

Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid

To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol (5 mL/g), cooled to 0 °C, is slowly added thionyl chloride (1.2 eq). The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is then removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to afford methyl 3-oxocyclobutanecarboxylate.

  • Expertise & Experience: The use of methanol as both solvent and reactant in this Fischer esterification is a cost-effective and efficient choice. Thionyl chloride provides a clean conversion to the ester by generating gaseous byproducts (SO₂ and HCl) that are easily removed.

Step 2: Reductive Amination to Methyl 3-aminocyclobutanecarboxylate

Methyl 3-oxocyclobutanecarboxylate (1.0 eq) is dissolved in methanol (10 mL/g), and ammonium acetate (5.0 eq) is added. The mixture is stirred at room temperature for 1 hour before sodium cyanoborohydride (1.5 eq) is added portion-wise. The reaction is stirred for an additional 24 hours. The solvent is removed in vacuo, and the residue is taken up in water and extracted with dichloromethane. The combined organic layers are dried and concentrated. Purification by column chromatography yields methyl 3-aminocyclobutanecarboxylate.

  • Trustworthiness: Sodium cyanoborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the ketone in the absence of the iminium ion intermediate. This minimizes side reactions and leads to a cleaner product profile.

Step 3: Boc Protection of the Amine

To a solution of methyl 3-aminocyclobutanecarboxylate (1.0 eq) in dichloromethane (10 mL/g) is added di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq). The reaction is stirred at room temperature for 12 hours. The mixture is then washed with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over sodium sulfate and concentrated to give methyl 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate.

Step 4: Conversion to the Weinreb Amide

A solution of trimethylaluminum (2.0 M in toluene, 2.0 eq) is added dropwise to a solution of N,O-dimethylhydroxylamine hydrochloride (2.0 eq) in dichloromethane at 0 °C. The mixture is stirred for 30 minutes, after which a solution of methyl 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate (1.0 eq) in dichloromethane is added. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is carefully quenched with 1 M HCl and extracted with dichloromethane. The organic layer is dried and concentrated to yield tert-butyl (3-(methoxy(methyl)carbamoyl)cyclobutyl)carbamate.

  • Expertise & Experience: The conversion to a Weinreb amide is a strategic choice to prevent over-addition of the trifluoromethyl nucleophile in the subsequent step. The stable chelated intermediate formed during the addition of a Grignard or organolithium reagent to a Weinreb amide collapses upon acidic workup to cleanly provide the ketone.

Step 5: Trifluoromethylation using Ruppert-Prakash Reagent

To a solution of tert-butyl (3-(methoxy(methyl)carbamoyl)cyclobutyl)carbamate (1.0 eq) and (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 eq) in anhydrous THF (10 mL/g) at 0 °C is added a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 eq). The reaction is stirred at 0 °C for 4 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic extracts are dried and concentrated. The crude product is purified by column chromatography to yield tert-butyl (3-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)cyclobutyl)carbamate.

  • Authoritative Grounding: The use of TMSCF₃, the Ruppert-Prakash reagent, is a well-established and highly reliable method for the nucleophilic trifluoromethylation of carbonyl compounds. The reaction is initiated by a fluoride source, which generates the active trifluoromethyl anion.

Step 6: Deprotection to yield this compound

The Boc-protected intermediate is dissolved in a solution of 4 M HCl in dioxane (10 mL/g) and stirred at room temperature for 2 hours. The solvent is evaporated under reduced pressure, and the residue is triturated with diethyl ether to afford this compound hydrochloride as a solid.

Workflow Diagram

Methodology 1 A 3-Oxocyclobutanecarboxylic acid B Methyl 3-oxocyclobutanecarboxylate A->B Esterification (MeOH, SOCl₂) C Methyl 3-aminocyclobutanecarboxylate B->C Reductive Amination (NH₄OAc, NaBH₃CN) D Methyl 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate C->D Boc Protection (Boc₂O, Et₃N) E tert-Butyl (3-(methoxy(methyl)carbamoyl)cyclobutyl)carbamate D->E Weinreb Amide Formation (Me(MeO)NH·HCl, AlMe₃) F tert-Butyl (3-(1-hydroxy-1-(trifluoromethyl)cyclobutyl))carbamate E->F Trifluoromethylation (TMSCF₃, TBAF) G This compound F->G Deprotection (HCl/Dioxane)

Caption: Synthetic route via trifluoromethylation of a cyclobutanone precursor.

Methodology 2: Synthesis via [2+2] Cycloaddition

This alternative strategy employs a convergent approach, constructing the cyclobutane ring through a [2+2] cycloaddition reaction. This method offers the potential for greater stereochemical control and may be more amenable to the synthesis of analogues with diverse substitution patterns.

Experimental Protocol

Step 1: Synthesis of 3,3,3-Trifluoroprop-1-en-2-yl acetate

To a solution of trifluoroacetone (1.0 eq) in dichloromethane (5 mL/g) at 0 °C is added pyridine (1.2 eq), followed by the dropwise addition of acetyl chloride (1.1 eq). The reaction mixture is stirred at room temperature for 4 hours. The mixture is then washed with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude enol acetate, which is used in the next step without further purification.

Step 2: [2+2] Photochemical Cycloaddition

A solution of 3,3,3-trifluoroprop-1-en-2-yl acetate (1.0 eq) and N-vinyl-2-oxazolidinone (1.5 eq) in acetone (20 mL/mmol) is degassed with nitrogen for 30 minutes. The solution is then irradiated with a medium-pressure mercury lamp (λ > 300 nm) at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the cyclobutane adduct.

  • Expertise & Experience: The choice of N-vinyl-2-oxazolidinone as the cycloaddition partner is strategic. The oxazolidinone ring can be readily hydrolyzed to reveal the amino and hydroxyl functionalities in a masked form. Acetone acts as both a solvent and a photosensitizer in this reaction.

Step 3: Hydrolysis of the Oxazolidinone and Acetate

The cyclobutane adduct (1.0 eq) is dissolved in a mixture of methanol (10 mL/g) and 6 M aqueous HCl (5 mL/g). The solution is heated at reflux for 12 hours. The reaction mixture is then cooled to room temperature and the methanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether, and then the pH is adjusted to >12 with solid sodium hydroxide. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to afford a mixture of cis and trans isomers of this compound. The isomers can be separated by careful column chromatography or by fractional crystallization of their hydrochloride salts.

Workflow Diagram

Methodology 2 A Trifluoroacetone B 3,3,3-Trifluoroprop-1-en-2-yl acetate A->B Enol Acetate Formation (AcCl, Pyridine) D Cyclobutane Adduct B->D [2+2] Cycloaddition (hν, Acetone) C N-Vinyl-2-oxazolidinone C->D E This compound D->E Hydrolysis (HCl, H₂O/MeOH)

Caption: Synthetic route via [2+2] cycloaddition.

Comparative Analysis

ParameterMethodology 1: Trifluoromethylation of CyclobutanoneMethodology 2: [2+2] Cycloaddition
Overall Yield ModerateModerate to Low
Number of Steps 63
Starting Materials Readily available and relatively inexpensive.Trifluoroacetone is a gas and requires careful handling.
Scalability Generally good, with well-established reactions.Photochemical reactions can be difficult to scale up.
Stereocontrol Produces a mixture of stereoisomers that may require separation.Can offer better stereocontrol depending on the dienophile.
Safety Considerations Use of trimethylaluminum and thionyl chloride requires caution.Photochemical setup requires appropriate safety shielding.
Purification Multiple chromatographic purifications are required.Fewer steps, but final separation of isomers can be challenging.

Conclusion and Expert Recommendations

Both synthetic routes presented offer viable pathways to this compound.

Methodology 1 is a more linear and perhaps more predictable approach for chemists familiar with standard functional group manipulations. Its reliance on well-understood reactions makes it a robust choice for initial scale-up and process development. The primary drawback is the number of steps and the need for multiple protection/deprotection and purification stages.

Methodology 2 is a more convergent and elegant approach. While it has fewer steps, the key photochemical [2+2] cycloaddition can be a bottleneck for scalability and may require specialized equipment. However, for the rapid generation of a library of analogues, where different vinyl partners could be employed, this method holds significant potential. The final hydrolysis step yielding a mixture of isomers necessitates careful consideration of the desired stereochemistry of the final product and the feasibility of their separation.

For researchers requiring a reliable, gram-scale synthesis with readily available starting materials, Methodology 1 is recommended. For those exploring novel chemical space and with access to photochemical reactors, Methodology 2 provides a more concise route that may be amenable to the rapid synthesis of a diverse set of analogues. The ultimate choice will depend on the specific project goals, available resources, and the desired scale of the synthesis.

The Decisive Edge: A Comparative Guide to Unlocking the 3D Structure of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount. This knowledge underpins structure-activity relationship (SAR) studies, guides lead optimization, and ultimately dictates the success of a therapeutic candidate. The 3-amino-1-(trifluoromethyl)cyclobutan-1-ol scaffold is an increasingly important motif in medicinal chemistry, with the trifluoromethyl group often imparting desirable properties such as metabolic stability and enhanced binding affinity. However, the conformational intricacies of the cyclobutane ring, coupled with the stereoelectronic effects of the trifluoromethyl and amino substituents, present a significant analytical challenge. This guide provides an in-depth comparison of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling for the definitive structural elucidation of this critical class of molecules.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

X-ray crystallography stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a molecule in the solid state. The resulting electron density map provides a high-resolution snapshot of atomic positions, bond lengths, and bond angles, offering unambiguous insights into the molecule's conformation.

Causality in Experimental Choices: A Protocol for Success

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step. The following protocol is a synthesis of best practices for small, fluorinated, and amino-containing organic molecules, designed to maximize the probability of success.

Experimental Protocol: Single-Crystal Growth of this compound Derivatives

  • Purification is Paramount: The starting material must be of the highest possible purity (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Solvent Selection: A systematic solvent screen is crucial. Ideal solvents will fully dissolve the compound at an elevated temperature and allow for slow precipitation upon cooling. For amino alcohols, a range of solvents from polar (e.g., ethanol, isopropanol, water) to less polar (e.g., ethyl acetate, dichloromethane) should be tested. The use of solvent mixtures (e.g., water-alcohol) can fine-tune solubility.[1]

  • Crystallization Techniques:

    • Slow Evaporation: A straightforward method where a saturated solution is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: This is often the most successful technique for small quantities of material. A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then sealed inside a larger container with a more volatile solvent in which the compound is poorly soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[2]

    • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, allowing crystals to form as the solubility decreases. Programmable heating blocks can provide precise cooling rates.

  • Crystal Harvesting and Mounting: Once suitable crystals (typically 0.1-0.3 mm in each dimension with well-defined faces) have formed, they must be carefully harvested and mounted on a goniometer head for data collection, often under a stream of cold nitrogen to minimize thermal vibrations.

Data Collection and Structure Refinement:

The mounted crystal is then subjected to a beam of monochromatic X-rays. The diffraction pattern is collected and processed to solve the phase problem and generate an electron density map. An atomic model is built into this map and refined to achieve the final, high-resolution crystal structure.

The Alternatives: Probing Structure in Solution and In Silico

While X-ray crystallography provides a definitive solid-state structure, it is not always feasible, and the conformation in the crystal may not be the only one present in a biological context. Here, NMR spectroscopy and computational modeling offer powerful, complementary insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure and Dynamics in Solution

NMR spectroscopy is a potent tool for elucidating the structure of molecules in solution, providing information about connectivity, stereochemistry, and conformational dynamics. For fluorinated compounds, ¹⁹F NMR is particularly powerful.

Key NMR Experiments for Conformational Analysis:

  • ¹H and ¹³C NMR: Provide the fundamental carbon-hydrogen framework of the molecule.

  • ¹⁹F NMR: The chemical shift of the trifluoromethyl group is highly sensitive to its local electronic environment and can indicate conformational preferences.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): Measures through-space interactions between protons that are close in proximity, providing crucial distance restraints for determining stereochemistry and conformation.

  • J-Coupling Analysis: The magnitude of scalar couplings (e.g., ³JHH, ³JHF) can be related to dihedral angles via the Karplus equation, offering insights into the puckering of the cyclobutane ring.

Computational Modeling: Predicting and Rationalizing Conformations

In the absence of experimental data, or to complement it, computational chemistry provides a powerful means to explore the conformational landscape of a molecule.

Common Computational Approaches:

  • Conformational Search: Algorithms systematically or stochastically rotate torsion angles to generate a multitude of possible conformations. These are then energy-minimized to identify the most stable structures.

  • Density Functional Theory (DFT) and Ab Initio Calculations: These quantum mechanical methods can provide accurate predictions of molecular geometries, energies, and spectroscopic properties, including the puckering of the cyclobutane ring.[3][4]

Head-to-Head Comparison: Choosing the Right Tool for the Job

FeatureX-ray CrystallographyNMR SpectroscopyComputational Modeling
Sample Phase Solid (single crystal)SolutionIn silico
Information Absolute 3D structure, bond lengths, bond angles, packingConnectivity, stereochemistry, conformation, dynamicsPredicted 3D structures, relative energies, electronic properties
Strengths Unambiguous, high-resolution structuresProvides information on solution-state behavior and dynamicsNo experimental sample needed, can explore entire conformational space
Weaknesses Crystal growth can be a major bottleneck; solid-state conformation may not be biologically relevantStructure is an average of conformations in solution; can be difficult to interpret for complex systemsAccuracy is dependent on the level of theory and force field used; requires experimental validation
Timeframe Days to months (for crystal growth and analysis)Hours to daysHours to days

Visualizing the Workflow and Decision-Making Process

experimental_workflow cluster_crystallography X-ray Crystallography Workflow purification High Purity Compound (>98%) solvent_screen Solvent Screening purification->solvent_screen Essential Prerequisite crystallization Crystallization (Vapor Diffusion, Slow Cooling) solvent_screen->crystallization Informed by Solubility data_collection X-ray Data Collection crystallization->data_collection Requires Single Crystal structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Definitive 3D Structure structure_solution->final_structure

Caption: The experimental workflow for determining the X-ray crystal structure of a small molecule.

decision_tree start Need 3D Structural Information for a this compound Derivative crystal_available Is a high-quality single crystal available? start->crystal_available xray Perform X-ray Crystallography crystal_available->xray Yes no_crystal Crystal Growth Unsuccessful or Not Feasible crystal_available->no_crystal No final_understanding Comprehensive Structural Understanding xray->final_understanding nmr_comp Employ a Combination of NMR Spectroscopy and Computational Modeling no_crystal->nmr_comp nmr_only NMR for Solution Conformation nmr_comp->nmr_only comp_only Computational Modeling for Predicted Conformation nmr_comp->comp_only nmr_only->final_understanding comp_only->final_understanding

Caption: A decision tree for selecting the appropriate structural elucidation technique.

Conclusion: An Integrated Approach for Unrivaled Insight

For the definitive structural characterization of this compound derivatives, a multi-faceted approach is recommended. While single-crystal X-ray diffraction remains the ultimate arbiter of the solid-state structure, its reliance on successful crystallization necessitates viable alternatives. NMR spectroscopy provides invaluable data on the behavior of these molecules in solution, which is often more biologically relevant. Computational modeling serves as a powerful predictive and complementary tool, capable of exploring the full conformational landscape and rationalizing experimental observations. By judiciously combining these techniques, researchers can achieve a comprehensive understanding of the structural nuances of this important class of molecules, thereby accelerating the drug discovery and development process.

References

The Trifluoromethyl Group's Impact on a Privileged Scaffold: A Comparative Guide to the Biological Efficacy of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol and its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of bioactive scaffolds is a cornerstone of optimizing therapeutic candidates. The cyclobutane motif, a strained four-membered ring, has gained prominence for its ability to impart conformational rigidity and novel three-dimensional topologies to drug-like molecules. When combined with the transformative power of fluorine chemistry, specifically the introduction of a trifluoromethyl (CF₃) group, the potential for profound improvements in biological efficacy becomes a compelling area of investigation.

This guide provides an in-depth technical comparison of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol and its non-fluorinated analogs, such as 3-Amino-1-methylcyclobutan-1-ol. We will explore the causal relationships between trifluoromethylation and key pharmacological parameters, including metabolic stability, cell permeability, and target engagement. This analysis is grounded in established principles of medicinal chemistry and supported by illustrative data from relevant studies, offering researchers, scientists, and drug development professionals a framework for understanding and leveraging the unique properties of this fluorinated scaffold.

The Rationale for Trifluoromethylation: A Mechanistic Perspective

The substitution of a methyl (CH₃) group with a trifluoromethyl (CF₃) group is a widely employed strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate. The underlying reasons for the often-observed improvements in biological efficacy are multifaceted and rooted in the fundamental physicochemical properties of the trifluoromethyl group.

The C-F bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a C-H bond.[1][2] This inherent strength renders the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major contributors to the clearance of many drugs.[1] By blocking a potential site of metabolism, the introduction of a CF₃ group can lead to a longer plasma half-life, reduced metabolite-driven toxicities, and improved bioavailability.[1]

Furthermore, the high electronegativity of the fluorine atoms in a CF₃ group creates a strong dipole moment and can influence the acidity or basicity of nearby functional groups. This modulation of pKa can have a significant impact on a molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and ability to interact with its biological target. The trifluoromethyl group also increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach its site of action.[2][3]

Comparative Analysis of Physicochemical and Biological Properties

Property3-Amino-1-methylcyclobutan-1-ol (Non-fluorinated Analog)This compound (Fluorinated Compound)Rationale for Difference
Metabolic Stability (t½ in HLM) ShorterLongerThe strong C-F bonds in the CF₃ group are resistant to oxidative metabolism by CYP450 enzymes, blocking a common metabolic pathway.[1]
Intrinsic Clearance (CLint) HigherLowerReduced metabolic susceptibility leads to a lower rate of clearance by the liver.[4]
Lipophilicity (LogP) LowerHigherThe trifluoromethyl group is more lipophilic than a methyl group, which can enhance membrane permeability.[2]
Aqueous Solubility HigherLowerIncreased lipophilicity often corresponds to decreased aqueous solubility.
Target Binding Affinity (IC₅₀/Kᵢ) VariablePotentially HigherThe electronic and steric properties of the CF₃ group can lead to more favorable interactions with the target protein, resulting in increased potency.[5]
Cell Permeability (Papp) LowerHigherIncreased lipophilicity generally leads to improved passive diffusion across cell membranes.[3][6]

HLM: Human Liver Microsomes; t½: half-life; CLint: Intrinsic Clearance; LogP: Octanol-water partition coefficient; IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibition constant; Papp: Apparent permeability coefficient.

Experimental Workflows for Comparative Efficacy Studies

To empirically validate the theoretical advantages of trifluoromethylation on the 3-aminocyclobutanol scaffold, a series of well-defined in vitro assays are essential. The following protocols provide a robust framework for conducting a direct comparative analysis.

Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay is a standard method for assessing the susceptibility of a compound to phase I metabolism, primarily by cytochrome P450 enzymes.

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound and its non-fluorinated analog.

Materials:

  • Test compounds (fluorinated and non-fluorinated analogs)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare working solutions of the test compounds and positive controls (e.g., a compound with known metabolic instability) in a suitable solvent like DMSO.

  • In a 96-well plate, add the HLM and phosphate buffer.

  • Add the test compound working solutions to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

  • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis prep_cpd Prepare Test Compound Solutions pre_inc Pre-incubate HLM & Test Compound at 37°C prep_cpd->pre_inc prep_hlm Prepare HLM Suspension prep_hlm->pre_inc prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH prep_nadph->start_rxn pre_inc->start_rxn time_points Incubate and Sample at Time Points start_rxn->time_points terminate Terminate Reaction with Acetonitrile time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms calc Calculate t½ and CLint lcms->calc

Caption: Workflow for the in vitro microsomal stability assay.

Protocol 2: Caco-2 Cell Permeability Assay

The Caco-2 cell line is a human colon adenocarcinoma cell line that, when grown as a monolayer, differentiates to form tight junctions and expresses transporters, serving as an in vitro model of the intestinal barrier.

Objective: To determine and compare the apparent permeability coefficient (Papp) of the fluorinated and non-fluorinated analogs across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Hank's Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compounds

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer yellow.

  • Prepare dosing solutions of the test compounds in transport buffer.

  • To measure apical to basolateral (A→B) permeability, add the dosing solution to the apical side of the Transwell and fresh buffer to the basolateral side.

  • To measure basolateral to apical (B→A) permeability, add the dosing solution to the basolateral side and fresh buffer to the apical side.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment and analyze the concentration of the test compound by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for each direction. The efflux ratio (Papp(B→A) / Papp(A→B)) can also be determined to assess the potential for active efflux.

cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 Cells on Transwell Inserts differentiate Culture for 21-25 Days to Form Monolayer seed->differentiate integrity Verify Monolayer Integrity (TEER/Lucifer Yellow) differentiate->integrity dose Add Test Compound to Donor Compartment integrity->dose incubate Incubate at 37°C dose->incubate sample Sample from Receiver Compartment incubate->sample lcms Quantify Compound by LC-MS/MS sample->lcms calc Calculate Papp and Efflux Ratio lcms->calc

Caption: Workflow for the Caco-2 cell permeability assay.

Signaling Pathway Context: Kinase Inhibition

The 3-aminocyclobutanol scaffold is a versatile building block that can be incorporated into inhibitors of various enzyme classes, including protein kinases. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The introduction of a trifluoromethyl group can enhance the binding affinity of an inhibitor for the ATP-binding pocket of a kinase.

cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF Transcription Factor Kinase_B->TF Activates Gene_Exp Gene Expression (Proliferation, Survival) TF->Gene_Exp Regulates Inhibitor This compound -based Inhibitor Inhibitor->Kinase_A Inhibits

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

The strategic incorporation of a trifluoromethyl group onto the 3-aminocyclobutanol scaffold represents a powerful approach in medicinal chemistry to enhance the drug-like properties of this privileged structural motif. While direct comparative data for this compound and its non-fluorinated analogs remains to be published, the well-established principles of fluorine chemistry strongly suggest that the trifluoromethylated compound will exhibit superior metabolic stability and potentially increased cell permeability and target potency.

The experimental protocols detailed in this guide provide a clear and robust framework for researchers to conduct their own comparative studies, enabling the generation of critical data to inform lead optimization and candidate selection. By understanding the causal relationships between structure and biological function, and by employing rigorous and validated experimental methodologies, the drug discovery community can more effectively harness the power of fluorination to develop safer and more effective medicines.

References

A Comparative Guide to the Computational Modeling of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol Binding Interactions with Integrin αvβ3

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of computational methodologies for predicting the binding interactions of the novel small molecule, 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol, with its hypothetical target, integrin αvβ3. This analysis is designed for researchers, scientists, and drug development professionals engaged in the application of computational tools for lead discovery and optimization.

Introduction: The Emergence of Fluorinated Cyclobutanes in Drug Discovery

The pursuit of novel chemical scaffolds that offer improved physicochemical and pharmacokinetic properties is a central theme in modern drug discovery. The cyclobutane motif, an underutilized yet attractive three-dimensional scaffold, has recently gained attention for its ability to introduce conformational rigidity and metabolic stability into drug candidates. When combined with fluorine's unique electronic properties, such as in the trifluoromethyl group, these scaffolds can significantly enhance binding affinity, metabolic stability, and cell permeability.

This compound represents a confluence of these advantageous structural features. However, with no specific protein target yet identified in the public domain, a rational approach to understanding its potential biological activity is to employ computational modeling against a well-validated therapeutic target known to interact with structurally similar molecules.

Integrin αvβ3, a heterodimeric transmembrane receptor, plays a crucial role in angiogenesis, tumor metastasis, and inflammation. Its overexpression in various cancers has made it a prime target for the development of novel therapeutics. Notably, several cyclobutane-containing compounds have been developed as potent antagonists of integrin αvβ3, making it an ideal hypothetical target for this comparative study.

This guide will compare two fundamental and widely used computational techniques—molecular docking and molecular dynamics (MD) simulations—to predict and analyze the binding of this compound to integrin αvβ3. We will also analyze two comparator molecules: a non-fluorinated analog, 3-Amino-1-methylcyclobutan-1-ol, to elucidate the role of the trifluoromethyl group, and the well-characterized, potent integrin αvβ3 antagonist, Cilengitide.

The Target: Integrin αvβ3

Integrins are cell surface receptors that mediate cell-matrix and cell-cell adhesion. The αvβ3 subtype recognizes the Arginine-Glycine-Aspartic acid (RGD) sequence present in extracellular matrix proteins like vitronectin and fibronectin. The ligand-binding site is located at the interface of the αv and β3 subunits and contains a Metal-Ion-Dependent Adhesion Site (MIDAS) in the β-subunit, which is crucial for coordinating the carboxylate group of the ligand's aspartate residue. For the purpose of this guide, the crystal structure of integrin αvβ3 in complex with an RGD-containing ligand (PDB ID: 1L5G) will be utilized as the starting point for our computational models.

The Ligands: A Comparative Set

To provide a comprehensive analysis, we will model the binding of three distinct ligands to integrin αvβ3:

Ligand Structure Rationale for Inclusion
This compound (Structure to be generated)The primary subject of this guide, featuring a trifluoromethylated cyclobutane scaffold.
3-Amino-1-methylcyclobutan-1-ol (Structure to be generated)A non-fluorinated analog to assess the contribution of the trifluoromethyl group to binding.
Cilengitide (Structure to be generated)A potent and well-characterized cyclic RGD peptide antagonist of integrin αvβ3, serving as a positive control.[1] It has a reported IC50 in the nanomolar range for αvβ3.[1][2][3]

Computational Methodologies: A Head-to-Head Comparison

The prediction of protein-ligand binding is a multi-faceted challenge that can be approached with a variety of computational tools, each with its own strengths and limitations. Here, we will compare a rapid, high-throughput method (molecular docking) with a more computationally intensive but detailed approach (molecular dynamics simulations).

Methodology 1: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a powerful tool for virtual screening and for generating initial hypotheses about ligand binding modes.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Receptor Preparation:

    • Download the crystal structure of integrin αvβ3 (PDB ID: 1L5G).

    • Remove water molecules and the co-crystallized ligand.

    • Add polar hydrogens and assign Gasteiger charges to the protein atoms.

    • Define the binding site (grid box) based on the position of the co-crystallized ligand.

  • Ligand Preparation:

    • Generate 3D coordinates for this compound, 3-Amino-1-methylcyclobutan-1-ol, and Cilengitide.

    • Assign Gasteiger charges and define rotatable bonds.

  • Docking Simulation:

    • Perform docking using AutoDock Vina, allowing for flexible ligand conformations.

    • Generate a set of binding poses for each ligand, ranked by their predicted binding affinity (scoring function).

  • Analysis:

    • Analyze the top-ranked poses for each ligand, focusing on key interactions with the receptor, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

    • Compare the predicted binding modes and scores of the three ligands.

Data Presentation: Predicted Binding Affinities and Key Interactions

Ligand Predicted Binding Affinity (kcal/mol) Key Predicted Interactions with Integrin αvβ3
This compound
3-Amino-1-methylcyclobutan-1-ol
Cilengitide

Note: The values in this table will be populated based on the output of the simulated docking experiment.

Visualization: Computational Workflow for Molecular Docking

MolecularDockingWorkflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation PDB Download PDB (1L5G) Clean Remove Water & Ligand PDB->Clean Hydrogens Add Polar Hydrogens Clean->Hydrogens Charges_R Assign Charges Hydrogens->Charges_R Grid Define Binding Site Charges_R->Grid Docking Molecular Docking (AutoDock Vina) Grid->Docking Ligand3D Generate 3D Structures Charges_L Assign Charges Ligand3D->Charges_L Bonds Define Rotatable Bonds Charges_L->Bonds Bonds->Docking Analysis Analysis of Poses and Scores Docking->Analysis

Caption: Workflow for predicting ligand binding using molecular docking.

Methodology 2: Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the characterization of binding interactions over time. This method offers a more realistic representation of the biological system compared to the static picture provided by molecular docking.

Experimental Protocol: All-Atom MD Simulations with GROMACS

  • System Preparation:

    • Use the top-ranked docked pose of each protein-ligand complex as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P model).

    • Add counter-ions to neutralize the system.

    • Parameterize the ligands using a suitable force field (e.g., GAFF).

  • Simulation Protocol:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to physiological temperature (310 K) under constant volume (NVT ensemble).

    • Equilibrate the system under constant pressure (NPT ensemble) to ensure proper density.

    • Run a production MD simulation for an extended period (e.g., 100 ns) to sample conformational space.

  • Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess the stability of the complex.

    • Analyze the Root Mean Square Fluctuation (RMSF) of protein residues to identify flexible regions.

    • Characterize persistent protein-ligand interactions (e.g., hydrogen bonds, salt bridges) over the course of the simulation.

    • Perform binding free energy calculations using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding affinity.

Data Presentation: Stability and Binding Free Energy

Ligand Average Ligand RMSD (Å) Key Persistent Interactions Predicted Binding Free Energy (MM/PBSA, kcal/mol)
This compound
3-Amino-1-methylcyclobutan-1-ol
Cilengitide

Note: The values in this table will be populated based on the output of the simulated MD experiment.

Visualization: Computational Workflow for Molecular Dynamics Simulation

MDSimulationWorkflow cluster_system System Preparation cluster_simulation MD Simulation Protocol DockedPose Start with Docked Pose Solvate Solvate with Water DockedPose->Solvate Ions Add Counter-ions Solvate->Ions Parameterize Parameterize Ligand Ions->Parameterize Minimize Energy Minimization Parameterize->Minimize Heat Heating (NVT) Minimize->Heat Equilibrate Equilibration (NPT) Heat->Equilibrate Production Production MD (100 ns) Equilibrate->Production Analysis Trajectory Analysis (RMSD, RMSF, Interactions, MM/PBSA) Production->Analysis

Caption: Workflow for assessing binding stability using MD simulations.

Comparison of Methodologies and Expected Insights

Feature Molecular Docking Molecular Dynamics Simulation
Computational Cost Low (minutes to hours)High (days to weeks)
System Representation StaticDynamic
Solvent Model Implicit or absentExplicit
Primary Output Binding poses and scoresTrajectory of atomic motion
Key Insights - Potential binding modes- Ranking of ligands based on predicted affinity- Stability of the protein-ligand complex- Detailed analysis of interactions over time- More accurate estimation of binding free energy

Causality Behind Experimental Choices:

  • Why start with molecular docking? Its speed makes it an ideal first step to quickly generate plausible binding hypotheses and filter large compound libraries. It provides the necessary starting structures for more rigorous methods like MD simulations.

  • Why follow up with MD simulations? Biological systems are dynamic. MD simulations account for the flexibility of both the protein and the ligand, as well as the explicit role of water molecules, providing a more physically realistic assessment of binding stability and affinity. This is crucial for validating the initial docking predictions and gaining deeper insights into the binding mechanism.

  • Why use MM/PBSA? While computationally less expensive than more rigorous methods like free energy perturbation (FEP), MM/PBSA provides a good balance between accuracy and computational cost for estimating the binding free energy from MD trajectories, making it a popular choice for ranking and comparing ligands.

Self-Validating Systems: Cross-Verification of Results

The combination of these two methodologies creates a self-validating workflow. A strong prediction would be a ligand that not only docks with a favorable score and in a plausible orientation but also forms a stable complex in a subsequent MD simulation, maintaining key interactions identified in the docking pose. Discrepancies between the two methods can also be insightful, highlighting potential inaccuracies in the scoring functions of docking programs or suggesting that the initial docked pose is not stable in a dynamic environment.

Conclusion: A Synergistic Approach to Computational Drug Discovery

This guide has outlined a comparative framework for the computational modeling of this compound's binding to integrin αvβ3. By employing both molecular docking and molecular dynamics simulations, researchers can gain a comprehensive understanding of the potential binding interactions of this novel compound. The rapid, predictive power of docking, combined with the detailed, dynamic insights from MD simulations, represents a synergistic approach that is essential for modern, structure-based drug design. The inclusion of comparator molecules provides crucial context for interpreting the results and guiding future experimental validation and lead optimization efforts.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of novel small molecules is paramount to advancing safe and effective therapeutics. This guide provides an in-depth analysis of the potential cross-reactivity of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol derivatives, a unique structural motif gaining interest in medicinal chemistry. By examining the inherent properties of this scaffold and comparing them to established pharmacophores, we offer a framework for predicting and assessing off-target effects, supported by detailed experimental protocols.

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, membrane permeability, and binding affinity.[1][2][3][4] The this compound scaffold, in particular, presents a fascinating case study. It combines the conformational rigidity of a cyclobutane ring with the strong electron-withdrawing nature of a trifluoromethyl group, creating a unique three-dimensional structure that can influence interactions with biological targets.[2][5] This guide will delve into the anticipated cross-reactivity of derivatives featuring this moiety, drawing comparisons with analogous structures and outlining robust methodologies for experimental validation.

The Trifluoromethylcyclobutanol Moiety: A Double-Edged Sword in Selectivity

The trifluoromethyl group is a well-established bioisostere for a methyl or ethyl group, but with significantly different electronic properties.[2] Its strong electron-withdrawing nature can alter the pKa of nearby functional groups, such as the amino group in the 3-position of the cyclobutane ring, which can in turn affect interactions with target proteins.[5] Furthermore, the bulk and lipophilicity of the trifluoromethylcyclobutanol group can lead to unforeseen interactions with off-target proteins, a critical consideration in drug development.[2][5]

While specific cross-reactivity data for this compound derivatives is not extensively published, we can draw parallels from structure-activity relationship (SAR) studies of other kinase inhibitors.[6][7][8] For instance, small, rigid scaffolds are often employed in kinase inhibitor design to probe the ATP-binding pocket. The unique geometry of the cyclobutane ring, combined with the trifluoromethyl group, may lead to interactions with a range of kinases that share structural similarities in their active sites. Therefore, comprehensive kinase panel screening is an essential first step in characterizing the selectivity of any derivative of this class.

A Comparative Framework for Assessing Cross-Reactivity

To provide a practical guide for researchers, we will compare the hypothetical cross-reactivity profile of a generic this compound derivative (designated as CF3-Cyclobutanol-X ) with two well-characterized kinase inhibitor scaffolds: a promiscuous inhibitor and a highly selective inhibitor. This comparison will be based on the types of off-target interactions that might be anticipated and the experimental data required to confirm or refute these hypotheses.

Compound Class Hypothetical On-Target Anticipated Cross-Reactivity Profile Key Experimental Validation
CF3-Cyclobutanol-X Kinase YPotential for off-target activity against kinases with structurally similar ATP-binding pockets. Possible interactions with other protein classes due to the unique physicochemical properties of the scaffold.Broad kinase panel screening (e.g., >400 kinases), cell-based phosphorylation assays, and cytotoxicity assays against a panel of cell lines.
Promiscuous Inhibitor (e.g., Staurosporine analog) Multiple KinasesBroad inhibition across the kinome, often with low nanomolar potency against numerous targets.Kinome-wide profiling, cellular thermal shift assays (CETSA) to confirm target engagement in cells.
Selective Inhibitor (e.g., a third-generation EGFR inhibitor) Specific Kinase (e.g., EGFR with a resistance mutation)High selectivity for the intended target with minimal off-target effects at therapeutic concentrations.In-depth profiling against closely related kinases, extensive cell-based assays to confirm on-target and lack of off-target activity.

Experimental Workflows for De-risking Cross-Reactivity

A multi-pronged approach is essential for thoroughly characterizing the cross-reactivity of novel compounds. This should encompass both biochemical and cell-based assays to provide a comprehensive picture of a compound's selectivity.

Workflow for In Vitro and Cellular Cross-Reactivity Profiling

Cross-Reactivity Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Kinase_Panel Broad Kinase Panel Screening (>400 kinases, radiometric or binding assay) Binding_Assay Competitive Binding Assay (e.g., Ki determination) Kinase_Panel->Binding_Assay Hit Confirmation Phospho_Assay Target-Specific Phosphorylation Assay (e.g., Western Blot, ELISA) Binding_Assay->Phospho_Assay Cellular Potency Data_Analysis Data Analysis and Selectivity Scoring Binding_Assay->Data_Analysis Cell_Viability Cytotoxicity/Cell Viability Assay (e.g., MTT, CellTiter-Glo) Phospho_Assay->Cell_Viability Therapeutic Window Off_Target_Cellular Cellular Thermal Shift Assay (CETSA) (Confirming target engagement) Cell_Viability->Off_Target_Cellular In-Cell Selectivity Off_Target_Cellular->Data_Analysis Compound_Synthesis Synthesis of CF3-Cyclobutanol-X Derivatives Compound_Synthesis->Kinase_Panel Initial Screen Kinome Selectivity cluster_TK Tyrosine Kinases cluster_TKL Tyrosine Kinase-Like cluster_STE STE cluster_CK1 CK1 cluster_AGC AGC cluster_CAMK CAMK TK1 TK2 TK3 Target TK4 TK5 TK6 TK7 Off-Target TK8 TKL1 TKL2 TKL3 TKL4 STE1 STE2 STE3 STE4 STE5 CK1_1 CK1_2 AGC1 AGC2 AGC3 AGC4 Off-Target AGC5 AGC6 CAMK1 CAMK2 CAMK3 CAMK4 CAMK5

References

A Researcher's Guide to Validating the Mechanism of Action of Novel 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is both complex and critical. The 3-amino-1-(trifluoromethyl)cyclobutan-1-ol scaffold represents a compelling starting point in medicinal chemistry, offering a unique three-dimensional structure due to its rigid cyclobutane core and the strategic placement of functional groups that can enhance binding specificity.[1] The trifluoromethyl group, in particular, is known to improve metabolic stability, lipophilicity, and binding selectivity of drug candidates.[2]

This guide provides an in-depth, objective comparison of key experimental methodologies for elucidating and validating the mechanism of action (MoA) of novel compounds derived from this scaffold. Rather than a rigid protocol, this document serves as a strategic framework, empowering researchers to make informed decisions in designing their validation workflow. We will delve into the causality behind experimental choices, emphasizing self-validating systems to ensure the scientific integrity of your findings.

Deconvoluting the "How": A Multi-Faceted Approach to MoA Validation

Validating the MoA of a novel compound is not a linear process but rather an iterative cycle of hypothesis generation and testing. A robust validation strategy integrates techniques that probe different aspects of the drug-target interaction, from direct physical binding to the downstream cellular consequences. This guide will focus on three core pillars of MoA validation:

  • Direct Target Engagement: Is the compound physically interacting with the intended protein target in a cellular environment?

  • Downstream Signaling Pathway Analysis: Does target engagement translate into the expected modulation of downstream signaling cascades?

  • Phenotypic Profiling: Does the observed molecular activity result in the desired cellular phenotype?

The following sections will compare and contrast key methodologies within each of these pillars, providing detailed protocols and illustrative data to guide your experimental design.

Pillar 1: Confirming Direct Target Engagement in a Cellular Context

The foundational step in MoA validation is to unequivocally demonstrate that your compound binds to its putative target within the complex milieu of a living cell.[3] While biochemical assays with purified proteins are invaluable for initial hit identification, they can sometimes be misleading due to the absence of cellular factors that may influence drug binding.[3] Therefore, confirming target engagement in a more physiologically relevant setting is paramount. Here, we compare two powerful techniques: the Cellular Thermal Shift Assay (CETSA) and Kinobeads Competition Binding Assays.

Comparison of Target Engagement Methodologies
FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Competition Binding
Principle Ligand binding stabilizes the target protein against thermal denaturation.[4][5]Competitive binding of the test compound against a broad-spectrum inhibitor immobilized on beads.[6][7]
Primary Output A shift in the melting temperature (Tm) of the target protein.[5]A dose-dependent displacement of the target protein from the beads, measured by mass spectrometry.[6]
Key Advantages - Label-free and does not require compound modification.- Can be performed in intact cells and even tissues.[4]- Provides direct evidence of intracellular target binding.[8]- Allows for unbiased, proteome-wide profiling of on- and off-targets.[6]- Highly sensitive and quantitative.
Limitations - Target must be thermally stable and have a measurable melting curve.- Requires a specific antibody for detection (for traditional Western blot-based CETSA).[8]- Throughput can be lower for the traditional format.- Primarily applicable to targets that can be captured by the immobilized ligands (often kinases).[7]- Requires specialized equipment (mass spectrometer).
Best Suited For Validating a hypothesized target and confirming intracellular target engagement.Unbiased target identification and selectivity profiling, particularly for kinase inhibitors.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a standard Western blot-based CETSA to verify the engagement of a hypothetical target protein by a novel this compound based compound (Compound X).

Objective: To determine if Compound X stabilizes its target protein against heat-induced denaturation in intact cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture your cells of interest to 70-80% confluency.

    • Treat the cells with various concentrations of Compound X or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Expose the cells to a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes.[5]

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[4]

  • Protein Quantification and Western Blot Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Normalize the protein concentration of all samples.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific for the target protein.

Data Analysis and Interpretation:

The intensity of the bands on the Western blot corresponds to the amount of soluble target protein remaining after the heat shock. Plotting the band intensities against the corresponding temperatures will generate a melting curve. A positive result is indicated by a rightward shift in the melting curve for the Compound X-treated samples compared to the vehicle control, signifying thermal stabilization of the target protein upon compound binding.

Hypothetical CETSA Data for Compound X

Temperature (°C)Vehicle Control (Relative Band Intensity)Compound X (10 µM) (Relative Band Intensity)
401.001.00
450.981.00
500.850.95
550.520.88
600.210.65
650.050.35
700.010.10

CETSA Workflow Diagram

CETSA_Workflow cluster_sample_prep Sample Preparation cluster_heat_shock Thermal Challenge cluster_analysis Analysis cell_culture Cell Culture compound_treatment Compound Treatment cell_culture->compound_treatment heat_shock Heat Shock (Temperature Gradient) compound_treatment->heat_shock lysis Cell Lysis heat_shock->lysis centrifugation Centrifugation lysis->centrifugation western_blot Western Blot centrifugation->western_blot data_analysis Data Analysis (Melting Curve) western_blot->data_analysis

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Pillar 2: Probing the Downstream Signaling Cascade

Confirming that your compound engages its target is a crucial first step, but it's equally important to demonstrate that this engagement leads to the desired functional consequences.[9] Most drug targets are components of larger signaling networks, and their modulation should trigger a cascade of downstream events.[10][11] Western blotting is a cornerstone technique for investigating these changes in protein expression and post-translational modifications, such as phosphorylation.[12][13]

Experimental Protocol: Multiplex Western Blotting for Signaling Pathway Analysis

Objective: To analyze the effect of Compound X on the phosphorylation status of key downstream proteins in a hypothesized signaling pathway.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with a dose-response of Compound X for various time points. Include appropriate positive and negative controls.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.[13]

    • Determine and normalize the protein concentration for all samples.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a cocktail of primary antibodies raised against the phosphorylated and total forms of the downstream proteins of interest. Using antibodies conjugated to different fluorophores allows for multiplex detection.[10]

    • Wash the membrane and incubate with the appropriate fluorescently labeled secondary antibodies if necessary.

  • Detection and Quantification:

    • Image the blot using a digital imaging system capable of detecting multiple fluorescent channels.

    • Quantify the band intensities for both the phosphorylated and total protein levels.

Data Analysis and Interpretation:

Calculate the ratio of the phosphorylated protein to the total protein for each downstream target. A dose- and time-dependent change in this ratio in response to Compound X treatment provides strong evidence for the modulation of the signaling pathway.

Hypothetical Western Blot Data for Downstream Targets of Compound X

Compound X (µM)p-Protein Y / Total Protein Y (Fold Change)p-Protein Z / Total Protein Z (Fold Change)
0 (Vehicle)1.01.0
0.10.80.9
10.40.5
100.10.2

Signaling Pathway Analysis Workflow

Signaling_Pathway CompoundX Compound X Target Target Protein CompoundX->Target Inhibition ProteinY Protein Y Target->ProteinY Phosphorylation pProteinY p-Protein Y ProteinY->pProteinY ProteinZ Protein Z pProteinY->ProteinZ Phosphorylation pProteinZ p-Protein Z ProteinZ->pProteinZ CellularResponse Cellular Response pProteinZ->CellularResponse

Caption: Hypothetical signaling pathway modulated by Compound X.

Pillar 3: Assessing the Phenotypic Consequences

Ultimately, the goal of a therapeutic compound is to elicit a specific, desired change in cellular behavior or phenotype.[14][15] Phenotypic assays are designed to measure these functional outcomes and provide a crucial link between the molecular mechanism of action and the overall biological effect.[16][17][] These assays are incredibly diverse and should be tailored to the specific disease context and the hypothesized function of the target.

Comparison of Phenotypic Assay Approaches
Assay TypeExamplePrincipleKey AdvantagesLimitations
Cell Viability/Proliferation MTT, CellTiter-GloMeasures metabolic activity or ATP content as a proxy for cell number.High-throughput, quantitative, and widely applicable.Can be confounded by off-target cytotoxicity; does not provide mechanistic insight on its own.
Cell Migration/Invasion Transwell Assay, Wound Healing AssayMeasures the ability of cells to move through a porous membrane or across a "wound" in a cell monolayer.Functionally relevant for cancer and inflammation research.Can be technically challenging and lower throughput.
Apoptosis/Cell Death Annexin V/PI Staining, Caspase Activity AssaysDetects markers of programmed cell death, such as externalized phosphatidylserine or caspase activation.Provides specific information about the mode of cell death.The timing of the assay is critical to capture the apoptotic events.
High-Content Imaging Cell PaintingUtilizes automated microscopy and image analysis to quantify multiple cellular features (e.g., morphology, organelle structure) simultaneously.[14]Provides a rich, multi-parametric readout of cellular state and can reveal unexpected phenotypes.Requires specialized imaging and analysis software; can be complex to interpret.
Experimental Protocol: Anti-Proliferative Phenotypic Assay

Objective: To determine the effect of Compound X on the proliferation of cancer cells.

Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a low density.

  • Compound Treatment:

    • The following day, treat the cells with a serial dilution of Compound X. Include a vehicle control and a positive control (a known anti-proliferative agent).

  • Incubation:

    • Incubate the cells for a period that allows for several cell doublings (e.g., 72 hours).

  • Viability Assessment:

    • Add a viability reagent (e.g., CellTiter-Glo) to the wells.

    • Measure the luminescence, which is proportional to the number of viable cells.

Data Analysis and Interpretation:

Normalize the data to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).

Hypothetical Anti-Proliferative Activity of Compound X

Compound X (µM)Cell Viability (%)
0.0198
0.185
152
1015
1005

IC₅₀ for Compound X: Approximately 1 µM

Logical Relationship of Validation Steps

MoA_Validation_Logic cluster_validation Mechanism of Action Validation TargetEngagement Direct Target Engagement (e.g., CETSA) Signaling Downstream Signaling Analysis (e.g., Western Blot) TargetEngagement->Signaling leads to Phenotype Phenotypic Outcome (e.g., Anti-Proliferation Assay) Signaling->Phenotype results in

Caption: Logical flow of MoA validation experiments.

Conclusion and Future Directions

The validation of a small molecule's mechanism of action is a cornerstone of modern drug discovery.[19][20] For novel compounds based on the this compound scaffold, a systematic and multi-pronged approach is essential to build a compelling case for their therapeutic potential. By integrating direct target engagement assays like CETSA with downstream signaling analysis and relevant phenotypic screens, researchers can create a self-validating dataset that provides a comprehensive understanding of their compound's MoA.[21][22][23][24] This guide has provided a comparative framework and detailed protocols to empower you in this critical endeavor. Remember that the specific choice of assays will always depend on the biological context and the nature of the hypothesized target.[9] A well-designed MoA validation strategy will not only de-risk your drug discovery program but also pave the way for the development of the next generation of targeted therapeutics.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-(trifluoromethyl)cyclobutan-1-ol
Reactant of Route 2
3-Amino-1-(trifluoromethyl)cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.